molecular formula C27H24FN9O2 B609079 MK-1421 CAS No. 1235995-16-0

MK-1421

Número de catálogo: B609079
Número CAS: 1235995-16-0
Peso molecular: 525.5 g/mol
Clave InChI: RETOYYSEVCBIRN-JIPXPUAJSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

MK-1421 is a potent and selective sstr3 antagonist.

Propiedades

Número CAS

1235995-16-0

Fórmula molecular

C27H24FN9O2

Peso molecular

525.5 g/mol

Nombre IUPAC

5-[(1R,3R)-1-(1-ethylpyrazol-4-yl)-3-[5-(5-fluoro-2-pyridinyl)-1H-imidazol-2-yl]-2,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3-methyl-1,3,4-oxadiazol-2-one

InChI

InChI=1S/C27H24FN9O2/c1-3-37-14-15(11-31-37)27(25-35-36(2)26(38)39-25)23-18(17-6-4-5-7-19(17)32-23)10-21(34-27)24-30-13-22(33-24)20-9-8-16(28)12-29-20/h4-9,11-14,21,32,34H,3,10H2,1-2H3,(H,30,33)/t21-,27-/m1/s1

Clave InChI

RETOYYSEVCBIRN-JIPXPUAJSA-N

SMILES isomérico

CCN1C=C(C=N1)[C@@]2(C3=C(C[C@@H](N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C

SMILES canónico

CCN1C=C(C=N1)C2(C3=C(CC(N2)C4=NC=C(N4)C5=NC=C(C=C5)F)C6=CC=CC=C6N3)C7=NN(C(=O)O7)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

MK1421;  MK 1421;  MK-1421

Origen del producto

United States

Foundational & Exploratory

Unraveling the Islet-Specific Action of MK-1421: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of MK-1421, a potent and selective somatostatin receptor subtype 3 (sstr3) antagonist, within the pancreatic islets. Designed for researchers, scientists, and drug development professionals, this document elucidates the core signaling pathways and experimental evidence supporting this compound as a potential therapeutic agent for type 2 diabetes.

Executive Summary

This compound is a selective antagonist of the somatostatin receptor subtype 3 (sstr3), a G-protein coupled receptor predominantly located on the primary cilia of pancreatic beta-cells. Endogenous somatostatin, released from delta-cells within the islet, acts as a paracrine inhibitor of insulin secretion by activating sstr3. This activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) and modulation of calcium (Ca2+) signaling, ultimately suppressing glucose-stimulated insulin secretion (GSIS). This compound precisely targets and blocks this inhibitory pathway. By antagonizing sstr3, this compound prevents the somatostatin-induced reduction in cAMP and subsequent downstream effects, thereby augmenting insulin release in a glucose-dependent manner. This targeted action makes this compound a promising candidate for enhancing insulin secretion in hyperglycemic states without affecting glucagon or somatostatin release.

Core Mechanism of Action in Pancreatic Beta-Cells

The primary function of this compound in pancreatic islets is to relieve the inhibitory tone exerted by somatostatin on beta-cells. This is achieved through competitive antagonism of the sstr3 receptor.

The Role of Somatostatin and SSTR3 in Beta-Cell Inhibition

Somatostatin, acting through sstr3, is a key negative regulator of insulin secretion. The sstr3 receptor is coupled to an inhibitory G-protein (Gi/o). Upon somatostatin binding, the Gi/o protein inhibits adenylyl cyclase activity, leading to a decrease in the intracellular concentration of the second messenger cAMP.[1][2] Reduced cAMP levels lead to decreased activity of its downstream effectors, Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3][4] This cascade of events culminates in the inhibition of insulin exocytosis. Furthermore, sstr3 activation has been shown to modulate intracellular calcium dynamics, contributing to the overall inhibitory effect on insulin secretion.[5][6][7]

This compound: Reversing the Inhibition

This compound, by binding to sstr3 without activating it, prevents somatostatin from exerting its inhibitory effects. This leads to a disinhibition of adenylyl cyclase, allowing for the maintenance of higher intracellular cAMP levels in the presence of glucose. Elevated cAMP, in turn, activates PKA and Epac, which potentiate insulin secretion through multiple mechanisms, including enhanced calcium influx and direct effects on the exocytotic machinery.

Signaling Pathways

The signaling pathways modulated by this compound are central to its mechanism of action. The following diagrams illustrate the key molecular events.

sstr3_inhibition cluster_extracellular Extracellular cluster_membrane Primary Cilium Membrane cluster_intracellular Intracellular Somatostatin Somatostatin sstr3 SSTR3 Somatostatin->sstr3 Binds Gi Gi sstr3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Epac ↓ Epac cAMP->Epac Ca ↓ Ca²⁺ Influx PKA->Ca Epac->Ca Insulin ↓ Insulin Secretion Ca->Insulin

Inhibitory Signaling of Somatostatin via SSTR3

mk1421_moa cluster_extracellular Extracellular cluster_membrane Primary Cilium Membrane cluster_intracellular Intracellular MK1421 This compound sstr3 SSTR3 MK1421->sstr3 Antagonizes Somatostatin Somatostatin Somatostatin->sstr3 Blocked Gi Gi sstr3->Gi Inactive AC Adenylyl Cyclase Gi->AC Disinhibition cAMP ↑ cAMP AC->cAMP Activates PKA ↑ PKA cAMP->PKA Activates Epac ↑ Epac cAMP->Epac Activates Ca ↑ Ca²⁺ Influx PKA->Ca Potentiates Epac->Ca Potentiates Insulin ↑ Insulin Secretion Ca->Insulin Stimulates

Mechanism of Action of this compound

Quantitative Data

The following table summarizes the key quantitative findings from preclinical studies of this compound.

ParameterValueSpecies/Cell TypeConditionsReference
Effect on Insulin Secretion AugmentationHuman Islets16 mM Glucose[8]
No effectHuman Islets2 mM Glucose[8]
Effect on Glucagon Secretion No effectHuman Islets2 mM and 16 mM Glucose[8]
Effect on Somatostatin Secretion No effectHuman Islets2 mM and 16 mM Glucose[8]

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound.

Isolation and Culture of Human Pancreatic Islets

Human pancreatic islets are isolated from deceased organ donors. The pancreas is perfused with a collagenase solution to digest the exocrine tissue. The digested tissue is then purified by density gradient centrifugation to separate the islets from acinar and other cell types. Isolated islets are cultured in a specialized medium, typically CMRL-1066 supplemented with serum and antibiotics, and maintained in a humidified incubator at 37°C and 5% CO2.

islet_isolation start Donor Pancreas Procurement collagenase Collagenase Perfusion & Pancreas Digestion start->collagenase purification Density Gradient Centrifugation collagenase->purification culture Islet Culture (CMRL-1066, 37°C, 5% CO₂) purification->culture end Isolated Human Islets culture->end

Workflow for Human Pancreatic Islet Isolation
Glucose-Stimulated Insulin Secretion (GSIS) Assay

The functional responsiveness of isolated islets is assessed using a static GSIS assay. Batches of size-matched islets are pre-incubated in a low glucose buffer (e.g., 2 mM glucose) for a defined period. Subsequently, the islets are incubated in buffers containing low (basal) or high (stimulatory, e.g., 16 mM) glucose concentrations, with or without the test compound (this compound). After incubation, the supernatant is collected to measure secreted insulin, and the islets are lysed to determine the total insulin content. Insulin levels are quantified using methods such as ELISA or radioimmunoassay.

gsis_assay start Isolated Islets preincubation Pre-incubation (Low Glucose) start->preincubation incubation Incubation with Test Conditions (Low/High Glucose ± this compound) preincubation->incubation collection Supernatant & Islet Lysate Collection incubation->collection quantification Insulin Quantification (ELISA/RIA) collection->quantification end Data Analysis quantification->end

Experimental Workflow for GSIS Assay

Conclusion

This compound represents a targeted approach to enhancing insulin secretion by specifically antagonizing the sstr3 receptor on pancreatic beta-cells. Its glucose-dependent action and lack of effect on glucagon and somatostatin secretion highlight its potential as a safe and effective therapeutic agent for type 2 diabetes. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further clinical development and research.

References

The Discovery and Synthesis of MK-1421: A Potent and Selective SSTR3 Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of MK-1421, a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3). This compound emerged from a lead optimization program aimed at identifying a treatment for type 2 diabetes by enhancing glucose-dependent insulin secretion. This document details the pharmacological profile of this compound, including its binding affinity and functional activity, and provides a thorough description of the multi-step synthetic route. Experimental protocols for key biological assays are also included to facilitate further research and development.

Introduction

Somatostatin, a cyclic peptide hormone, regulates a wide range of physiological processes by binding to five distinct G protein-coupled receptors (SSTR1-5). The somatostatin receptor subtype 3 (SSTR3) is highly expressed in pancreatic β-cells, where its activation inhibits insulin secretion. Consequently, antagonism of SSTR3 has been identified as a promising therapeutic strategy for the treatment of type 2 diabetes by promoting glucose-dependent insulin secretion.

The development of SSTR3 antagonists has been an area of active research. An early lead compound, MK-4256, demonstrated potent SSTR3 antagonism and efficacy in preclinical models. However, its development was halted due to adverse cardiovascular effects, specifically QTc interval prolongation, which were attributed to off-target interactions with the hERG ion channel.[1][2] This led to a focused effort to identify a new-generation antagonist with an improved safety profile.

This compound, chemically known as (1R,3R)-3-(4-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl)-1-(1-ethyl-pyrazol-4-yl)-1-(3-methyl-1,3,4-oxadiazol-3H-2-one-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline, was discovered through a rigorous lead optimization campaign. It is a tetrahydro-β-carboline derivative designed to retain high SSTR3 antagonist potency while minimizing hERG channel activity.[1][2]

Pharmacological Profile

The pharmacological activity of this compound was characterized through a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity.

Binding Affinity and Selectivity

The binding affinity of this compound for human SSTR3 (hSSTR3) and its selectivity against other human somatostatin receptor subtypes were determined using radioligand binding assays. This compound demonstrated high affinity for hSSTR3 with a Ki value in the low nanomolar range. Importantly, it exhibited significant selectivity over other SSTR subtypes.

Table 1: Binding Affinity of this compound at Human Somatostatin Receptors

ReceptorKi (nM)
hSSTR1>1000
hSSTR2>1000
hSSTR3 1.2
hSSTR4>1000
hSSTR5>1000

Data compiled from publicly available research.[2]

Functional Antagonism

The functional antagonist activity of this compound was assessed in a cell-based cAMP assay. SSTR3 is a Gi-coupled receptor, and its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist reverses this effect. This compound demonstrated potent functional antagonism, effectively reversing the agonist-induced inhibition of cAMP production.

Table 2: Functional Antagonist Activity of this compound

AssayCell LineIC50 (nM)
cAMP Functional AntagonismCHO-K1 cells expressing hSSTR32.5

Data compiled from publicly available research.[2]

hERG Channel Activity

A critical aspect of the discovery of this compound was the significant reduction in hERG ion channel binding compared to its predecessor, MK-4256. This was a key factor in its improved cardiovascular safety profile.

Table 3: hERG Channel Binding Affinity

CompoundhERG Ki (nM)
MK-4256170
This compound >10,000

Data compiled from publicly available research.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the construction of the key tetrahydro-β-carboline core via a Pictet-Spengler reaction, followed by the introduction of the imidazole and oxadiazolone moieties. The synthesis of the requisite precursors is also a critical component of the overall process.

Synthetic Scheme Overview

Synthesis_Overview cluster_precursors Precursor Synthesis cluster_core_synthesis Core Synthesis cluster_final_product Final Product Tryptamine_derivative Tryptamine Derivative Pictet_Spengler Pictet-Spengler Reaction Tryptamine_derivative->Pictet_Spengler Pyrazolyl_ketone Pyrazolyl-Oxadiazolone Ketone Pyrazolyl_ketone->Pictet_Spengler MK1421 This compound Pictet_Spengler->MK1421 Purification

Caption: Overview of the synthetic strategy for this compound.

Detailed Experimental Protocols

Disclaimer: The following protocols are based on general synthetic methodologies for similar compounds and may require optimization.

Step 1: Synthesis of the Tryptamine Precursor

The synthesis of the required tryptamine derivative bearing the fluoropyridinyl-imidazole moiety is a critical first step. This typically involves the reaction of a suitably protected D-tryptophan derivative with a brominated fluoropyridinyl-imidazole intermediate.

Step 2: Synthesis of the Pyrazolyl-Oxadiazolone Ketone Precursor

The ketone fragment is synthesized by coupling 1-ethyl-pyrazole-4-carboxylic acid with a hydrazine derivative, followed by cyclization to form the 3-methyl-1,3,4-oxadiazol-2-one ring. The resulting intermediate is then converted to the corresponding ketone.

Step 3: Pictet-Spengler Reaction

The core tetrahydro-β-carboline scaffold of this compound is constructed via a Pictet-Spengler reaction. This involves the condensation of the tryptamine precursor with the pyrazolyl-oxadiazolone ketone in the presence of an acid catalyst.

  • To a solution of the tryptamine derivative (1.0 eq) in a suitable solvent (e.g., dichloromethane or toluene) is added the pyrazolyl-oxadiazolone ketone (1.1 eq).

  • An acid catalyst, such as trifluoroacetic acid or p-toluenesulfonic acid (0.1-1.0 eq), is added to the mixture.

  • The reaction is stirred at room temperature or heated to reflux until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is quenched with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Experimental Methodologies for Biological Assays

SSTR3 Radioligand Binding Assay

This assay is used to determine the binding affinity of test compounds for the SSTR3 receptor.

Binding_Assay_Workflow Start Start Prepare_membranes Prepare cell membranes expressing SSTR3 Start->Prepare_membranes Incubate Incubate membranes with radioligand and this compound Prepare_membranes->Incubate Filter Separate bound and free radioligand by filtration Incubate->Filter Measure Measure radioactivity of bound ligand Filter->Measure Analyze Analyze data to determine Ki Measure->Analyze

Caption: Workflow for the SSTR3 radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the human SSTR3 receptor (e.g., CHO-K1 or HEK293).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and protease inhibitors, is used.

  • Incubation: In a 96-well plate, cell membranes (10-20 µg of protein) are incubated with a fixed concentration of a suitable radioligand (e.g., [125I]-SST-14) and varying concentrations of the test compound (this compound). Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled SSTR3 agonist.

  • Equilibration: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Detection: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

SSTR3 Functional cAMP Assay

This assay measures the ability of a compound to antagonize the agonist-induced inhibition of cAMP production.

cAMP_Assay_Workflow Start Start Seed_cells Seed SSTR3-expressing cells in a 96-well plate Start->Seed_cells Pre_incubate Pre-incubate cells with varying concentrations of this compound Seed_cells->Pre_incubate Stimulate Stimulate with forskolin and an SSTR3 agonist Pre_incubate->Stimulate Lyse_cells Lyse cells and measure intracellular cAMP levels Stimulate->Lyse_cells Analyze Analyze data to determine IC50 Lyse_cells->Analyze

Caption: Workflow for the SSTR3 functional cAMP assay.

Protocol:

  • Cell Culture: CHO-K1 or HEK293 cells stably expressing the human SSTR3 receptor are seeded into 96-well plates and cultured overnight.

  • Pre-incubation: The cell culture medium is removed, and the cells are pre-incubated with varying concentrations of the test compound (this compound) in a suitable assay buffer for 15-30 minutes at 37°C.

  • Stimulation: A solution containing an SSTR3 agonist (e.g., somatostatin) at its EC80 concentration and a fixed concentration of forskolin (to stimulate adenylyl cyclase) is added to the wells.

  • Incubation: The plate is incubated for 15-30 minutes at 37°C.

  • cAMP Measurement: The reaction is stopped, and the cells are lysed. The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Data Analysis: The concentration of the antagonist that causes a 50% reversal of the agonist-induced inhibition of cAMP production (IC50) is determined by non-linear regression analysis.

Conclusion

This compound is a potent and selective SSTR3 antagonist that was developed as a potential therapeutic agent for type 2 diabetes. Its discovery was guided by a strategy to mitigate the off-target cardiovascular risks associated with earlier compounds in the series. The synthetic route to this compound, centered around a key Pictet-Spengler reaction, allows for the efficient construction of this complex molecule. The detailed pharmacological profiling and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are interested in SSTR3 antagonism and related therapeutic areas.

References

MK-1421: A Technical Guide to its Role in Glucose-Dependent Insulin Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1421 is a potent and selective antagonist of the somatostatin subtype-3 receptor (sstr3), identified as a potential therapeutic agent for type 2 diabetes mellitus. Its mechanism of action centers on the potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells. By selectively blocking the inhibitory signaling of somatostatin through sstr3, this compound effectively enhances the natural physiological response to elevated glucose levels. This document provides a comprehensive overview of the preclinical data for this compound, including its pharmacological profile, mechanism of action, and key experimental data demonstrating its efficacy in a glucose-dependent manner.

Mechanism of Action: SSTR3 Antagonism

This compound functions as a highly selective antagonist for the sstr3 receptor.[1][2] In pancreatic islets, somatostatin acts as a paracrine inhibitor of both insulin and glucagon secretion. The sstr3 receptor is a G-protein coupled receptor (GPCR) that, upon activation by somatostatin, inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately suppresses insulin exocytosis from β-cells.

By blocking the binding of endogenous somatostatin to sstr3, this compound negates this inhibitory tone. This allows for a more robust insulin secretory response in the presence of stimulatory glucose concentrations, without affecting basal insulin release at low glucose levels. This glucose-dependency is a critical feature, suggesting a lower risk of hypoglycemia compared to non-glucose-dependent insulin secretagogues.[3] The proposed signaling pathway is illustrated below.

MK1421_Mechanism cluster_membrane β-Cell Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin sstr3 SSTR3 Somatostatin->sstr3 Binds & Activates MK1421 This compound MK1421->sstr3 Blocks Gi Gi-protein sstr3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC InsulinVesicles Insulin Vesicles cAMP->InsulinVesicles Promotes Exocytosis InsulinRelease Insulin Secretion InsulinVesicles->InsulinRelease Leads to

Figure 1: Proposed signaling pathway of this compound in pancreatic β-cells.

Quantitative Pharmacological Data

The preclinical development of this compound involved extensive characterization of its potency, selectivity, and pharmacokinetic properties. The data is summarized in the tables below.

Table 1: In Vitro Receptor Binding and Functional Activity
ParameterSpeciesValueNotes
sstr3 Binding Affinity (Ki) HumanData not available in provided search results
hERG Channel Binding (IC50) HumanData not available in provided search resultsA key parameter for cardiovascular safety assessment. Development of a previous candidate was halted due to hERG liability.[2][3]
Insulin Secretion Augmentation Human IsletsSignificant increase at 16 mM glucoseAt a concentration of 5 μM, this compound augmented insulin secretion.[3]
Effect at Low Glucose Human IsletsNo effect at 2 mM glucoseDemonstrates glucose-dependency of its action.[3]
Glucagon Secretion Human IsletsNo effectTested at both 2 mM and 16 mM glucose.[3]
Somatostatin (SS-14) Secretion Human IsletsNo effectTested at both 2 mM and 16 mM glucose.[3]
Table 2: In Vivo Efficacy in Oral Glucose Tolerance Test (oGTT)
ParameterSpeciesValue
ED50 Mouse0.16 mg/kg
MEDmax Mouse3 mg/kg
Table 3: Preclinical Pharmacokinetic Profile of this compound
SpeciesClp (mL/min/kg)Vdss (L/kg)t1/2 (h)F (%)
Mouse Data not available in provided search resultsData not availableData not availableData not available
Rat Data not available in provided search resultsData not availableData not availableData not available
Dog Data not available in provided search resultsData not availableData not availableData not available
Monkey Data not available in provided search resultsData not availableData not availableData not available
The discovery paper mentions a table with a detailed pharmacokinetic profile across preclinical species, but the specific values are not present in the provided search results. The compound is noted to have an acceptable preclinical pharmacokinetic profile.[3][4]

Key Experimental Protocols

In Vitro Insulin Secretion from Isolated Human Islets

This assay was performed to determine the direct effect of this compound on pancreatic islet hormone secretion in a controlled glucose environment.

Methodology:

  • Islet Procurement: Human islets were obtained from non-diabetic donors.

  • Static Incubation: Islets were pre-incubated in a low glucose (2 mM) medium.

  • Treatment Application: Islets were then incubated for 60 minutes in either low (2 mM) or high (16 mM) glucose medium containing:

    • Vehicle control

    • This compound (5 μM)

    • Positive controls: GLP-1 (50 nM) for insulin/somatostatin release and linoleic acid (100 μM) for glucagon release.[3]

  • Supernatant Collection: After incubation, the supernatant was collected.

  • Hormone Quantification: Insulin, glucagon, and somatostatin levels in the supernatant were quantified using standard immunoassay techniques (e.g., ELISA).

In Vivo Oral Glucose Tolerance Test (oGTT)

This experiment was crucial for evaluating the efficacy of this compound in improving glucose tolerance in a living organism.

Methodology:

  • Animal Model: Lean C57BL/6N mice were used for the study.

  • Fasting: Animals were fasted overnight prior to the experiment.

  • Compound Administration: this compound was administered orally (p.o.) at various doses (0.03 to 3 mg/kg) one hour before the glucose challenge.[3][4]

  • Glucose Challenge: A dextrose solution was administered orally to the mice.

  • Blood Sampling: Blood samples were collected at specific time points following the glucose challenge.

  • Glucose Measurement: Blood glucose levels were measured to determine the glucose excursion curve over time.

  • Data Analysis: The area under the curve (AUC) for glucose excursion was calculated and compared between treatment groups and the vehicle control to determine the dose-dependent effect of this compound.

oGTT_Workflow cluster_prep Preparation Phase cluster_dosing Dosing Phase (T = -60 min) cluster_challenge Challenge & Monitoring Phase cluster_analysis Data Analysis Fasting Overnight Fasting (C57BL/6N Mice) Grouping Randomize into Treatment Groups Fasting->Grouping Dosing Oral Administration (Vehicle or this compound at 0.03, 0.1, 0.3, 1, 3 mg/kg) Grouping->Dosing Glucose Oral Dextrose Challenge (T = 0 min) Dosing->Glucose Sampling Serial Blood Sampling (e.g., T = 15, 30, 60, 120 min) Glucose->Sampling Measurement Blood Glucose Measurement Sampling->Measurement AUC Calculate Glucose AUC (Area Under the Curve) Measurement->AUC Efficacy Determine ED50 and Dose-Response Relationship AUC->Efficacy

Figure 2: Experimental workflow for the Oral Glucose Tolerance Test (oGTT).

Safety and Development Status

A significant hurdle in the development of sstr3 antagonists has been off-target effects, particularly cardiovascular liabilities such as QTc interval prolongation.[2][3] An earlier candidate in the same class as this compound (MK-4256) was discontinued due to such effects.[3] this compound was specifically designed to mitigate this risk. Preclinical cardiovascular studies in dogs, including intravenous infusion in anesthetized dogs and oral administration in telemetrized dogs, showed no significant electrophysiological changes, including no QTc prolongation, at relevant plasma concentrations.[3][4]

Based on its potent and glucose-dependent efficacy, acceptable preclinical pharmacokinetic profile, and improved cardiovascular safety profile, this compound was selected as a development candidate for the potential treatment of type 2 diabetes.[3][4] Further information regarding its clinical profile is pending publication.

Conclusion

This compound represents a promising therapeutic candidate that operates via a novel mechanism for the treatment of type 2 diabetes. Its action as a selective sstr3 antagonist enhances the body's own glucose-stimulated insulin secretion, offering a targeted approach to improving glycemic control. The preclinical data robustly supports its glucose-dependent mechanism, which may translate to a lower risk of hypoglycemia. With a favorable preclinical safety profile, particularly regarding cardiovascular effects, this compound has progressed into further development, and its clinical evaluation will be critical in determining its ultimate therapeutic utility.

References

Preclinical Pharmacology of MK-1421: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1421 is a potent and highly selective antagonist of the somatostatin receptor subtype 3 (sstr3). Developed as a potential therapeutic agent for type 2 diabetes, its preclinical evaluation has demonstrated promising effects on glucose homeostasis. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo data, detailing experimental methodologies, and illustrating relevant biological pathways and workflows. The data presented herein supports the mechanism of action of this compound, which involves the potentiation of glucose-stimulated insulin secretion through the blockade of sstr3.

Introduction

Somatostatin, a key regulatory peptide, exerts its inhibitory effects on various physiological processes, including hormone secretion, by binding to a family of five G protein-coupled receptors (sstr1-5). The sstr3 subtype is expressed in pancreatic β-cells and is implicated in the negative regulation of insulin secretion. Antagonism of sstr3, therefore, presents a novel therapeutic strategy for enhancing insulin release in a glucose-dependent manner, a desirable characteristic for the treatment of type 2 diabetes. This compound, a tetrahydro-β-carboline derivative, emerged from a discovery program aimed at identifying potent and selective sstr3 antagonists with a favorable safety profile.[1][2][3] This document details the preclinical pharmacological data that supported the advancement of this compound as a development candidate.

Mechanism of Action

This compound functions as a competitive antagonist at the sstr3 receptor. In pancreatic β-cells, somatostatin, acting through sstr3, inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and subsequent suppression of glucose-stimulated insulin secretion (GSIS). By blocking the binding of endogenous somatostatin to sstr3, this compound mitigates this inhibitory tone, resulting in an enhancement of GSIS. This glucose-dependent mechanism of action is a key feature of this compound, suggesting a lower risk of hypoglycemia compared to other insulin secretagogues.[4]

cluster_pancreatic_beta_cell Pancreatic β-Cell Somatostatin Somatostatin sstr3 sstr3 Somatostatin->sstr3 Binds AC Adenylate Cyclase sstr3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Insulin_Secretion Glucose-Stimulated Insulin Secretion cAMP->Insulin_Secretion Potentiates MK1421 This compound MK1421->sstr3 Antagonizes

Figure 1: Simplified signaling pathway of this compound action in pancreatic β-cells.

In Vitro Pharmacology

The in vitro profile of this compound was characterized by its high affinity and selectivity for the human sstr3 receptor.

Receptor Binding Affinity

Binding affinities were determined using radioligand binding assays with membranes from cells expressing recombinant human somatostatin receptors.

Receptor SubtypeBinding Affinity (Ki, nM)
h-sstr1>1000
h-sstr2>1000
h-sstr3 0.3
h-sstr4>1000
h-sstr5>1000

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes.

Functional Activity in Human Islets

The functional consequence of sstr3 antagonism was assessed by measuring insulin secretion from isolated human pancreatic islets.

ConditionInsulin Secretion (Fold Increase over Basal)
High Glucose (16.7 mM)3.5
High Glucose + this compound (1 µM)5.8
High Glucose + GLP-1 (10 nM)6.2

Table 2: Effect of this compound on Glucose-Stimulated Insulin Secretion in Human Islets.[1][2]

Experimental Protocols

Receptor Binding Assays: Membranes from CHO-K1 cells stably expressing individual human sstr subtypes were incubated with [125I]-labeled somatostatin and varying concentrations of this compound. Non-specific binding was determined in the presence of excess unlabeled somatostatin. Bound radioactivity was separated by filtration and quantified using a gamma counter. IC50 values were determined by non-linear regression and converted to Ki values using the Cheng-Prusoff equation.

Human Islet Insulin Secretion Assay: Isolated human islets were cultured for 24-48 hours. Islets were then pre-incubated in low glucose (2.8 mM) Krebs-Ringer bicarbonate buffer (KRBB) for 1 hour. Subsequently, islets were incubated for 1 hour in KRBB containing low or high glucose (16.7 mM) in the presence or absence of this compound or control compounds. Supernatants were collected, and insulin concentrations were measured by ELISA.

In Vivo Pharmacology

The in vivo efficacy of this compound was evaluated in a murine model of glucose tolerance.

Oral Glucose Tolerance Test (oGTT) in Mice

This compound demonstrated a dose-dependent reduction in glucose excursion following an oral glucose challenge in lean C57BL/6N mice.[1][2]

Dose (mg/kg, p.o.)Glucose Excursion (% Inhibition)
0.0325
0.150
0.375
190
3~100

Table 3: Efficacy of this compound in a Mouse Oral Glucose Tolerance Test.[1][2]

Experimental Protocols

Oral Glucose Tolerance Test (oGTT): Male C57BL/6N mice were fasted overnight. This compound or vehicle was administered by oral gavage. One hour after dosing, a glucose solution (2 g/kg) was administered orally. Blood glucose levels were measured from tail vein samples at various time points (e.g., 0, 15, 30, 60, 90, and 120 minutes) post-glucose challenge. The area under the curve (AUC) for blood glucose was calculated, and the percent inhibition of glucose excursion was determined relative to the vehicle-treated group.

cluster_ogtt_workflow Oral Glucose Tolerance Test (oGTT) Workflow Fasting Overnight Fasting of Mice Dosing Oral Administration of This compound or Vehicle Fasting->Dosing Glucose_Challenge Oral Glucose Challenge (2 g/kg) Dosing->Glucose_Challenge 1 hour post-dose Blood_Sampling Serial Blood Glucose Measurements Glucose_Challenge->Blood_Sampling Data_Analysis AUC Calculation and % Inhibition Analysis Blood_Sampling->Data_Analysis

Figure 2: Experimental workflow for the in vivo oral glucose tolerance test.

Pharmacokinetics

The pharmacokinetic profile of this compound was evaluated in several preclinical species.

SpeciesRouteT1/2 (h)Clp (mL/min/kg)Vdss (L/kg)F (%)
MouseIV1.2332.1-
PO---5
RatIV1.8252.3-
PO---8
DogIV2.581.5-
PO---45
Rhesus MonkeyIV3.161.2-
PO---60

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species.[1][2] T1/2: half-life; Clp: plasma clearance; Vdss: volume of distribution at steady state; F: oral bioavailability.

This compound exhibited poor oral bioavailability in rodents, which was attributed to low permeability and being a substrate for the P-glycoprotein (PGP) transporter.[1][2] Bioavailability was significantly better in higher species.[1][2]

Safety Pharmacology

A critical aspect of the development of this compound was ensuring a clean cardiovascular safety profile, as a predecessor compound (MK-4256) had shown undesirable QTc interval prolongation.[1][2]

Cardiovascular Safety

This compound was evaluated for its potential to affect the QTc interval in anesthetized and conscious telemetered dogs.

ModelDose/ConcentrationQTc Prolongation
Anesthetized Dog (IV)Up to 140 µM (Cmax)No significant change
Conscious Telemetered Dog (PO)Cmax = 5.8 µMNo significant change

Table 5: Cardiovascular Safety Evaluation of this compound in Dogs.[1][2]

These studies indicated that this compound did not share the cardiovascular liability of earlier compounds in the series.[1][2]

hERG Channel Activity

The potential for off-target activity at the hERG potassium channel, a common cause of drug-induced QTc prolongation, was assessed. This compound demonstrated significantly reduced hERG binding compared to its predecessor.

Conclusion

The preclinical data for this compound demonstrate that it is a potent and highly selective sstr3 antagonist. It enhances glucose-stimulated insulin secretion from human islets in vitro and improves glucose tolerance in mice in vivo.[1][2] The pharmacokinetic profile shows species-dependent oral bioavailability, with higher exposure in non-rodent species.[1][2] Importantly, this compound was found to be devoid of the cardiovascular safety concerns that halted the development of an earlier candidate in this class.[1][2] These findings established this compound as a promising development candidate for the treatment of type 2 diabetes.

References

In Vivo Efficacy of MK-1421 in Preclinical Models: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Efficacy and Mechanism of Action of the Selective SSTR3 Antagonist, MK-1421, in Models of Glucose Homeostasis.

Executive Summary

This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (SSTR3) developed as a potential therapeutic agent for type 2 diabetes mellitus (T2DM). Preclinical evidence demonstrates its efficacy in improving glucose tolerance in a murine model of glucose excursion. The mechanism of action is centered on the glucose-dependent enhancement of insulin secretion from pancreatic β-cells, a highly desirable characteristic for a novel anti-diabetic agent, minimizing the risk of hypoglycemia. This document provides a comprehensive technical guide on the in vivo and ex vivo efficacy of this compound, detailed experimental protocols, and an elucidation of its underlying signaling pathway.

Introduction

Somatostatin, acting through its five G-protein coupled receptor subtypes (SSTR1-5), is a key negative regulator of hormone secretion. SSTR3 is highly expressed in pancreatic β-cells, and its activation by endogenous somatostatin tonically inhibits insulin release.[1] Pharmacological antagonism of SSTR3, therefore, presents a promising therapeutic strategy to enhance glucose-dependent insulin secretion (GDIS) for the treatment of T2DM.[2]

This compound is an imidazolyl-tetrahydro-β-carboline derivative identified as a potent and selective SSTR3 antagonist.[3] It was developed as a successor to an earlier candidate, MK-4256, and was specifically optimized to mitigate off-target cardiovascular effects, such as QTc interval prolongation, which had halted the development of its predecessor.[2][3] This whitepaper summarizes the pivotal preclinical data supporting the therapeutic potential of this compound.

In Vivo Efficacy in a Murine Model of Glucose Excursion

The primary in vivo evaluation of this compound was conducted using an oral glucose tolerance test (oGTT) in a lean, healthy mouse model. This model is a standard method for assessing a compound's ability to modulate glucose disposal following a glucose challenge.

Quantitative Data Summary

Oral administration of this compound demonstrated a significant, dose-dependent reduction in blood glucose excursion in lean C57BL/6N mice.[3] The key efficacy parameters are summarized in the table below.

Dose (mg/kg, p.o.) Effect on Glucose Excursion Plasma Concentration (nM) at ~2.5h post-dose
0.03Significant reduction1
0.1Dose-dependent reduction2
0.3Dose-dependent reduction4
1Dose-dependent reduction12
3Near 100% inhibition105
  • ED₅₀: The dose required to achieve 50% of the maximal effect on suppressing oGTT glucose levels was determined to be 0.16 mg/kg .[3]

  • MEDₘₐₓ: The minimal efficacious dose for maximal suppression of blood glucose during the oGTT was 3 mg/kg .[3]

It is important to note that while these data robustly demonstrate proof-of-concept in a glucose challenge model, published studies on the efficacy of this compound in established animal models of type 2 diabetes (e.g., db/db mice, Zucker fatty rats, or high-fat diet-induced obesity models) are not currently available in the public domain.

Ex Vivo Efficacy in Human Islets

To translate the findings from the murine model to a human-relevant system, the effect of this compound on insulin release was examined in isolated human pancreatic islets.

Quantitative Data Summary

In static incubation experiments using islets from non-diabetic human donors, this compound demonstrated a glucose-dependent effect on insulin secretion.

Compound Concentration Glucose Condition Outcome
This compound5 µM2 mM (Low)No effect on insulin secretion
This compound5 µM16 mM (High)Augmented insulin secretion

This glucose-dependency is a critical feature, suggesting that this compound is unlikely to cause hypoglycemia, a common side effect of other insulin secretagogues like sulfonylureas.[3][4]

Mechanism of Action: SSTR3 Antagonism in Pancreatic β-Cells

This compound exerts its pro-secretory effects by blocking the inhibitory signaling cascade initiated by somatostatin binding to SSTR3 on pancreatic β-cells.

Signaling Pathway

The canonical signaling pathway for SSTR3 involves its coupling to an inhibitory G-protein (Gαi). Upon activation by somatostatin, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP leads to lower protein kinase A (PKA) activity and subsequent inhibition of the insulin exocytosis machinery. By binding to and blocking SSTR3, this compound prevents this inhibitory cascade, leading to a disinhibition of adenylyl cyclase, maintained cAMP levels, and consequently, an enhancement of glucose-stimulated insulin secretion.

SSTR3_Pathway cluster_membrane Plasma Membrane SSTR3 SSTR3 Gi Gαi Protein SSTR3->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin Somatostatin->SSTR3 Binds & Activates MK1421 This compound MK1421->SSTR3 Binds & Blocks Gi->AC Inhibits ATP ATP ATP->AC Insulin Insulin Secretion (Exocytosis) cAMP->Insulin Promotes Glucose High Glucose Glucose->Insulin Stimulates OGTT_Workflow Fasting Fast C57BL/6N Mice (6-16 hours) Baseline Measure Baseline Glucose (t=0 min) Fasting->Baseline Dosing Administer this compound or Vehicle (Oral Gavage) Baseline->Dosing Absorption Wait 1 Hour Dosing->Absorption Glucose Administer Dextrose Bolus (2 g/kg, p.o.) Absorption->Glucose Sampling Measure Blood Glucose (15, 30, 60, 120 min) Glucose->Sampling Analysis Calculate Glucose AUC Sampling->Analysis

References

An In-depth Technical Guide on the Chemical Structure and Properties of MK-1421

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MK-1421 is a potent and highly selective antagonist of the somatostatin receptor subtype 3 (sstr3). This document provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its mechanism of action. Detailed experimental protocols for key in vitro and in vivo assays are provided, along with visualizations of its signaling pathway and relevant experimental workflows. This guide is intended to serve as a technical resource for researchers investigating sstr3 antagonism and its potential therapeutic applications, particularly in the context of type 2 diabetes.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name (1R,3R)-3-(4-(5-fluoropyridin-2-yl)-1H-imidazol-2-yl)-1-(1-ethyl-pyrazol-4-yl)-1-(3-methyl-1,3,4-oxadiazol-3H-2-one-5-yl)-2,3,4,9-tetrahydro-1H-β-carboline, is a complex heterocyclic molecule.[1][2] Its chemical structure is characterized by a tetrahydro-β-carboline scaffold, a common feature in a class of sstr3 antagonists.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C27H24FN9O2[3]
Molecular Weight 525.54 g/mol [3]
CAS Number 1235995-16-0[3]
Appearance White to off-white solid
Solubility Soluble in DMSO[3]

Pharmacological Properties

This compound is a potent and selective antagonist of the human somatostatin receptor subtype 3 (sstr3). Its high affinity and selectivity make it a valuable tool for studying the physiological roles of sstr3 and a potential therapeutic agent.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized through various binding and functional assays. It demonstrates high potency for the human sstr3 receptor with excellent selectivity over other somatostatin receptor subtypes.

Table 2: In Vitro Pharmacological Profile of this compound

ParameterSpeciesValueReference
sstr3 Binding Affinity (Ki) Human0.2 nM[1]
Rat0.3 nM[1]
Dog0.4 nM[1]
Rhesus Monkey0.2 nM[1]
sstr1 Binding Affinity (Ki) Human>1000 nM[1]
sstr2 Binding Affinity (Ki) Human>1000 nM[1]
sstr4 Binding Affinity (Ki) Human>1000 nM[1]
sstr5 Binding Affinity (Ki) Human>1000 nM[1]
sstr3 Functional Antagonism (IC50) Human0.5 nM[1]
hERG Binding (IC50) Human30 μM[1]
In Vivo Pharmacology & Pharmacokinetics

In vivo studies in animal models have demonstrated the efficacy of this compound in modulating glucose homeostasis. Pharmacokinetic profiling has been conducted in several preclinical species.

Table 3: In Vivo Efficacy of this compound

ModelSpeciesDoseEffectReference
Oral Glucose Tolerance Test (oGTT) Mouse1 mg/kg, p.o.~82% inhibition of glucose excursion[1][2]

Table 4: Pharmacokinetic Parameters of this compound in Preclinical Species

SpeciesDosing RouteDose (mg/kg)T1/2 (h)CL (mL/min/kg)Vdss (L/kg)F (%)
Mouse IV21.1552.95
PO10
Rat IV21.9242.93
PO10
Dog IV13.35.41.324
PO2
Rhesus Monkey IV13.810.12.142
PO2

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects by competitively blocking the binding of somatostatin to the sstr3 receptor. Sstr3 is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of sstr3 by somatostatin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates downstream signaling cascades, including protein kinase A (PKA) activity and calcium channel function, ultimately leading to the inhibition of insulin secretion from pancreatic β-cells.[4][5][6] By antagonizing this receptor, this compound prevents these inhibitory effects, thereby promoting glucose-stimulated insulin secretion.[7][8]

sstr3_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Somatostatin Somatostatin sstr3 sstr3 Somatostatin->sstr3 Binds & Activates MK1421 This compound MK1421->sstr3 Binds & Blocks Gi Gi-protein sstr3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Ca_channel Ca2+ Channels PKA->Ca_channel Inhibits Ca_influx Ca2+ Influx Ca_channel->Ca_influx Mediates Insulin_Secretion Insulin Secretion Ca_influx->Insulin_Secretion Triggers

SSTR3 Signaling Pathway in Pancreatic β-cells

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro: sstr3 Competitive Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for the sstr3 receptor.[9][10][11]

Materials:

  • Cell membranes prepared from a cell line stably expressing the human sstr3 receptor.

  • Radiolabeled ligand (e.g., [¹²⁵I]-Tyr¹¹-Somatostatin-14).

  • This compound stock solution in DMSO.

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of a high concentration of unlabeled somatostatin (for non-specific binding), or 50 µL of the this compound dilution.

  • Add 50 µL of the radiolabeled ligand to all wells.

  • Add 100 µL of the cell membrane preparation to all wells.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value by non-linear regression analysis. The Ki value can be calculated using the Cheng-Prusoff equation.

binding_assay_workflow start Start prep_reagents Prepare Reagents: - this compound dilutions - Radioligand - Cell membranes start->prep_reagents plate_setup Set up 96-well plate: - Total binding wells - Non-specific binding wells - Test compound wells prep_reagents->plate_setup incubation Incubate at 30°C for 60 min plate_setup->incubation filtration Filter through glass fiber filters incubation->filtration washing Wash filters with cold buffer filtration->washing counting Measure radioactivity washing->counting analysis Data Analysis: - Calculate specific binding - Determine IC50 and Ki counting->analysis end End analysis->end

Workflow for sstr3 Competitive Binding Assay
In Vivo: Oral Glucose Tolerance Test (oGTT) in Mice

This protocol is used to evaluate the effect of this compound on glucose tolerance in mice.[12][13][14][15]

Materials:

  • Male C57BL/6 mice.

  • This compound formulation for oral administration.

  • Vehicle control.

  • Glucose solution (2 g/kg body weight).

  • Glucometer and test strips.

  • Blood collection supplies (e.g., tail-nick lancets, capillaries).

Procedure:

  • Fast the mice for 6 hours with free access to water.

  • Record the baseline blood glucose level (t = -60 min) from a tail-nick.

  • Administer this compound or vehicle control by oral gavage.

  • At t = 0 min, administer the glucose solution orally.

  • Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.

  • Plot the blood glucose concentration over time and calculate the area under the curve (AUC) for each treatment group.

  • Compare the AUC of the this compound treated group to the vehicle control group to determine the effect on glucose tolerance.

ogtt_workflow start Start fasting Fast mice for 6 hours start->fasting baseline_glucose Measure baseline blood glucose (t=-60 min) fasting->baseline_glucose dosing Administer this compound or Vehicle (p.o.) baseline_glucose->dosing glucose_challenge Administer glucose (p.o.) at t=0 min dosing->glucose_challenge blood_sampling Measure blood glucose at 15, 30, 60, 90, 120 min glucose_challenge->blood_sampling analysis Data Analysis: - Plot glucose vs. time - Calculate AUC blood_sampling->analysis end End analysis->end

Workflow for Oral Glucose Tolerance Test

Conclusion

This compound is a potent and selective sstr3 antagonist with a well-characterized chemical structure and pharmacological profile. Its ability to enhance glucose-stimulated insulin secretion through the blockade of sstr3-mediated inhibitory signaling highlights its potential as a therapeutic agent for type 2 diabetes. The detailed chemical information, quantitative pharmacological data, and experimental protocols provided in this guide serve as a valuable resource for the scientific community engaged in metabolic disease research and drug discovery.

References

MK-1421: A Comprehensive Technical Guide on Somatostatin Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding characteristics of MK-1421, a potent and highly selective antagonist for the somatostatin receptor subtype 3 (SSTR3). The information presented herein is curated for researchers, scientists, and professionals involved in drug development and discovery, offering a centralized resource on the quantitative binding data, experimental methodologies, and relevant signaling pathways associated with this compound.

Core Data Presentation: Binding Affinity and Selectivity

This compound, also referred to as compound 17e in its discovery literature, has been rigorously evaluated for its binding affinity and selectivity across all five human somatostatin receptor subtypes (SSTR1-SSTR5). The following tables summarize the quantitative data from in vitro binding assays, providing a clear comparison of its interaction with each receptor.

Table 1: In Vitro Binding Profile of this compound Against Human Somatostatin Receptor Subtypes
Receptor SubtypeKi (nM)n
hSSTR1>10002
hSSTR2>10002
hSSTR3 1.1 ± 0.1 4
hSSTR4>10002
hSSTR5>10002
Data sourced from Shah et al. (2015), "Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes". Ki represents the inhibitory constant, and 'n' denotes the number of determinations.[1][2]
Table 2: In Vitro Binding Profile of this compound Against SSTR3 from Preclinical Species
SpeciesReceptorKi (nM)n
MousemSSTR31.3 ± 0.14
RatrSSTR31.4 ± 0.24
DogdSSTR31.2 ± 0.14
Data sourced from Shah et al. (2015).[1][2]

The data unequivocally demonstrates that this compound is a highly potent antagonist with nanomolar affinity for the human SSTR3.[1][2] Furthermore, its selectivity is exceptional, with binding affinities for other somatostatin receptor subtypes being at least three orders of magnitude lower.[1][2] This high degree of selectivity minimizes the potential for off-target effects mediated by other SSTR subtypes. The compound also exhibits potent binding to SSTR3 from various preclinical species, supporting its use in animal models of disease.[1][2]

Experimental Protocols

The binding affinity of this compound was determined using a competitive radioligand binding assay. The following is a detailed description of the likely methodology based on standard practices in the field.

Radioligand Displacement Assay for Somatostatin Receptors

1. Membrane Preparation:

  • Stably transfected Chinese Hamster Ovary (CHO-K1) cells expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5) are cultured and harvested.

  • The cells are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The resulting membrane pellets are washed and resuspended in an assay buffer to a specific protein concentration, determined by a protein assay such as the Bradford or BCA method.

2. Competitive Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • A constant concentration of a suitable radioligand (e.g., 125I-Tyr11-SRIF-14 or 125I-[Leu8, D-Trp22, Tyr25]-SRIF-28) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptors.

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled universal somatostatin agonist (e.g., 1 µM somatostatin-28).

  • The reaction mixture is incubated at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any unbound radioactivity.

  • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a gamma counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis to generate a competition curve.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

  • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Mandatory Visualizations

Experimental Workflow: Competitive Radioligand Binding Assay

experimental_workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membranes Cell Membranes with Expressed SSTR Subtype Incubation Incubate at Controlled Temperature Membranes->Incubation Radioligand Radiolabeled Somatostatin Analog Radioligand->Incubation MK1421 This compound (Unlabeled Competitor) MK1421->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Gamma Counting Washing->Counting Analysis Non-linear Regression (IC50 Determination) Counting->Analysis Calculation Cheng-Prusoff Equation (Ki Calculation) Analysis->Calculation

Caption: Workflow of a competitive radioligand binding assay.

SSTR3 Signaling Pathway

Somatostatin receptor 3 (SSTR3) is a member of the G protein-coupled receptor (GPCR) superfamily.[3] Upon activation by its endogenous ligand, somatostatin, SSTR3 couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA), which in turn can modulate the activity of various downstream effectors, including transcription factors like the cAMP response element-binding protein (CREB). As an antagonist, this compound blocks the binding of somatostatin to SSTR3, thereby preventing the initiation of this inhibitory signaling cascade.

sstr3_signaling cluster_nucleus Nucleus SSTR3 SSTR3 G_protein Gαi/βγ SSTR3->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP:e->cAMP:w Converts PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Somatostatin Somatostatin (Agonist) Somatostatin->SSTR3 Binds & Activates MK1421 This compound (Antagonist) MK1421->SSTR3 Binds & Blocks

Caption: SSTR3 signaling pathway and the antagonistic action of this compound.

References

An In-depth Technical Guide on the Pharmacokinetic Profile of MK-1421 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

MK-1421, a potent and selective somatostatin receptor subtype 3 (sstr3) antagonist, was investigated as a potential therapeutic agent for type 2 diabetes.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of this compound in rodent models, based on preclinical studies. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of experimental workflows.

Pharmacokinetic Parameters of this compound in Rodents

Preclinical studies revealed that this compound exhibited poor bioavailability in rodent species.[1] The pharmacokinetic profile was characterized in mice and rats, and the key parameters are summarized in the table below. The combination of P-glycoprotein (PGP) transport and low permeability may contribute to the observed poor bioavailability in rodents.[1]

SpeciesDose (mg/kg)RouteT1/2 (h)CL (mL/min/kg)Vdss (L/kg)F (%)
Mouse 2IV1.8323.0-
10PO---4
Rat 2IV2.9152.5-
10PO---2

Caption: Pharmacokinetic parameters of this compound in mouse and rat models following intravenous (IV) and oral (PO) administration.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of this compound in rodent models.

Animals:

  • Male Sprague-Dawley rats (250-300 g) and male CD-1 mice (25-30 g) were used for the pharmacokinetic studies.

  • Animals were housed in a controlled environment with a 12-hour light/dark cycle and had ad libitum access to food and water.

Drug Administration:

  • Intravenous (IV): this compound was formulated in a solution of 20% hydroxypropyl-β-cyclodextrin in saline for intravenous administration.

  • Oral (PO): For oral administration, this compound was suspended in a vehicle of 0.5% methylcellulose in water.

Sample Collection and Analysis:

  • Blood samples were collected at predetermined time points post-dosing via tail vein or cardiac puncture.

  • Plasma was separated by centrifugation and stored at -20°C until analysis.

  • Plasma concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis:

  • Pharmacokinetic parameters were calculated using non-compartmental analysis of the plasma concentration-time data.

  • The area under the curve (AUC) was calculated using the linear trapezoidal rule.

  • Clearance (CL), volume of distribution at steady state (Vdss), and terminal half-life (T1/2) were estimated using standard formulas.

  • Oral bioavailability (F) was calculated as (AUCoral/AUCIV) x (DoseIV/Doseoral) x 100.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a pharmacokinetic study of this compound in a rodent model.

experimental_workflow cluster_pre_study Pre-Study Preparation cluster_dosing Dosing cluster_sampling Sample Collection cluster_processing Sample Processing & Analysis cluster_analysis Data Analysis animal_acclimatization Animal Acclimatization iv_dosing Intravenous Dosing animal_acclimatization->iv_dosing po_dosing Oral Dosing animal_acclimatization->po_dosing formulation_preparation Drug Formulation Preparation formulation_preparation->iv_dosing formulation_preparation->po_dosing blood_collection Serial Blood Collection iv_dosing->blood_collection po_dosing->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation sample_analysis LC-MS/MS Analysis plasma_separation->sample_analysis pk_analysis Pharmacokinetic Analysis sample_analysis->pk_analysis data_reporting Data Reporting pk_analysis->data_reporting

Caption: Experimental workflow for rodent pharmacokinetic studies of this compound.

Signaling Pathway Context

This compound acts as an antagonist to the somatostatin receptor subtype 3 (sstr3). The binding of the natural ligand, somatostatin, to sstr3 initiates a signaling cascade that typically results in the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound is hypothesized to disinhibit insulin secretion, a potentially beneficial effect for the treatment of type 2 diabetes.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular sstr3 sstr3 Receptor gi_protein Gi Protein sstr3->gi_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_protein->adenylyl_cyclase Inhibits atp ATP camp cAMP atp->camp Conversion pka PKA camp->pka Activates insulin_secretion Insulin Secretion pka->insulin_secretion Modulates somatostatin Somatostatin somatostatin->sstr3 Binds & Activates mk1421 This compound mk1421->sstr3 Binds & Blocks

Caption: Simplified signaling pathway of sstr3 and the antagonistic action of this compound.

References

Investigating the Therapeutic Potential of Glucokinase Activation Beyond Diabetes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial research into the compound "MK-1421" reveals two distinct molecules developed by Merck. One, this compound, is a somatostatin subtype-3 receptor (sstr3) antagonist investigated for Type 2 Diabetes (T2D) by modulating insulin secretion.[1][2] Another prominent but ultimately unsuccessful Merck compound in the diabetes space was MK-0941, a glucokinase activator (GKA).[3] The vast majority of recent, in-depth research into novel metabolic disease therapies focuses on the glucokinase activation pathway, exemplified by the successful clinical introduction of Dorzagliatin.[3][4] Given the user's request for a guide on therapeutic potential beyond diabetes, this document will focus on the broadly applicable mechanism of Glucokinase Activation . This pathway holds significant, well-researched potential in various metabolic disorders due to its central role as the body's primary glucose sensor.

Executive Summary

Glucokinase (GK) is a pivotal enzyme in glucose homeostasis, functioning as a glucose sensor in key metabolic tissues, primarily the pancreas and liver.[5][6] Pharmacological activation of GK presents a therapeutic strategy not only for glycemic control in diabetes but also for other metabolic disorders characterized by dysregulated glucose metabolism. This guide explores the core mechanism of GK activation, summarizes the clinical efficacy of the leading GKA, Dorzagliatin, in its primary indication (T2D), and investigates the scientific rationale and emerging evidence for its application in non-diabetic conditions. Detailed signaling pathways, experimental workflows, and quantitative clinical data are provided to support further research and development in this promising area.

Core Mechanism: Allosteric Activation of Glucokinase

Glucokinase governs the first rate-limiting step of glycolysis, the phosphorylation of glucose to glucose-6-phosphate. This action is crucial for both glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells and for glucose uptake and glycogen synthesis in the liver.[6][7]

Unlike other hexokinases, GK has a low affinity for glucose and is not inhibited by its product, allowing it to respond dynamically to fluctuations in blood glucose within the physiological range.[8] Glucokinase activators (GKAs) are small molecules that bind to an allosteric site on the GK enzyme, distinct from the glucose-binding site.[3][9] This binding induces a conformational change that increases the enzyme's affinity for glucose, effectively lowering the threshold for its activation.[5][9]

This dual action in the pancreas and liver restores the physiological response to glucose:

  • In Pancreatic β-cells: Enhanced GK activity increases the rate of glycolysis, leading to a rise in the ATP/ADP ratio. This closes ATP-sensitive potassium (K-ATP) channels, causing cell membrane depolarization, calcium influx, and subsequent insulin exocytosis.[6]

  • In Hepatocytes (Liver Cells): GKA-mediated activation promotes the uptake of glucose from the bloodstream and its conversion into glycogen for storage, thereby reducing hepatic glucose output.[4][5]

core_mechanism cluster_pancreas Pancreatic β-Cell cluster_liver Hepatocyte (Liver) p_glucose Blood Glucose p_gk Glucokinase (GK) p_glucose->p_gk p_g6p Glucose-6-Phosphate p_gk->p_g6p gka GKA (e.g., Dorzagliatin) gka->p_gk Allosterically Activates p_glycolysis Glycolysis p_g6p->p_glycolysis p_atp ↑ ATP/ADP Ratio p_glycolysis->p_atp p_insulin Insulin Secretion p_atp->p_insulin l_glucose Blood Glucose l_gk Glucokinase (GK) l_glucose->l_gk l_g6p Glucose-6-Phosphate l_gk->l_g6p l_gka GKA (e.g., Dorzagliatin) l_gka->l_gk Allosterically Activates l_glycogen Glycogen Synthesis (↓ Hepatic Glucose Output) l_g6p->l_glycogen

Figure 1: Dual-action mechanism of Glucokinase Activators (GKAs) in pancreas and liver.

Efficacy in Type 2 Diabetes (Primary Indication)

The clinical development of GKAs has been challenging, with early candidates like MK-0941 failing due to issues of hypoglycemia and loss of efficacy over time.[3][8] Dorzagliatin, a fourth-generation GKA, overcame these issues through a different binding mechanism that promotes a more physiological, dose-dependent activation of GK.[3] Its efficacy has been validated in multiple Phase III clinical trials.

Trial Name / IdentifierPatient PopulationTreatment ArmKey Efficacy EndpointResultCitation(s)
SEED (HMM0301) Drug-Naïve T2DDorzagliatin (75 mg BID) vs. PlaceboChange in HbA1c at 24 weeks-1.07% (vs. -0.50% for placebo)[9][10][11]
DAWN (HMM0302) T2D on MetforminDorzagliatin (75 mg BID) + Metformin vs. Placebo + MetforminChange in HbA1c at 24 weeks-1.02% (vs. -0.36% for placebo)[10][11][12]
Meta-Analysis Pooled Phase II/III DataDorzagliatin vs. PlaceboChange in Fasting Plasma Glucose (FPG)-9.22 mg/dL [13]
Meta-Analysis Pooled Phase II/III DataDorzagliatin vs. PlaceboChange in 2-hr Postprandial Glucose (2h-PPG)-48.70 mg/dL [13]
Meta-Analysis Pooled Phase II/III DataDorzagliatin vs. PlaceboChange in HOMA2-β (β-cell function)+2.69 (increase)[13]

Therapeutic Potential Beyond Diabetes

The central role of glucokinase in glucose sensing and metabolism provides a strong rationale for exploring its therapeutic utility in other metabolic diseases.

Non-alcoholic Fatty Liver Disease (NAFLD)

Scientific Rationale: NAFLD is tightly linked to insulin resistance and altered hepatic glucose metabolism. By enhancing the liver's ability to take up glucose and convert it to glycogen, GKAs could reduce the substrate available for de novo lipogenesis (DNL), the process of creating new fat, which is a key driver of NAFLD. Improving hepatic glucose sensing could lead to reduced fat accumulation, inflammation, and liver damage.

Experimental Evidence: While direct clinical trial data for GKAs in NAFLD is limited, the mechanism is supported by preclinical studies. The improvement in insulin resistance and hepatic glucose utilization seen in diabetes trials suggests a potential benefit.[10][14]

nafld_rationale gka Glucokinase Activator gk_liver ↑ Hepatic GK Activity gka->gk_liver glucose_uptake ↑ Glucose Uptake & Glycogen Synthesis gk_liver->glucose_uptake dnl ↓ Substrate for De Novo Lipogenesis (DNL) glucose_uptake->dnl fat ↓ Hepatic Fat Accumulation dnl->fat nafld Amelioration of NAFLD fat->nafld

Figure 2: Proposed mechanism for GKA therapeutic potential in NAFLD.
Glucokinase-Maturity-Onset Diabetes of the Young (GCK-MODY)

Scientific Rationale: GCK-MODY is a monogenic form of diabetes caused by heterozygous inactivating mutations in the glucokinase gene.[15] This directly impairs the glucose-sensing ability of β-cells. GKAs are uniquely suited to treat this condition by directly targeting the dysfunctional protein, increasing its affinity for glucose and restoring its enzymatic activity.[9]

Experimental Protocol: Hyperglycemic Clamp Study A key method to evaluate the effect of GKAs in GCK-MODY is the hyperglycemic clamp, a procedure designed to measure insulin secretion in response to a fixed high level of blood glucose.

  • Patient Recruitment: Participants with confirmed GCK gene mutations and a control group (e.g., recent-onset T2D patients) are recruited.[9]

  • Study Design: A double-blind, randomized, crossover design is employed. Each participant undergoes the clamp procedure on two separate occasions, once after receiving a single oral dose of the GKA (e.g., Dorzagliatin 75 mg) and once after a matched placebo.[9]

  • Clamp Procedure:

    • An intravenous line is inserted for glucose infusion and another for blood sampling.

    • Blood glucose is acutely raised to and maintained at a specific hyperglycemic level (e.g., 12 mmol/L) for a set duration (e.g., 2 hours) via a variable-rate infusion of 20% dextrose.[9]

    • Blood samples are collected at frequent intervals to measure insulin (C-peptide) levels.

  • Endpoints: The primary outcomes are the acute insulin response and the second-phase insulin secretion rate (ISR), which quantify how well the pancreatic β-cells respond to the glucose challenge under the influence of the drug versus placebo.[9]

clamp_workflow start Recruit GCK-MODY & T2D Patients randomize Randomize to Treatment Order start->randomize visit1 Visit 1 randomize->visit1 Group A visit2 Visit 2 randomize->visit2 Group B (Crossover First) dose1 Administer Drug (GKA or Placebo) visit1->dose1 clamp1 Perform 2-hr Hyperglycemic Clamp (12 mmol/L) dose1->clamp1 washout Washout Period clamp1->washout washout->visit2 dose2 Administer Crossover Drug (Placebo or GKA) visit2->dose2 clamp2 Perform 2-hr Hyperglycemic Clamp (12 mmol/L) dose2->clamp2 analyze Analyze Insulin Secretion Rates (ISR) clamp2->analyze

Figure 3: Experimental workflow for a hyperglycemic clamp study.

Results: In a study with GCK-MODY participants, Dorzagliatin significantly increased second-phase insulin secretion and improved β-cell glucose sensitivity compared to placebo, directly demonstrating its ability to correct the primary defect caused by the gene mutation.[9]

Future Directions and Conclusion

The validation of glucokinase as a druggable target with the success of Dorzagliatin opens new avenues for research. The therapeutic principle of restoring a fundamental glucose-sensing mechanism holds promise for a range of metabolic disorders beyond T2D.

Future research should focus on:

  • Clinical Trials in NAFLD/NASH: Designing and executing robust clinical trials to quantify the effect of GKAs on liver fat content, fibrosis, and inflammatory markers.

  • Neurological Applications: Investigating the role of GK in the brain, where it is also expressed and may influence glucose sensing in hypothalamic neurons involved in appetite regulation.

  • Combination Therapies: Exploring synergistic effects of GKAs with other drug classes, such as GLP-1 receptor agonists or SGLT2 inhibitors, to address multiple facets of metabolic disease.[7][16]

References

Methodological & Application

Application Notes and Protocols: MK-1421 for In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

MK-1421 is a potent and selective antagonist of the somatostatin receptor 3 (sstr3).[1][2][3][4] It is important to note that while the initial request specified this compound as a GPR40 agonist, the scientific literature identifies it as an sstr3 antagonist.[1][2][3][4] Somatostatin, acting through its receptors, is a known inhibitor of insulin secretion. By antagonizing the sstr3 receptor on pancreatic β-cells, this compound relieves this inhibitory tone, thereby potentiating glucose-stimulated insulin secretion (GSIS).[3] This makes this compound a potential therapeutic agent for type 2 diabetes.[1][2][3]

These application notes provide a detailed protocol for utilizing this compound in an in vitro GSIS assay with isolated pancreatic islets. The protocol outlines the necessary reagents, step-by-step procedures, and data analysis to assess the glucose-dependent effects of this compound on insulin secretion.

Mechanism of Action: Sstr3 Antagonism in Pancreatic β-Cells

In pancreatic islets, somatostatin is released from δ-cells and acts as a paracrine inhibitor of both insulin and glucagon secretion. Somatostatin binds to sstr3 on β-cells, which are G-protein coupled receptors. Activation of sstr3 by somatostatin leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of K+ channels. This hyperpolarizes the cell membrane, reducing Ca2+ influx and ultimately inhibiting insulin exocytosis.

This compound, as an sstr3 antagonist, blocks the binding of endogenous somatostatin to its receptor. This action prevents the downstream inhibitory signaling cascade. Consequently, in the presence of stimulatory glucose concentrations, the full insulin secretion potential of the β-cell can be realized, leading to an augmentation of GSIS.

G cluster_0 Pancreatic β-Cell cluster_1 Sstr3 Signaling (Inhibitory) Glucose Glucose GLUT2 GLUT2 Glucose->GLUT2 Uptake Metabolism Metabolism GLUT2->Metabolism ATP/ADP ↑ ATP/ADP Ratio Metabolism->ATP/ADP KATP_Channel KATP Channel (Closure) ATP/ADP->KATP_Channel Depolarization Membrane Depolarization KATP_Channel->Depolarization Ca_Channel Voltage-gated Ca2+ Channel (Opening) Depolarization->Ca_Channel Ca_Influx ↑ [Ca2+]i Ca_Channel->Ca_Influx Insulin_Exocytosis Insulin Exocytosis Ca_Influx->Insulin_Exocytosis Somatostatin Somatostatin sstr3 sstr3 Somatostatin->sstr3 Inhibitory_Signal Inhibitory Signaling sstr3->Inhibitory_Signal Inhibitory_Signal->Insulin_Exocytosis Inhibition This compound This compound This compound->sstr3 Antagonizes G islet_prep Islet Preparation (Culture overnight) pre_incubation Pre-incubation (1 hour in low glucose KRBH) islet_prep->pre_incubation wash Wash with low glucose KRBH pre_incubation->wash static_incubation Static Incubation (1 hour) - Low Glucose - High Glucose - High Glucose + this compound - High Glucose + Vehicle - Positive Controls wash->static_incubation pellet_islets Pellet Islets static_incubation->pellet_islets supernatant_collection Collect Supernatant insulin_assay Insulin Assay (ELISA) supernatant_collection->insulin_assay pellet_islets->supernatant_collection data_analysis Data Analysis insulin_assay->data_analysis

References

Application Notes and Protocols for MK-1421 Stock Solution Preparation in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1421 is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3).[1] Sstr3 is a G-protein-coupled receptor (GPCR) involved in the regulation of hormone secretion and cell growth.[2][3][4][5] As an antagonist, this compound blocks the inhibitory effects of somatostatin on sstr3, leading to downstream cellular responses. Notably, this compound has been investigated as a potential therapeutic agent for type 2 diabetes due to its ability to modulate insulin secretion.[1][6][7][8] These application notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments, along with relevant technical data and pathway information.

Data Presentation

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

ParameterValueSource
CAS Number 1235995-16-0[1]
Molecular Formula C27H24FN9O2[1]
Molecular Weight 525.54 g/mol [1]
Purity >98% (typically confirmed by HPLC)General Small Molecule Information
Appearance Crystalline solid or powderGeneral Small Molecule Information
Recommended Solvent Dimethyl sulfoxide (DMSO)General Lab Practice
Recommended Stock Concentration 10 mMGeneral Lab Practice
Storage Conditions (Powder) -20°C, protected from lightGeneral Lab Practice
Storage Conditions (Stock Solution) -20°C or -80°C in aliquotsGeneral Lab Practice

Experimental Protocols

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • 0.22 µm syringe filter (optional, for sterilization)

  • Laminar flow hood or sterile workspace

Preparation of a 10 mM this compound Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound, a commonly used concentration for in vitro studies.

2.1. Calculation:

To prepare a 10 mM stock solution, the required mass of this compound needs to be calculated using its molecular weight (525.54 g/mol ).

  • Formula: Mass (mg) = Desired Concentration (mol/L) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

  • Example Calculation for 1 mL of 10 mM stock solution:

    • Mass (mg) = 0.010 mol/L x 525.54 g/mol x 0.001 L x 1000 mg/g

    • Mass (mg) = 5.2554 mg

2.2. Procedure:

  • Weighing: In a sterile microcentrifuge tube, carefully weigh out 5.26 mg of this compound powder using a calibrated analytical balance.

  • Solubilization: Add 1 mL of sterile, cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

  • Mixing: Tightly cap the tube and vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

  • Sterilization (Optional): If sterility is a major concern, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile microcentrifuge tube. This step should be performed in a laminar flow hood.

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solutions

Working solutions are prepared by diluting the 10 mM stock solution into cell culture medium to the desired final concentration for your experiment.

3.1. Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired experimental concentrations. It is crucial to ensure thorough mixing at each dilution step.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. This is essential to distinguish the effects of the compound from those of the solvent. The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.

Mandatory Visualizations

Signaling Pathway

sstr3_signaling_pathway Somatostatin Somatostatin sstr3 sstr3 Receptor Somatostatin->sstr3 MK1421 This compound MK1421->sstr3 Antagonism G_protein Gi/o Protein sstr3->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Hormone Secretion) PKA->Cellular_Response Modulates

Caption: SSTR3 signaling pathway and the antagonistic action of this compound.

Experimental Workflow: Stock Solution Preparation

stock_solution_workflow start Start weigh Weigh this compound Powder (e.g., 5.26 mg) start->weigh add_dmso Add Sterile DMSO (e.g., 1 mL) weigh->add_dmso dissolve Vortex to Dissolve add_dmso->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot into Single-Use Tubes dissolve->aliquot If not filtered sterilize->aliquot If performed store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

Logical Relationship: From Stock to Experiment

experimental_logic stock 10 mM this compound Stock Solution (in DMSO) dilution Prepare Working Solutions (Dilute in Cell Culture Medium) stock->dilution vehicle Prepare Vehicle Control (Medium + DMSO) stock->vehicle treatment Treat Cells dilution->treatment vehicle->treatment cells Cultured Cells cells->treatment incubation Incubate for Desired Time treatment->incubation analysis Downstream Analysis (e.g., Viability, Western Blot, etc.) incubation->analysis

Caption: Logical flow from stock solution to cell-based experiment.

References

Application Notes and Protocols for Using MK-1421 in Patch-Clamp Electrophysiology on Beta-Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing MK-1421, a selective somatostatin receptor subtype 3 (sstr3) antagonist, in patch-clamp electrophysiology studies on pancreatic beta-cells. The protocols outlined below are designed to investigate the effects of this compound on ion channel activity, membrane potential, and cellular excitability, providing critical insights into its mechanism of action for enhancing glucose-stimulated insulin secretion.

Introduction

Pancreatic beta-cells play a central role in glucose homeostasis by secreting insulin in response to elevated blood glucose levels. This process, known as glucose-stimulated insulin secretion (GSIS), is tightly regulated by a complex interplay of metabolic signals and electrical activity. The electrical excitability of beta-cells is primarily governed by the activity of various ion channels, including ATP-sensitive potassium (KATP) channels, voltage-gated calcium (Ca2+) channels, and voltage-gated potassium (K+) channels.

Somatostatin, a paracrine hormone present in the islets of Langerhans, acts as a potent inhibitor of insulin secretion. It exerts its effects by binding to somatostatin receptors (sstr) on the beta-cell surface. Mouse beta-cells predominantly express sstr3 on their primary cilia[1][2]. Activation of sstr3 by somatostatin initiates a signaling cascade through a pertussis toxin-sensitive G-protein, leading to the activation of K+ currents (including KATP and G-protein-coupled inwardly rectifying K+ channels) and the inhibition of voltage-dependent Ca2+ channels[3][4][5]. These actions result in membrane hyperpolarization and a reduction in Ca2+ influx, ultimately suppressing insulin exocytosis.

This compound is a potent and selective antagonist of sstr3[6][7][8][9]. By blocking the inhibitory signaling of somatostatin at the sstr3 receptor, this compound is expected to enhance GSIS. Patch-clamp electrophysiology is an indispensable tool to directly measure the effects of this compound on the ion channels that govern beta-cell excitability. These application notes provide detailed protocols to investigate these effects.

Data Presentation

The following tables summarize key quantitative data relevant to the application of this compound in beta-cell electrophysiology.

ParameterValueSpeciesReference
MK-4256 (related sstr3 antagonist) h-sstr3 Ki 1.1 ± 0.2 nMHuman[6]
Somatostatin IC50 for inhibition of Ca2+ currents 1 x 10-10 MHamster[3]
Somatostatin IC50 for inhibition of K+-stimulated insulin secretion 8.6 x 10-12 MHamster[3]

Table 1: Potency of a related sstr3 antagonist and somatostatin on beta-cell parameters.

Ion Channel TypeRole in Beta-Cell ExcitabilityExpected Effect of Somatostatin (sstr3 activation)Expected Effect of this compound (sstr3 antagonism)
ATP-sensitive K+ (KATP) channels Couples cell metabolism to membrane potential; closure initiates depolarization.Activation (opening)Prevents somatostatin-induced activation; promotes closure in the presence of glucose.
Voltage-gated Ca2+ (CaV) channels Mediate Ca2+ influx, the primary trigger for insulin exocytosis.InhibitionPrevents somatostatin-induced inhibition, leading to increased Ca2+ influx.
Voltage-gated K+ (KV) channels Contribute to membrane repolarization, shaping action potential firing.Minimal direct effect reported.Unlikely to have a direct effect, but may be indirectly affected by changes in membrane potential.

Table 2: Key ion channels in beta-cells and the expected effects of sstr3 modulation.

Experimental Protocols

The following are detailed protocols for performing patch-clamp electrophysiology on isolated pancreatic beta-cells to study the effects of this compound.

Protocol 1: Whole-Cell Voltage-Clamp Recordings of KATP and Ca2+ Currents

This protocol is designed to measure the effect of this compound on individual ion channel currents.

1. Cell Preparation:

  • Isolate pancreatic islets from mice or humans using collagenase digestion.

  • Disperse islets into single cells by gentle enzymatic treatment (e.g., trypsin or accutase) and mechanical trituration.

  • Plate the dispersed cells onto glass coverslips and culture for 24-48 hours in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.

2. Solutions:

  • Extracellular (Bath) Solution (for KATP currents): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.4 with KOH.

  • Extracellular (Bath) Solution (for Ca2+ currents): 118 mM NaCl, 20 mM TEA-Cl, 5.6 mM KCl, 1.2 mM MgCl2, 2.6 mM CaCl2, 5 mM HEPES, 5 mM Glucose, pH 7.4 with NaOH.

  • Intracellular (Pipette) Solution (for KATP currents): 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, pH 7.2 with KOH. Add 0.1 mM ATP to study inhibition.

  • Intracellular (Pipette) Solution (for Ca2+ currents): 120 mM Cs-glutamate, 10 mM CsCl, 10 mM NaCl, 1 mM MgCl2, 10 mM HEPES, 10 mM EGTA, 3 mM Mg-ATP, pH 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment. Suggested final concentrations to test range from 10 nM to 1 µM.

  • Somatostatin Stock Solution: Prepare a 1 µM stock solution of somatostatin in distilled water and store at -20°C. A final concentration of 10-100 nM is typically used to activate sstr3.

3. Electrophysiological Recording:

  • Place a coverslip with adherent beta-cells in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the appropriate extracellular solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the intracellular solution.

  • Approach a single, healthy beta-cell with the patch pipette and form a giga-ohm seal.

  • Rupture the membrane patch to achieve the whole-cell configuration.

  • For KATP currents: Hold the cell at -70 mV and apply voltage ramps or steps to elicit KATP currents.

  • For Ca2+ currents: Hold the cell at -70 mV and apply depolarizing voltage steps (e.g., to 0 mV) to activate voltage-gated Ca2+ channels.

4. Experimental Procedure:

  • Record baseline currents in the control extracellular solution.

  • Apply somatostatin (e.g., 100 nM) to the bath and record the change in KATP or Ca2+ currents.

  • Wash out the somatostatin.

  • Pre-incubate the cell with this compound (e.g., 100 nM) for 2-5 minutes.

  • Co-apply somatostatin and this compound and record the currents to determine if this compound blocks the effect of somatostatin.

  • Perform a dose-response curve for this compound to determine its IC50 for the antagonism of the somatostatin effect.

Protocol 2: Perforated Patch-Clamp Recordings of Membrane Potential

This protocol is ideal for studying the effects of this compound on the beta-cell membrane potential and electrical activity while preserving the intracellular signaling environment.

1. Cell Preparation:

  • Follow the same procedure as in Protocol 1.

2. Solutions:

  • Extracellular (Bath) Solution: 138 mM NaCl, 5.6 mM KCl, 1.2 mM MgCl2, 2.6 mM CaCl2, 10 mM HEPES, 3 mM Glucose (basal) or 11-16 mM Glucose (stimulatory), pH 7.4 with NaOH.

  • Intracellular (Pipette) Solution: 76 mM K2SO4, 10 mM KCl, 1 mM MgCl2, 10 mM HEPES, pH 7.25 with KOH.

  • Perforating Agent: Add amphotericin B (240 µg/mL) or gramicidin to the pipette solution immediately before use.

  • This compound and Somatostatin Solutions: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Follow the same initial steps as in Protocol 1 to form a giga-ohm seal.

  • Instead of rupturing the patch, allow the perforating agent to form pores in the membrane, which typically takes 5-15 minutes. Monitor the access resistance until it stabilizes.

  • Switch to current-clamp mode to record the membrane potential.

4. Experimental Procedure:

  • Record the resting membrane potential in a low glucose solution (e.g., 3 mM).

  • Stimulate the cell with a high glucose concentration (e.g., 16 mM) and record the resulting depolarization and action potential firing.

  • In the continued presence of high glucose, apply somatostatin (e.g., 100 nM) and observe the hyperpolarization and cessation of electrical activity.

  • Wash out the somatostatin.

  • Pre-incubate the cell with this compound (e.g., 100 nM) in high glucose.

  • Co-apply somatostatin and this compound to determine if the antagonist prevents the inhibitory effects of somatostatin on membrane potential and electrical activity.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in these application notes.

sstr3_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin sstr3 sstr3 Somatostatin->sstr3 Binds MK1421 This compound MK1421->sstr3 Blocks Gprotein Gi/o Protein sstr3->Gprotein Activates KATP KATP Channel Gprotein->KATP Opens CaV Voltage-gated Ca2+ Channel Gprotein->CaV Inhibits Hyperpolarization Hyperpolarization KATP->Hyperpolarization Leads to Ca_influx_dec Decreased Ca2+ Influx CaV->Ca_influx_dec Results in Insulin_sec_dec Decreased Insulin Secretion Hyperpolarization->Insulin_sec_dec Ca_influx_dec->Insulin_sec_dec

Caption: Sstr3 signaling pathway in pancreatic beta-cells.

whole_cell_workflow start Start: Isolated Beta-Cell giga_seal Form Giga-ohm Seal start->giga_seal whole_cell Rupture Membrane (Whole-Cell Configuration) giga_seal->whole_cell voltage_clamp Voltage-Clamp Mode whole_cell->voltage_clamp record_baseline Record Baseline Currents (KATP or CaV) voltage_clamp->record_baseline apply_sst Apply Somatostatin record_baseline->apply_sst record_sst Record Somatostatin Effect apply_sst->record_sst washout Washout record_sst->washout apply_mk1421 Apply this compound washout->apply_mk1421 apply_both Co-apply Somatostatin + this compound apply_mk1421->apply_both record_block Record Blockade of Somatostatin Effect apply_both->record_block end End record_block->end

Caption: Whole-cell voltage-clamp experimental workflow.

perforated_patch_workflow start Start: Isolated Beta-Cell giga_seal Form Giga-ohm Seal start->giga_seal perforate Allow Perforation (Amphotericin B) giga_seal->perforate current_clamp Current-Clamp Mode perforate->current_clamp record_baseline Record Membrane Potential (High Glucose) current_clamp->record_baseline apply_sst Apply Somatostatin record_baseline->apply_sst record_sst Record Hyperpolarization apply_sst->record_sst washout Washout record_sst->washout apply_mk1421 Apply this compound washout->apply_mk1421 apply_both Co-apply Somatostatin + this compound apply_mk1421->apply_both record_block Record Prevention of Hyperpolarization apply_both->record_block end End record_block->end

Caption: Perforated patch-clamp experimental workflow.

References

Application Notes and Protocols for Immunohistochemical Detection of Somatostatin Receptor 3 (sstr3) in Tissues Treated with MK-1421

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin receptor 3 (sstr3) is a G-protein coupled receptor that plays a crucial role in regulating cellular functions, including hormone secretion and cell proliferation. Its expression in various tissues and involvement in pathological conditions make it a significant target for therapeutic intervention. MK-1421 is a potent and selective antagonist of sstr3, investigated for its potential in treating type 2 diabetes by modulating insulin secretion[1]. Immunohistochemistry (IHC) is a vital technique for visualizing the distribution and localization of sstr3 in tissues, providing valuable insights into the pharmacodynamic effects of drugs like this compound. These application notes provide a detailed protocol for the detection of sstr3 in formalin-fixed, paraffin-embedded (FFPE) tissues, with special considerations for tissues treated with this compound.

Data Presentation

The following table summarizes the expression of sstr3 in various human tissues as determined by immunohistochemistry from multiple studies. This data can serve as a reference for expected staining patterns.

Tissue/Tumor Typesstr3 Expression LevelCellular LocalizationPercentage of Positive Cases (if available)Reference
Normal Tissues
Pancreatic IsletsLow to moderatePredominantly cytoplasmic, sometimes membranousRelatively poorly expressed in beta-cells[2][3][4]
BrainModerate to highCytoplasmic in neurons-[5]
Adrenal GlandPositive in medulla and some cortical cellsCytoplasmic and membranous-[6][7][8]
Thyroid GlandWeakly positive in C-cells, variable in follicular cellsCytoplasmic55.5% in thyroid tumors[7][9][10][11]
Gastrointestinal TractLow to absent in neuroendocrine cells--[7]
Neuroendocrine Tumors (NETs)
Gastroenteropancreatic NETs (GEP-NETs)VariableMainly cytoplasmic60-90%[1][12][13]
Small Intestine NETsModerateCytoplasmic and membranous60.98%[12]
Pancreatic NETs (PNENs)VariableCytoplasmic and membranous80%[14]
Other Cancers
Prostate CancerPositiveCytoplasmic and membranous-[15]
MeningiomaHighCytoplasmic, with some membranous and nuclear87-100%[16][17]

Signaling Pathway and Experimental Workflow

SSTR3 Signaling Pathway

Somatostatin binding to sstr3 activates an inhibitory G-protein (Gi), which in turn inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This cascade ultimately modulates cellular processes such as hormone secretion and proliferation. This compound, as an antagonist, blocks the binding of somatostatin, thereby inhibiting this signaling pathway.

sstr3_signaling_pathway SSTR3 Signaling Pathway and Inhibition by this compound Somatostatin Somatostatin (Agonist) MK1421 This compound (Antagonist) sstr3 sstr3 Somatostatin->sstr3 Binds & Activates MK1421->sstr3 Binds & Blocks Gi Gi-protein sstr3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates CellularResponse Inhibition of Hormone Secretion & Cell Proliferation PKA->CellularResponse Leads to

SSTR3 signaling and this compound inhibition.
Immunohistochemistry Experimental Workflow

The following diagram outlines the key steps for the immunohistochemical detection of sstr3 in FFPE tissues.

IHC_Workflow Immunohistochemistry Workflow for sstr3 Detection start Start: FFPE Tissue Section deparaffinization Deparaffinization & Rehydration (Xylene & Ethanol Series) start->deparaffinization antigen_retrieval Antigen Retrieval (Heat-Induced, e.g., Citrate Buffer pH 6.0) deparaffinization->antigen_retrieval blocking_peroxidase Blocking of Endogenous Peroxidase (3% H2O2) antigen_retrieval->blocking_peroxidase blocking_nonspecific Blocking of Non-specific Binding (e.g., Normal Goat Serum) blocking_peroxidase->blocking_nonspecific primary_antibody Primary Antibody Incubation (Anti-sstr3 Antibody, overnight at 4°C) blocking_nonspecific->primary_antibody secondary_antibody Secondary Antibody Incubation (Biotinylated Goat Anti-Rabbit) primary_antibody->secondary_antibody detection Detection (Streptavidin-HRP) secondary_antibody->detection chromogen Chromogen Development (DAB Substrate) detection->chromogen counterstaining Counterstaining (Hematoxylin) chromogen->counterstaining dehydration_mounting Dehydration & Mounting counterstaining->dehydration_mounting analysis Microscopic Analysis dehydration_mounting->analysis

A streamlined workflow for sstr3 IHC.

Experimental Protocols

Materials
  • FFPE tissue sections (4-5 µm thick) on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen retrieval buffer (e.g., 10 mM Sodium Citrate Buffer, pH 6.0)

  • 3% Hydrogen Peroxide

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-sstr3 polyclonal or monoclonal antibody validated for IHC.

  • Biotinylated goat anti-rabbit secondary antibody

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

  • Coplin jars

  • Humidified chamber

  • Light microscope

Protocol for Immunohistochemical Staining of sstr3
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Immerse slides in two changes of 100% ethanol for 3 minutes each.

    • Immerse slides in 95% ethanol for 3 minutes.

    • Immerse slides in 70% ethanol for 3 minutes.

    • Rinse slides in deionized water for 5 minutes.

  • Antigen Retrieval:

    • Preheat antigen retrieval buffer to 95-100°C in a water bath or pressure cooker.

    • Immerse slides in the preheated buffer and incubate for 20-30 minutes.

    • Allow slides to cool to room temperature in the buffer (approximately 20 minutes).

    • Rinse slides with wash buffer.

  • Blocking of Endogenous Peroxidase:

    • Incubate sections with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse slides three times with wash buffer for 5 minutes each.

  • Blocking of Non-specific Binding:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature in a humidified chamber.

  • Primary Antibody Incubation:

    • Dilute the primary anti-sstr3 antibody to its optimal concentration in the blocking buffer.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides three times with wash buffer for 5 minutes each.

    • Incubate slides with the biotinylated secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.

  • Detection:

    • Rinse slides three times with wash buffer for 5 minutes each.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse slides three times with wash buffer for 5 minutes each.

  • Chromogen Development:

    • Apply DAB substrate solution and incubate until the desired brown color develops (typically 1-10 minutes). Monitor the color development under a microscope.

    • Rinse with deionized water to stop the reaction.

  • Counterstaining:

    • Counterstain with hematoxylin for 30-60 seconds.

    • Rinse with deionized water.

    • "Blue" the sections in running tap water or a bluing reagent.

  • Dehydration and Mounting:

    • Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

  • Imaging and Analysis:

    • Examine the slides under a light microscope. Sstr3-positive staining will appear brown, while the nuclei will be blue.

Protocol Optimization and Considerations for this compound Treated Tissues
  • Antibody Selection: The choice of a well-validated primary antibody is critical. It is recommended to use an antibody that has been previously cited for IHC applications and to perform initial validation experiments.

  • Antigen Retrieval: The optimal antigen retrieval method (buffer pH, temperature, and incubation time) may vary depending on the tissue type and the specific antibody used. It is advisable to test different conditions to achieve the best signal-to-noise ratio.

  • Effect of this compound Treatment: As an antagonist, this compound is not expected to induce significant sstr3 internalization. Therefore, a change in subcellular localization of sstr3 from the cell membrane to the cytoplasm is not an anticipated outcome of the treatment itself. However, chronic treatment with any drug can potentially lead to changes in receptor expression levels (upregulation or downregulation).

  • Controls:

    • Negative Control: Omit the primary antibody to check for non-specific binding of the secondary antibody.

    • Positive Control: Use a tissue known to express sstr3 (e.g., pancreatic islets, certain neuroendocrine tumors) to confirm the validity of the staining procedure.

    • Vehicle Control: For tissues from in vivo studies, include a control group treated with the vehicle used to dissolve this compound to account for any effects of the vehicle on sstr3 expression.

Data Interpretation
  • Localization: Sstr3 staining is often observed in the cytoplasm, and in some tissues, on the cell membrane. Note the predominant subcellular localization in both treated and control tissues.

  • Intensity: The intensity of the staining (weak, moderate, strong) should be evaluated. A semi-quantitative scoring system (e.g., H-score) can be employed for more objective analysis.

  • Percentage of Positive Cells: Quantify the percentage of sstr3-positive cells within the tissue or a specific region of interest.

  • Comparison between Treated and Control Groups: Carefully compare the staining patterns, intensity, and percentage of positive cells between the this compound treated group and the control group to assess the pharmacodynamic effects of the drug on sstr3 expression. A change in staining intensity or the percentage of positive cells may indicate a drug-induced alteration in sstr3 protein levels.

References

Application of MK-1421 in High-Throughput Screening for SSTR3 Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Somatostatin receptor subtype 3 (SSTR3), a G protein-coupled receptor (GPCR), has emerged as a significant therapeutic target for various pathologies, including type 2 diabetes.[1][2] The development of selective SSTR3 antagonists is a key area of research. MK-1421 is a potent and selective SSTR3 antagonist that has been identified as a development candidate for type 2 diabetes.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in high-throughput screening (HTS) campaigns to identify and characterize novel SSTR3 antagonists.

SSTR3 Signaling Pathway and Mechanism of Antagonism

SSTR3 is primarily coupled to an inhibitory G-protein (Gi).[1] Upon binding of its endogenous ligand, somatostatin, SSTR3 activates the Gi protein, which in turn inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, modulating downstream cellular effects.[1][5] SSTR3 antagonists like this compound competitively block the binding of somatostatin to the receptor, thereby preventing the downstream inhibitory signaling cascade.[1]

SSTR3_Signaling_Pathway cluster_membrane Cell Membrane SSTR3 SSTR3 Gi Gi-protein SSTR3->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin (Agonist) Somatostatin->SSTR3 Binds MK1421 This compound (Antagonist) MK1421->SSTR3 Blocks Gi->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Effects (Inhibition) cAMP->Downstream Leads to

SSTR3 signaling and antagonist action.

Quantitative Data for this compound

The following tables summarize the binding affinity and functional potency of this compound against various somatostatin receptor subtypes. This data highlights the high potency and selectivity of this compound for SSTR3.

Table 1: Binding Affinity of this compound at Human SSTR Subtypes

Receptor SubtypeBinding Affinity (Ki, nM)
hSSTR1>10,000
hSSTR2>10,000
hSSTR3 1.3
hSSTR4>10,000
hSSTR5>10,000

Data sourced from literature.[6]

Table 2: Functional Antagonist Activity of this compound

Assay TypeTargetPotency (IC50, nM)Notes
Functionalhuman SSTR32.1No agonist activity was observed against SSTR1, 2, 4, or 5.[6]

High-Throughput Screening Workflow

A typical HTS workflow for the identification of novel SSTR3 antagonists involves a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity, determine potency and selectivity, and elucidate the mechanism of action.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Hit Confirmation & Potency cluster_tertiary Selectivity & MOA Primary_Screen High-Throughput Screening (e.g., cAMP Assay) Large Compound Library Dose_Response Dose-Response Curves (IC50 Determination) Primary_Screen->Dose_Response Initial Hits Binding_Assay Radioligand Binding Assay (Ki Determination) Dose_Response->Binding_Assay Selectivity_Screen Counter-Screening (SSTR1, 2, 4, 5) Binding_Assay->Selectivity_Screen Confirmed Hits Functional_Assay Mechanism of Action Studies Selectivity_Screen->Functional_Assay

High-throughput screening workflow.

Experimental Protocols

Detailed methodologies for key experiments in an HTS campaign for SSTR3 antagonists are provided below.

Protocol 1: Competitive Radioligand Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to SSTR3.[6]

Objective: To determine the binding affinity (Ki) of test compounds for the SSTR3 receptor.

Materials:

  • Cell membranes from a cell line overexpressing human SSTR3.[6]

  • Radioligand: ¹²⁵I-labeled somatostatin analog.[7]

  • Test compounds (e.g., this compound as a positive control).

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[7]

  • 96-well plates.

  • Glass fiber filter mats.

  • Scintillation counter.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compounds and the positive control (this compound) in assay buffer.

    • Dilute the radioligand to a final concentration close to its Kd in the assay buffer.

    • Resuspend the cell membranes in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, the radioligand, and varying concentrations of the unlabeled test compound.[7]

    • For total binding, omit the test compound.

    • For non-specific binding, add a high concentration of an unlabeled standard SSTR3 ligand.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes with gentle agitation to reach equilibrium.[8]

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.[1]

  • Washing: Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.[6]

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.[6]

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the antagonist.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.[1]

Protocol 2: cAMP Functional Assay

This whole-cell functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.[7][8]

Objective: To determine the functional potency (IC₅₀) of test compounds as SSTR3 antagonists.

Materials:

  • Cell line expressing the human SSTR3 receptor (e.g., HEK293 or CHO cells).[7]

  • SSTR3 agonist (e.g., somatostatin-28).[7]

  • Test compounds (e.g., this compound as a positive control).

  • Forskolin (adenylyl cyclase activator).[8]

  • Phosphodiesterase inhibitor (e.g., IBMX).[7]

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).[8]

  • 96-well or 384-well plates.

Procedure:

  • Cell Culture: Seed the SSTR3-expressing cells into 96-well or 384-well plates and grow to confluency.[8]

  • Antagonist Treatment: Pre-incubate the cells with varying concentrations of the test antagonist for 15-30 minutes.[7]

  • Agonist Stimulation:

    • Add a fixed concentration of a known SSTR3 agonist (e.g., somatostatin-28) that gives a submaximal response (EC₈₀).[7]

    • Co-stimulate with forskolin to induce cAMP production.[9]

  • Incubation: Incubate the plate for 30-60 minutes at 37°C.[7]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.[8]

  • Data Analysis:

    • Plot the cAMP concentration against the logarithm of the antagonist concentration.

    • Calculate the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.[7]

Logical Relationship of Experimental Design

The experimental design for an HTS campaign is a logical progression from broad screening to detailed characterization.

Experimental_Logic Start Start with a large, diverse compound library Primary Primary HTS (Functional Assay - e.g., cAMP) Identify initial 'hits' Start->Primary Secondary Secondary Assays (Dose-Response) Confirm activity and determine potency (IC50) Primary->Secondary Hits Tertiary Tertiary Assays (Binding & Selectivity) Determine binding affinity (Ki) and selectivity against other SSTR subtypes Secondary->Tertiary Potent Compounds Lead Lead Candidate (e.g., this compound) Potent, selective, and active in functional assays Tertiary->Lead Selective Compounds

Logical flow of an HTS campaign.

References

Application Notes and Protocols for In Vivo Administration of MK-1421 in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of MK-1421, a potent and selective somatostatin receptor 3 (SSTR3) antagonist, in preclinical research settings. The protocols are based on published studies and are intended to assist in the design and execution of experiments to evaluate the efficacy and safety of this compound.

Overview of this compound

This compound is a tetrahydro-β-carboline derivative that has demonstrated efficacy in murine models of glucose excursion, suggesting its potential as a therapeutic agent for type 2 diabetes.[1] It functions by antagonizing the SSTR3 receptor, which is involved in the regulation of insulin secretion. Preclinical development of this compound has involved studies in mice and dogs to characterize its pharmacokinetic profile and assess its safety and efficacy.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: Preclinical Pharmacokinetic Profile of this compound
SpeciesRouteClp (mL/min/kg)Vdss (L/kg)t½ (h)F (%)Fu (%)
MouseIV192.42.1-19
PO---19
RatIV162.82.9-16
PO---16
DogIV-----
PO--->50-
RhesusIV-----
PO--->50-
Data from Shah et al., 2015.[1]
Clp: Plasma clearance; Vdss: Volume of distribution at steady state; t½: Half-life; F: Oral bioavailability; Fu: Unbound fraction.
Table 2: In Vivo Efficacy of Oral this compound in a Mouse Oral Glucose Tolerance Test (oGTT)
Dose (mg/kg)Inhibition of Glucose ExcursionPlasma Concentration (nM) at ~2.5 h post-dose
0.03Significant reduction1
0.1Dose-dependent reduction2
0.3Dose-dependent reduction4
1Dose-dependent reduction12
3Near 100%105
Data from Shah et al., 2015.[1]
Table 3: Cardiovascular Safety Assessment of this compound in Dogs
Administration RouteAnimal ModelDoses/Target ConcentrationOutcome
Intravenous InfusionAnesthetized, vagus-intact dogsTarget Cmax of 17, 43, and 140 µMNo changes in electrophysiologic parameters, including no QTc prolongation.[1]
OralConscious, telemetered dogsResulting Cmax of 5.8 µMNo significant changes in cardiovascular parameters.[1]
Data from Shah et al., 2015.[1]

Signaling Pathway of this compound

This compound acts as an antagonist at the SSTR3 receptor, which is a G protein-coupled receptor (GPCR). In pancreatic β-cells, the activation of SSTR3 by its endogenous ligand, somatostatin, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent reduction in protein kinase A (PKA) activity, ultimately inhibiting insulin secretion. By blocking this pathway, this compound can potentiate glucose-stimulated insulin secretion.

SSTR3_Signaling_Pathway cluster_membrane Plasma Membrane SSTR3 SSTR3 G_protein Gi/o Protein SSTR3->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts PKA_active Active PKA AC->PKA_active Reduced activity leads to less PKA activation G_protein->AC Inhibits Insulin_Secretion Insulin Secretion G_protein->Insulin_Secretion Inhibition of AC leads to decreased insulin secretion Somatostatin Somatostatin Somatostatin->SSTR3 Binds & Activates MK1421 This compound MK1421->SSTR3 Binds & Blocks ATP ATP ATP->AC PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_inactive->PKA_active PKA_active->Insulin_Secretion Promotes

SSTR3 signaling pathway and the antagonistic action of this compound.

Experimental Protocols

The following are detailed protocols for key in vivo experiments with this compound.

Oral Glucose Tolerance Test (oGTT) in Mice

This protocol is designed to assess the effect of orally administered this compound on glucose tolerance in mice.

Materials:

  • This compound

  • Vehicle solution (Note: The specific vehicle used in the original studies was not published. Researchers should select a suitable vehicle based on the physicochemical properties of this compound. Common oral vehicles for preclinical studies include 0.5% methylcellulose, 0.5% carboxymethylcellulose (CMC) with 0.1% Tween 80, or a polyethylene glycol (PEG)-based solution.)

  • Lean C57BL/6N mice

  • Dextrose solution (e.g., 20% w/v in sterile water)

  • Oral gavage needles

  • Glucometer and test strips

  • Blood collection tubes (e.g., for plasma analysis)

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.

  • Baseline Blood Glucose: At time t = -60 minutes, obtain a baseline blood sample from the tail vein and measure the blood glucose concentration.

  • This compound Administration: At time t = -60 minutes, administer this compound orally by gavage at the desired doses (e.g., 0.03, 0.1, 0.3, 1, 3 mg/kg). The volume of administration should be consistent across all animals (e.g., 10 mL/kg). A vehicle control group should be included.

  • Dextrose Challenge: At time t = 0 minutes, administer a dextrose solution orally by gavage (e.g., 2 g/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the dextrose challenge and measure blood glucose levels.

  • Plasma Collection (Optional): At the final time point, a larger blood sample can be collected into EDTA- or heparin-coated tubes for plasma analysis of this compound concentration.

  • Data Analysis: Plot the mean blood glucose concentration versus time for each treatment group. The area under the curve (AUC) for glucose excursion can be calculated and compared between groups to determine the efficacy of this compound.

oGTT_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Acclimatization Animal Acclimatization (≥ 1 week) Fasting Overnight Fasting (~16 hours) Acclimatization->Fasting Baseline_Glucose Baseline Blood Glucose (t = -60 min) Fasting->Baseline_Glucose MK1421_Admin Oral Administration of this compound or Vehicle (t = -60 min) Baseline_Glucose->MK1421_Admin Dextrose_Challenge Oral Dextrose Challenge (t = 0 min) MK1421_Admin->Dextrose_Challenge Blood_Sampling Blood Glucose Monitoring (t = 15, 30, 60, 90, 120 min) Dextrose_Challenge->Blood_Sampling Plasma_Analysis Plasma this compound Analysis (Optional) Blood_Sampling->Plasma_Analysis AUC_Calculation AUC Calculation and Statistical Analysis Blood_Sampling->AUC_Calculation

Experimental workflow for the oral glucose tolerance test (oGTT).
Cardiovascular Safety Assessment in Conscious Telemetered Dogs

This protocol outlines a study to evaluate the cardiovascular effects of this compound in conscious, telemetered beagle dogs.

Materials:

  • This compound

  • Vehicle solution (Note: The specific vehicle for oral and intravenous administration was not specified in the original publication. For oral administration, a suspension in a common vehicle like 0.5% methylcellulose could be considered. For intravenous infusion, a solubilizing vehicle such as a mixture of solvents (e.g., PEG400, propylene glycol, ethanol) and/or surfactants may be necessary, and its own cardiovascular effects should be assessed.)

  • Beagle dogs surgically implanted with telemetry devices for monitoring ECG, blood pressure, and heart rate.

  • Dosing apparatus for oral administration (e.g., gavage tube or capsules).

  • Infusion pump for intravenous administration.

Procedure:

  • Animal Preparation: Use purpose-bred beagle dogs that have been surgically instrumented with telemetry transmitters and have undergone a sufficient recovery period.

  • Acclimatization: Acclimate the dogs to the study environment and procedures to minimize stress-related cardiovascular changes.

  • Baseline Recording: Record baseline cardiovascular parameters (ECG, blood pressure, heart rate) for a defined period (e.g., 24 hours) before dosing.

  • Administration:

    • Oral: Administer a single oral dose of this compound or vehicle.

    • Intravenous Infusion: Administer this compound or vehicle as a continuous intravenous infusion over a defined period to achieve target plasma concentrations. The infusion rate and duration should be carefully calculated based on the compound's pharmacokinetics.

  • Cardiovascular Monitoring: Continuously monitor and record cardiovascular parameters for at least 24 hours post-dose.

  • Pharmacokinetic Sampling: Collect blood samples at predetermined time points to measure plasma concentrations of this compound and correlate them with any observed cardiovascular changes.

  • Data Analysis: Analyze the telemetry data for changes in heart rate, blood pressure, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTcB or QTcF). Compare the effects of this compound to the vehicle control.

CV_Safety_Workflow cluster_setup Study Setup cluster_protocol Experimental Protocol cluster_eval Evaluation Animal_Prep Instrumented & Recovered Dogs Acclimatization Acclimatization to Study Conditions Animal_Prep->Acclimatization Baseline Baseline Cardiovascular Recording (e.g., 24h) Acclimatization->Baseline Dosing Administration of this compound or Vehicle (Oral or IV Infusion) Baseline->Dosing Monitoring Continuous Cardiovascular Monitoring (≥ 24h post-dose) Dosing->Monitoring PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Data_Analysis Analysis of ECG, Blood Pressure, Heart Rate Monitoring->Data_Analysis PK_PD_Analysis Pharmacokinetic-Pharmacodynamic Correlation PK_Sampling->PK_PD_Analysis Data_Analysis->PK_PD_Analysis Report Final Report PK_PD_Analysis->Report

Workflow for cardiovascular safety assessment in dogs.

References

Application Note: Quantitative Analysis of MK-1421 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of MK-1421 in human plasma. The described protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic and toxicokinetic studies of this compound, a selective somatostatin receptor subtype 3 (sstr3) antagonist. The method utilizes a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. The protocol has been developed to provide high throughput, accuracy, and precision, meeting the general requirements for bioanalytical method validation.

Introduction

This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3) and has been investigated as a potential therapeutic agent for type 2 diabetes.[1] Accurate determination of this compound concentrations in biological matrices such as plasma is crucial for evaluating its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the bioanalysis of pharmaceuticals due to its high sensitivity, selectivity, and speed.[2][3][4] This document provides a comprehensive protocol for the extraction and quantification of this compound from human plasma, suitable for supporting preclinical and clinical drug development.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • Stable isotope-labeled internal standard (SIL-IS) of this compound (e.g., this compound-d4)

  • Human plasma (K2-EDTA as anticoagulant)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

Equipment
  • High-Performance Liquid Chromatography (HPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Analytical balance

  • Centrifuge capable of 4°C

  • Vortex mixer

  • Pipettes and disposable tips

  • 96-well collection plates

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from plasma samples.

  • Thaw plasma samples and quality control (QC) samples at room temperature.

  • Vortex mix the samples to ensure homogeneity.

  • To 50 µL of plasma sample in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing the internal standard (e.g., 50 ng/mL of this compound-d4).

  • Vortex mix vigorously for 1 minute to precipitate proteins.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the clear supernatant to a 96-well collection plate.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is achieved using a C18 reversed-phase column with a gradient elution.

ParameterValue
Column C18, 2.1 x 50 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 10% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 10% B
Column Temperature 40°C
Injection Volume 5 µL
Run Time 5 minutes
Mass Spectrometry Conditions

Detection and quantification are performed using a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 500°C
Ion Spray Voltage 4500 V
Curtain Gas 30 psi
Collision Gas Nitrogen
MRM Transitions To be determined empirically
This compoundPrecursor Ion > Product Ion
This compound-d4 (IS)Precursor Ion > Product Ion
Dwell Time 100 ms

Note: Specific MRM transitions, declustering potential, and collision energy should be optimized by infusing a standard solution of this compound and its SIL-IS into the mass spectrometer.

Data Presentation

The following tables summarize the expected performance characteristics of the bioanalytical method. These values are representative and should be confirmed during method validation.

Table 1: Calibration Curve Parameters

ParameterExpected Value
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.99
Weighing Factor 1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%RE)Inter-day Accuracy (%RE)
LLOQ1< 20< 20± 20± 20
LQC3< 15< 15± 15± 15
MQC100< 15< 15± 15± 15
HQC800< 15< 15± 15± 15

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control, CV: Coefficient of Variation, RE: Relative Error.

Table 3: Recovery and Matrix Effect

AnalyteRecovery (%)Matrix Effect (%)
This compound> 8590 - 110
This compound-d4 (IS)> 8590 - 110

Visualizations

experimental_workflow start Start: Plasma Sample add_is Add Internal Standard (this compound-d4) start->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation vortex Vortex Mix protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant_transfer Transfer Supernatant centrifuge->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End: Concentration Data data_processing->end

Caption: Experimental workflow for this compound quantification.

signaling_pathway node_receptor node_receptor node_antagonist node_antagonist node_effect node_effect node_pathway node_pathway mk1421 This compound sstr3 sstr3 Receptor mk1421->sstr3 Antagonizes adenylyl_cyclase Adenylyl Cyclase Inhibition sstr3->adenylyl_cyclase somatostatin Somatostatin somatostatin->sstr3 Activates insulin_secretion Inhibition of Insulin Secretion adenylyl_cyclase->insulin_secretion glucose_homeostasis Glucose Homeostasis insulin_secretion->glucose_homeostasis

References

Application Notes and Protocols for MK-1421 in Isolated Human Islet Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1421 is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3).[1][2][3][4] In the context of diabetes research, sstr3 is a G-protein coupled receptor found on pancreatic beta-cells. Its endogenous ligand, somatostatin, typically inhibits insulin secretion. By blocking this receptor, this compound has been shown to enhance glucose-stimulated insulin secretion (GSIS) from isolated human pancreatic islets.[1][2] This makes it a valuable tool for studying the regulation of insulin secretion and a potential therapeutic agent for type 2 diabetes.[3][4]

These application notes provide a comprehensive guide to utilizing this compound in studies involving isolated human islets, including its mechanism of action, key experimental protocols, and expected outcomes.

Mechanism of Action

This compound functions by selectively inhibiting the sstr3 receptor on pancreatic beta-cells.[1][3] Somatostatin, acting through sstr3, normally suppresses insulin secretion. By antagonizing this receptor, this compound effectively removes this inhibitory signal, leading to an augmentation of insulin release in the presence of stimulatory glucose concentrations.[1][2] This effect is glucose-dependent, meaning this compound enhances insulin secretion at elevated glucose levels but does not affect it at basal glucose concentrations.[1][2]

Signaling Pathway of this compound in Pancreatic Beta-Cells

MK1421_Pathway cluster_beta_cell Pancreatic Beta-Cell MK1421 This compound SSTR3 SSTR3 MK1421->SSTR3 Antagonizes Gi Gi SSTR3->Gi Activates Somatostatin Somatostatin Somatostatin->SSTR3 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin_Granules Insulin Granules PKA->Insulin_Granules Promotes Exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion Leads to Glucose High Glucose Metabolism Glucose Metabolism Glucose->Metabolism ATP_ADP ↑ ATP/ADP Ratio Metabolism->ATP_ADP KATP KATP Channel Closure ATP_ADP->KATP Depolarization Membrane Depolarization KATP->Depolarization Ca2_channel Voltage-Gated Ca2+ Channel Depolarization->Ca2_channel Opens Ca2_influx Ca2+ Influx Ca2_channel->Ca2_influx Ca2_influx->Insulin_Granules Triggers Exocytosis

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Data Presentation

The following tables summarize the quantitative effects of this compound on isolated human islets as reported in the literature.

Table 1: Effect of this compound on Glucose-Stimulated Insulin Secretion (GSIS)

Treatment ConditionGlucose ConcentrationInsulin Secretion (Fold Change vs. Vehicle at High Glucose)Reference
Vehicle (DMSO)2 mM-[1][2]
This compound (5 µM)2 mMNo significant change[1][2]
Vehicle (DMSO)16 mM1.0[1][2]
This compound (5 µM)16 mMAugmented[1][2]

Table 2: Effect of this compound on Glucagon and Somatostatin Secretion

Treatment ConditionGlucose ConcentrationGlucagon SecretionSomatostatin (SS-14) SecretionReference
This compound (5 µM)2 mMNo effectNo effect[1][2]
This compound (5 µM)16 mMNo effectNo effect[1][2]

Experimental Protocols

Isolation and Culture of Human Islets

Standard protocols for human islet isolation are required. These protocols are often performed by specialized centers. Once isolated, human islets can be cultured in a suitable medium prior to experimentation.

Materials:

  • Isolated human islets

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Culture plates

Protocol:

  • Upon receipt, carefully transfer the isolated human islets into a sterile conical tube.

  • Gently centrifuge the islets to pellet them.

  • Resuspend the islets in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Culture the islets in non-treated petri dishes or suspension culture flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Allow the islets to recover for at least 24 hours before conducting experiments.

Static Glucose-Stimulated Insulin Secretion (GSIS) Assay

This protocol details a static incubation experiment to assess the effect of this compound on insulin secretion from isolated human islets.

Materials:

  • Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, containing 2 mM glucose (low glucose buffer).

  • KRBB supplemented with 0.1% BSA, containing 16 mM glucose (high glucose buffer).

  • This compound stock solution (in DMSO).

  • Vehicle control (DMSO).

  • Human islets.

  • 24-well culture plates.

  • Insulin ELISA kit.

Protocol:

  • Hand-pick islets of similar size and place 10-20 islets per well into a 24-well plate.

  • Pre-incubate the islets in 1 mL of low glucose buffer for 60 minutes at 37°C to allow them to equilibrate.

  • Carefully remove the pre-incubation buffer.

  • Add 1 mL of the appropriate treatment buffer to each well:

    • Low glucose buffer with vehicle (DMSO).

    • Low glucose buffer with 5 µM this compound.

    • High glucose buffer with vehicle (DMSO).

    • High glucose buffer with 5 µM this compound.

  • Incubate the plate for 60 minutes at 37°C.[1][2]

  • After incubation, collect the supernatant from each well. This contains the secreted insulin.

  • Store the supernatant at -20°C until insulin measurement.

  • Lyse the islets in each well to determine the total insulin content, which can be used for normalization.

  • Measure the insulin concentration in the supernatant using a human insulin ELISA kit according to the manufacturer's instructions.

Experimental Workflow for GSIS Assay

GSIS_Workflow cluster_treatments Treatment Groups Islet_Isolation Isolate and Culture Human Islets Pre_incubation Pre-incubate Islets (2 mM Glucose, 60 min) Islet_Isolation->Pre_incubation Treatment_Incubation Incubate with Treatment Buffers (60 min) Pre_incubation->Treatment_Incubation Low_Glucose_Vehicle Low Glucose (2 mM) + Vehicle Low_Glucose_MK1421 Low Glucose (2 mM) + this compound (5 µM) High_Glucose_Vehicle High Glucose (16 mM) + Vehicle High_Glucose_MK1421 High Glucose (16 mM) + this compound (5 µM) Collect_Supernatant Collect Supernatant Treatment_Incubation->Collect_Supernatant Lyse_Islets Lyse Islets for Total Insulin Content Treatment_Incubation->Lyse_Islets Insulin_ELISA Measure Insulin (ELISA) Collect_Supernatant->Insulin_ELISA Data_Analysis Analyze Data (Normalize to Total Insulin) Lyse_Islets->Data_Analysis Insulin_ELISA->Data_Analysis

References

Application Notes and Protocols for Western Blot Analysis of Downstream Targets of MK-1421 Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-1421 is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3), a G protein-coupled receptor (GPCR) predominantly expressed in pancreatic beta-cells.[1][2][3] Somatostatin, the natural ligand for sstr3, acts as an inhibitor of insulin secretion.[4][5] By blocking this inhibitory signal, this compound enhances glucose-stimulated insulin secretion, making it a molecule of interest for the potential treatment of type 2 diabetes.[2][3][4] Understanding the downstream molecular effects of this compound is crucial for elucidating its mechanism of action and for the development of related therapeutics.

These application notes provide a detailed guide for utilizing Western blot analysis to investigate the downstream signaling cascade of this compound. The primary focus is on the canonical sstr3 signaling pathway in pancreatic beta-cells and the measurement of key downstream effectors.

This compound Signaling Pathway

Sstr3 is primarily coupled to the inhibitory G protein, Gαi.[6] Activation of sstr3 by somatostatin leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels and reduces the activity of Protein Kinase A (PKA).[6][7] This signaling cascade ultimately suppresses insulin secretion.

This compound, as an sstr3 antagonist, blocks the binding of somatostatin, thereby preventing the inhibition of adenylyl cyclase.[6] This leads to an increase in intracellular cAMP levels and subsequent activation of PKA.[6][7] Activated PKA then phosphorylates a variety of downstream target proteins, a key one being the transcription factor CREB (cAMP response element-binding protein) at the serine 133 residue (p-CREB).[8][9] The phosphorylation of CREB is a well-established marker of PKA activation and can be reliably quantified using Western blot analysis.

MK1421_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus sstr3 sstr3 ac Adenylyl Cyclase sstr3->ac inhibits camp cAMP ac->camp produces pka PKA camp->pka activates p_pka p-PKA (Active) pka->p_pka autophosphorylation creb CREB p_pka->creb phosphorylates p_creb p-CREB (Ser133) creb->p_creb phosphorylation gene Gene Transcription p_creb->gene activates mk1421 This compound mk1421->sstr3 antagonizes sst Somatostatin sst->sstr3 binds & activates

Quantitative Data Summary

While the signaling pathway of sstr3 antagonism is well-established, direct quantitative data from Western blot analyses showing the fold-change in phosphorylation of downstream targets like CREB specifically in response to this compound is not extensively available in the public domain. The primary reported data for this compound and similar sstr3 antagonists focus on functional outcomes such as cAMP accumulation and insulin secretion. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal conditions for observing changes in protein phosphorylation in their specific cellular model.

Target ProteinPhosphorylation SiteCell TypeTreatmentFold Change vs. ControlReference
p-CREBSer133Pancreatic Beta-Cells (e.g., MIN6, INS-1)This compoundData not publicly availableN/A
PKA Substrates(RRXS/T)Pancreatic Beta-Cells (e.g., MIN6, INS-1)This compoundData not publicly availableN/A

Experimental Protocols

Protocol 1: Western Blot Analysis of CREB Phosphorylation at Serine 133

This protocol details the steps for assessing the effect of this compound on the phosphorylation of CREB at Ser133 in a pancreatic beta-cell line (e.g., MIN6 or INS-1).

Materials:

  • Pancreatic beta-cell line (e.g., MIN6, INS-1)

  • Cell culture reagents

  • This compound

  • Somatostatin (optional, as a control for sstr3 activation)

  • Forskolin (optional, as a positive control for cAMP pathway activation)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-CREB (Ser133)

    • Rabbit anti-total CREB

    • Mouse or Rabbit anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture pancreatic beta-cells to 70-80% confluency.

    • Serum-starve the cells for 2-4 hours prior to treatment to reduce basal signaling.

    • Treat cells with varying concentrations of this compound (e.g., 1 nM - 10 µM) for a predetermined time (e.g., 15-60 minutes). Include a vehicle control (e.g., DMSO).

    • Optional controls: treat cells with somatostatin to inhibit the pathway, or with forskolin to strongly activate it.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS.

    • Lyse cells in ice-cold RIPA buffer with inhibitors.

    • Centrifuge lysates to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein samples to the same concentration and add Laemmli sample buffer.

    • Boil samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibody against p-CREB (Ser133) overnight at 4°C, following the manufacturer's recommended dilution.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped and re-probed for total CREB and a loading control like GAPDH or β-actin.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Calculate the ratio of p-CREB to total CREB for each sample.

    • Normalize these ratios to the loading control.

    • Express the results as fold change relative to the vehicle-treated control.

Western_Blot_Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection cluster_analysis Data Analysis cell_culture 1. Cell Culture & Treatment with this compound lysis 2. Cell Lysis cell_culture->lysis quantification 3. Protein Quantification lysis->quantification sds_page 4. SDS-PAGE quantification->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking primary_ab 7. Primary Antibody Incubation (p-CREB, Total CREB, Loading Control) blocking->primary_ab secondary_ab 8. Secondary Antibody Incubation primary_ab->secondary_ab detection 9. Chemiluminescent Detection secondary_ab->detection densitometry 10. Densitometry detection->densitometry normalization 11. Normalization & Quantification densitometry->normalization

Conclusion

Western blot analysis is a powerful technique to investigate the downstream effects of this compound on the sstr3 signaling pathway. By measuring the phosphorylation status of key downstream targets such as CREB, researchers can gain valuable insights into the molecular mechanism of action of this and other sstr3 antagonists. The protocols provided here offer a robust framework for conducting these studies, which can be adapted and optimized for specific experimental needs.

References

Troubleshooting & Optimization

Troubleshooting low solubility of MK-1421 in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the low solubility of MK-1421 in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: I am observing low solubility of this compound in my standard phosphate-buffered saline (PBS) at physiological pH. What are the likely reasons for this?

A1: this compound is a complex heterocyclic molecule, and like many compounds with similar structures, it may exhibit poor aqueous solubility at neutral pH.[1][2] The limited solubility is likely due to a combination of factors including its molecular weight, crystalline structure, and the presence of hydrophobic regions within the molecule. At physiological pH (around 7.4), the compound may not be sufficiently ionized to readily dissolve in aqueous buffers.

Q2: What initial steps can I take to improve the solubility of this compound in my aqueous buffer?

A2: A common and effective initial step is to adjust the pH of your buffer.[3][4][5] Since this compound contains nitrogen atoms within its heterocyclic rings, it is likely a weakly basic compound. Therefore, decreasing the pH of the buffer (e.g., to pH 4-6) may increase its solubility by promoting protonation of these basic functional groups, leading to the formation of more soluble salt forms. It is crucial to determine the pKa of this compound to optimize the buffer pH for maximum solubility.

Q3: Are there alternative solvents or co-solvents that can be used to prepare stock solutions of this compound?

A3: Yes, preparing a concentrated stock solution in an organic solvent and then diluting it into your aqueous buffer is a standard practice for poorly soluble compounds.[6][7] Common organic solvents to consider for initial stock preparation include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or ethanol. When diluting the stock solution, it is important to do so slowly and with vigorous mixing to avoid precipitation. The final concentration of the organic solvent in your experimental buffer should be kept to a minimum (typically <1% and often <0.1%) to avoid off-target effects on your biological system.

Q4: Can surfactants or other excipients be used to enhance the solubility of this compound?

A4: The use of non-ionic surfactants such as Tween-80 or Pluronic F-68 can help to increase the solubility of hydrophobic compounds by forming micelles that encapsulate the drug molecules.[5] Another approach is the use of cyclodextrins (e.g., β-cyclodextrin and its derivatives), which can form inclusion complexes with the drug, thereby increasing its apparent solubility.[3][8] The choice and concentration of the excipient should be carefully evaluated for compatibility with your specific assay.

Q5: We are still observing precipitation after diluting our this compound stock solution into the aqueous buffer. What can we do?

A5: If precipitation occurs upon dilution, consider the following troubleshooting steps:

  • Decrease the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit.

  • Optimize the co-solvent percentage: While keeping the final organic solvent concentration low is important, a slightly higher percentage (e.g., up to 1-2%, if tolerated by your assay) might be necessary to maintain solubility.

  • Use a different dilution method: Try adding the aqueous buffer to the stock solution instead of the other way around, or use a stepwise dilution approach.

  • Sonication: Brief sonication of the final solution can help to break down small aggregates and improve dissolution.[5]

Troubleshooting Guide: Low this compound Solubility

This guide provides a systematic approach to troubleshooting low solubility issues with this compound in aqueous buffers.

Diagram: Troubleshooting Workflow for this compound Solubility

TroubleshootingWorkflow start Start: Low this compound Solubility Observed check_ph Is pH of the buffer adjustable for your experiment? start->check_ph adjust_ph Adjust buffer pH (e.g., pH 4-6) and assess solubility. check_ph->adjust_ph Yes use_cosolvent Prepare a concentrated stock solution in an organic solvent (e.g., DMSO). check_ph->use_cosolvent No ph_success Solubility Improved? adjust_ph->ph_success ph_success->use_cosolvent No end_success Proceed with Experiment ph_success->end_success Yes dilute_stock Dilute stock solution into aqueous buffer. Keep final organic solvent concentration low. use_cosolvent->dilute_stock dilution_success Precipitation Observed? dilute_stock->dilution_success optimize_dilution Optimize dilution protocol: - Decrease final concentration - Adjust co-solvent percentage - Use stepwise dilution - Apply sonication dilution_success->optimize_dilution Yes consider_excipients Consider using solubility enhancers: - Surfactants (e.g., Tween-80) - Cyclodextrins dilution_success->consider_excipients Still Precipitates dilution_success->end_success No optimize_dilution->dilution_success excipient_success Solubility Improved? consider_excipients->excipient_success excipient_success->end_success Yes end_fail Consult further or consider alternative formulation strategies. excipient_success->end_fail No

Caption: Troubleshooting workflow for low this compound solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Assessment of this compound
  • Materials:

    • This compound

    • A series of buffers with different pH values (e.g., citrate buffer pH 4.0, acetate buffer pH 5.0, phosphate buffer pH 6.0, and PBS pH 7.4)

    • Saturated solution preparation equipment (e.g., shaker, incubator)

    • Filtration device (e.g., 0.22 µm syringe filters)

    • Analytical method for quantification (e.g., HPLC-UV)

  • Procedure:

    • Add an excess amount of this compound powder to separate tubes containing each of the different pH buffers.

    • Incubate the tubes on a shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • After incubation, filter the solutions to remove any undissolved solid.

    • Quantify the concentration of this compound in the filtrate using a validated analytical method.

    • Plot the solubility of this compound as a function of pH.

Quantitative Data

Table 1: Hypothetical Solubility of this compound in Different Buffers and Co-solvent Systems
Buffer System (pH)Co-solventThis compound Solubility (µg/mL)
Citrate Buffer (4.0)None50.2
Acetate Buffer (5.0)None25.8
Phosphate Buffer (6.0)None5.1
PBS (7.4)None< 1.0
PBS (7.4)1% DMSO2.5
PBS (7.4)5% DMSO15.7
PBS (7.4)1% Tween-808.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual solubility should be determined experimentally.

Signaling Pathway and Logical Relationships

Diagram: Influence of pH on the Solubility of a Weakly Basic Compound like this compound

pHSolubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Neutral/Basic) low_ph Excess H+ protonated_mk1421 This compound-H+ (Protonated, Cationic Form) low_ph->protonated_mk1421 Protonation high_solubility Higher Aqueous Solubility protonated_mk1421->high_solubility Increased Polarity high_ph Low H+ neutral_mk1421 This compound (Neutral, Free Base Form) high_ph->neutral_mk1421 Deprotonation low_solubility Lower Aqueous Solubility neutral_mk1421->low_solubility Decreased Polarity mk1421 This compound (Weakly Basic) mk1421->low_ph mk1421->high_ph

Caption: Effect of pH on the ionization and solubility of this compound.

References

Technical Support Center: A Guide to Minimizing Off-Target Effects of MK-1421 in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing MK-1421 in their cellular assays. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize off-target effects and ensure the validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and highly selective antagonist of the somatostatin receptor subtype 3 (sstr3), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand, somatostatin, to sstr3.[1] This inhibition prevents the activation of downstream signaling pathways typically initiated by sstr3, most notably the inhibition of adenylyl cyclase and subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1]

Q2: What are the known and potential off-target effects of this compound?

The primary off-target concern for the chemical class to which this compound belongs is the human Ether-à-go-go-Related Gene (hERG) potassium channel.[2][3] Inhibition of the hERG channel can lead to QT interval prolongation and potentially life-threatening cardiac arrhythmias.[4][5] this compound was specifically developed to have a significantly lower affinity for the hERG channel compared to its predecessors, such as MK-4256.[3][6]

Potential off-target effects could also include interactions with:

  • Other somatostatin receptor subtypes (sstr1, 2, 4, 5): Due to sequence homology among the subtypes, cross-reactivity is a possibility.[1]

  • Other GPCRs, ion channels, and kinases: Broader screening panels are necessary to identify any unintended interactions.[3]

Q3: How was the hERG liability of the parent compound class addressed in this compound?

The development of this compound from its predecessor, MK-4256, involved medicinal chemistry strategies to reduce hERG channel affinity.[3][6] This was achieved through structural modifications, including the replacement of a phenyl ring with a fluoro-substituted pyridyl ring, which maintained high affinity for sstr3 while significantly decreasing hERG binding.

Troubleshooting Guide: Minimizing and Identifying Off-Target Effects

This guide provides a systematic approach to troubleshooting unexpected results in your cellular assays with this compound, which may indicate off-target effects.

Issue 1: Observed phenotype is inconsistent with known sstr3 signaling.
  • Potential Cause: The observed effect may be due to an off-target interaction.

  • Troubleshooting Workflow:

    A Unexpected Phenotype Observed B Step 1: Confirm On-Target Engagement (CETSA) A->B C Step 2: Assess Specificity (Use sstr3 Knockout/Knockdown Cells) B->C Target Engagement Confirmed D Step 3: Test Structurally Unrelated sstr3 Antagonist C->D Phenotype Persists G Conclusion: Phenotype is likely on-target. Investigate novel sstr3 signaling pathways. C->G Phenotype Abolished E Step 4: Perform Broad Off-Target Screening (Kinase/GPCR Panels) D->E Phenotype Persists D->G Phenotype Abolished F Conclusion: Phenotype is likely an off-target effect. Investigate identified off-targets. E->F

    Caption: Troubleshooting workflow for unexpected phenotypes.

Issue 2: High cellular toxicity at effective concentrations.
  • Potential Cause: Off-target effects are a common cause of cellular toxicity.

  • Troubleshooting Steps:

    • Determine the Therapeutic Window: Perform a dose-response curve to identify the lowest effective concentration of this compound for sstr3 antagonism and the concentration at which toxicity is observed.

    • hERG Channel Assessment: If not already done, confirm that the concentrations used are well below the IC50 for hERG inhibition.

    • Broad Panel Screening: Utilize commercially available off-target screening panels to identify potential interactions with other receptors, kinases, or ion channels that could mediate toxicity.

Data Presentation: Quantitative Analysis of this compound Selectivity

The following tables summarize the selectivity and safety profile of this compound, particularly in comparison to its predecessor, MK-4256.

Table 1: Somatostatin Receptor Subtype Selectivity

Compoundsstr1 (Ki, nM)sstr2 (Ki, nM)sstr3 (Ki, nM)sstr4 (Ki, nM)sstr5 (Ki, nM)
This compound >10,000>10,0000.4 >10,000>10,000
MK-4256 >10,000>10,0000.5 >10,000>10,000
Data sourced from ACS Medicinal Chemistry Letters.[6]

Table 2: hERG Channel Affinity and Safety Margin

CompoundhERG IC50 (µM)sstr3 Ki (nM)Selectivity (hERG IC50 / sstr3 Ki)Notes
This compound 150.4~37,500-foldSignificantly improved safety margin.[7]
MK-4256 1.740.5~3,480-foldDiscontinued due to cardiovascular effects at therapeutic doses.[4]
Data compiled from multiple sources.[4][7]

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol verifies that this compound directly binds to sstr3 in a cellular context.

A 1. Cell Treatment: Incubate cells with this compound or vehicle control. B 2. Heat Challenge: Expose cells to a temperature gradient. A->B C 3. Cell Lysis: Lyse cells to release proteins. B->C D 4. Separation: Centrifuge to separate soluble from aggregated proteins. C->D E 5. Detection: Quantify soluble sstr3 (e.g., Western Blot). D->E

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment:

    • Culture cells expressing sstr3 to ~80-90% confluency.

    • Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for 1 hour at 37°C.[8]

  • Heat Challenge:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature for 3 minutes.[9]

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[9]

  • Separation of Soluble Proteins:

    • Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[9]

  • Detection of Soluble sstr3:

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration of each sample.

    • Analyze the amount of soluble sstr3 in each sample by Western blot using an anti-sstr3 antibody.

Data Analysis:

  • Quantify the band intensities from the Western blot.

  • Plot the percentage of soluble sstr3 relative to the unheated control against the temperature.

  • A rightward shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.

Protocol 2: cAMP Accumulation Assay for Functional Antagonism

This assay measures the ability of this compound to block the somatostatin-induced inhibition of cAMP production.

Methodology:

  • Cell Seeding:

    • Seed cells expressing sstr3 in a 96-well plate and culture overnight.

  • Assay Conditions:

    • Wash the cells with a serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Antagonist and Agonist Treatment:

    • Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

    • Add a fixed concentration of a known sstr3 agonist (e.g., somatostatin-14 at its EC80) along with a stimulant of adenylyl cyclase, such as forskolin.

  • Incubation and Lysis:

    • Incubate the plate for 30 minutes at 37°C.

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

  • cAMP Detection:

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

Data Analysis:

  • Plot the cAMP concentration against the log concentration of this compound.

  • Determine the IC50 value, which represents the concentration of this compound that causes a 50% reversal of the agonist-induced inhibition of cAMP production.

Protocol 3: Radioligand Binding Assay for Affinity and Selectivity

This assay determines the binding affinity of this compound for sstr3 and its selectivity against other somatostatin receptor subtypes.[10][11]

A 1. Prepare Membranes: Isolate cell membranes expressing the target receptor (e.g., sstr3). B 2. Competition Binding: Incubate membranes with a fixed concentration of radiolabeled ligand and varying concentrations of this compound. A->B C 3. Separate Bound/Free Ligand: Rapidly filter the mixture to separate membrane-bound radioligand from free radioligand. B->C D 4. Quantify Radioactivity: Measure the radioactivity of the filters. C->D E 5. Data Analysis: Determine the IC50 and Ki values. D->E

Caption: Workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line stably expressing the human sstr3 receptor (or other sstr subtypes for selectivity profiling).

  • Competition Assay:

    • In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled sstr3 ligand (e.g., [¹²⁵I]-Somatostatin-14), and varying concentrations of unlabeled this compound.[11]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle agitation to allow the binding to reach equilibrium.[11]

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

    • Wash the filters several times with ice-cold wash buffer.

  • Quantification:

    • Measure the radioactivity on the filters using a scintillation counter.

Data Analysis:

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

sstr3 Signaling Pathways

Understanding the downstream signaling of sstr3 is crucial for interpreting experimental results and identifying potential off-target effects.

cluster_0 Cell Membrane cluster_1 Downstream Effects MK1421 This compound sstr3 sstr3 MK1421->sstr3 Blocks SST Somatostatin SST->sstr3 Activates Gi Gi/o Protein sstr3->Gi MAPK MAPK Pathway sstr3->MAPK Alternative Pathway AC Adenylyl Cyclase Gi->AC Inhibits IonChannels Ion Channel Modulation Gi->IonChannels cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CellularResponse Cellular Response (e.g., Inhibition of Hormone Secretion) PKA->CellularResponse IonChannels->CellularResponse MAPK->CellularResponse

Caption: Overview of the sstr3 signaling pathway.

While the primary pathway involves the inhibition of adenylyl cyclase, sstr3 can also couple to other signaling cascades, including:

  • Modulation of ion channels: sstr3 activation can lead to the opening of inwardly rectifying potassium channels and the inhibition of voltage-gated calcium channels, leading to cell hyperpolarization and reduced excitability.[12][13]

  • MAPK pathway: In some cell types, sstr3 has been shown to modulate the mitogen-activated protein kinase (MAPK) pathway, which can influence cell proliferation and apoptosis.[14]

  • G protein-independent signaling: Like many GPCRs, sstr3 may also signal through β-arrestin-mediated pathways, which can have diverse cellular consequences.[15][16]

References

Technical Support Center: Optimizing MK-1421 Concentration for Maximal Insulinotropic Effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sstr3 antagonist, MK-1421. The information is designed to address specific issues that may be encountered during experiments aimed at optimizing its insulinotropic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's insulinotropic effect?

A1: this compound is a potent and selective antagonist of the somatostatin subtype-3 receptor (sstr3).[1][2][3][4][5] The sstr3 receptor is a G protein-coupled receptor (GPCR) that, when activated by its endogenous ligand somatostatin, inhibits adenylyl cyclase through an inhibitory G protein (Gi). This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn suppresses insulin secretion.[6] By blocking the binding of somatostatin to sstr3, this compound prevents this inhibitory signaling cascade, leading to an increase in cAMP levels and a potentiation of glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[3]

Q2: What is a recommended starting concentration for this compound in in vitro experiments?

A2: Based on published data, a concentration of 5 µM has been shown to augment insulin secretion in isolated human islets in the presence of high glucose (16 mM).[1][2] It is important to note that at this concentration, this compound did not affect insulin secretion in the presence of low glucose (2 mM), highlighting its glucose-dependent mechanism of action.[1][2] Further dose-response studies should be conducted to determine the optimal concentration for your specific experimental model.

Q3: Does this compound affect glucagon or somatostatin secretion?

A3: No, studies have shown that this compound does not affect the release of glucagon or somatostatin from isolated human islets at a concentration of 5 µM in either low or high glucose conditions.[1]

Q4: Are there any known off-target effects or liabilities associated with this compound?

A4: A previous sstr3 antagonist, MK-4256, was discontinued due to unacceptable QTc interval prolongation (cardiovascular effects).[3] this compound was specifically developed to mitigate this risk and has demonstrated no significant cardiovascular effects in preclinical safety evaluations in dogs.[1]

Q5: What is the bioavailability of this compound in common preclinical models?

A5: this compound exhibits poor bioavailability in rodents. This is thought to be due to a combination of being a substrate for the P-glycoprotein (PGP) transporter and having low intrinsic permeability.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No significant increase in insulin secretion observed with this compound treatment. Suboptimal Glucose Concentration: this compound's effect is glucose-dependent.Ensure that the experiment is conducted under high-glucose conditions (e.g., 16 mM or higher) to stimulate insulin secretion.
Incorrect this compound Concentration: The concentration of this compound may be too low to elicit a response.Perform a dose-response experiment starting from nanomolar to low micromolar concentrations to determine the optimal concentration for your cell type or islet preparation. While 5 µM has been shown to be effective, the optimal concentration may vary.
Poor Compound Solubility: this compound may not be fully dissolved in the experimental buffer.Prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure complete dissolution before diluting into the final assay medium. Visually inspect for any precipitation.
Islet/Cell Health: The pancreatic islets or β-cell line may not be healthy or responsive.Assess islet/cell viability and functionality using a positive control known to stimulate insulin secretion, such as GLP-1 or a sulfonylurea like tolbutamide.
High variability in insulin secretion data between replicates. Inconsistent Islet Size/Number: Variation in the size and number of islets per replicate can lead to inconsistent results.Carefully select islets of similar size and ensure an equal number of islets are used for each experimental condition.
Inadequate Pre-incubation: Insufficient pre-incubation in low glucose can lead to a high basal insulin secretion, masking the effect of this compound.Follow a standardized pre-incubation protocol in low glucose medium for at least 60 minutes to allow insulin secretion to return to baseline before adding experimental compounds.
Pipetting Errors: Inaccurate pipetting can introduce significant variability.Use calibrated pipettes and proper pipetting techniques. For static incubation assays, ensure complete removal of the supernatant without disturbing the islets.
Unexpected decrease in insulin secretion. Cell Toxicity: Although not widely reported for this compound, very high concentrations of any compound can be toxic.Perform a cell viability assay (e.g., MTT or LDH assay) at the concentrations of this compound being tested to rule out cytotoxicity.
Experimental Error: Contamination or incorrect reagent preparation.Review all experimental procedures, ensure sterility, and prepare fresh reagents.

Data Presentation

Table 1: In Vitro Effect of this compound on Insulin Secretion from Isolated Human Islets

This compound ConcentrationGlucose ConcentrationObservationReference
5 µM2 mMNo significant effect on insulin secretion[1]
5 µM16 mMAugmented insulin secretion[1]

Table 2: In Vivo Dose-Dependent Effect of this compound on Glucose Excursion in Mice (Oral Glucose Tolerance Test)

Oral Dose of this compound (mg/kg)Resulting Plasma Concentration (~2.5 h post-dose)Effect on Glucose ExcursionReference
0.031 nMSignificant reduction[1]
0.12 nMDose-dependent reduction[1]
0.34 nMDose-dependent reduction[1]
112 nMDose-dependent reduction[1]
3105 nMNear 100% inhibition (Maximal effect)[1]

Note: The ED50 for the suppression of glucose levels during the oGTT in mice was 0.16 mg/kg.[2]

Experimental Protocols

Protocol 1: Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with Isolated Human Islets

Objective: To determine the effect of different concentrations of this compound on insulin secretion from isolated human islets under low and high glucose conditions.

Materials:

  • Isolated human islets

  • Culture medium (e.g., CMRL-1066) supplemented with fetal bovine serum and penicillin/streptomycin

  • Krebs-Ringer Bicarbonate Buffer (KRBB) containing 0.5% BSA, supplemented with either 2 mM glucose (low glucose) or 16 mM glucose (high glucose)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., 50 nM GLP-1)

  • 96-well plates

  • Insulin ELISA kit

Procedure:

  • Islet Culture: Upon receipt, culture human islets overnight in a humidified incubator at 37°C and 5% CO2.

  • Islet Picking: Hand-pick islets of similar size and morphology.

  • Pre-incubation: Place 10-20 islets per well of a 96-well plate. Pre-incubate the islets in 200 µL of KRBB with 2 mM glucose for 60-120 minutes at 37°C to establish a basal insulin secretion rate.

  • Incubation with Test Compounds: Carefully remove the pre-incubation buffer and replace it with 200 µL of fresh KRBB containing:

    • Low glucose (2 mM) + vehicle (e.g., 0.1% DMSO)

    • Low glucose (2 mM) + varying concentrations of this compound

    • High glucose (16 mM) + vehicle

    • High glucose (16 mM) + varying concentrations of this compound

    • High glucose (16 mM) + positive control (e.g., 50 nM GLP-1)

  • Incubate for 60 minutes at 37°C.

  • Supernatant Collection: After incubation, carefully collect the supernatant from each well without disturbing the islets.

  • Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a human insulin ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Normalize the insulin secretion data to the number of islets or total protein content. Compare the insulin secretion in the presence of this compound to the vehicle control under both low and high glucose conditions.

Protocol 2: Oral Glucose Tolerance Test (oGTT) in Mice

Objective: To evaluate the in vivo efficacy of this compound in improving glucose tolerance.

Materials:

  • Lean C57BL/6N mice

  • This compound formulation for oral gavage

  • Vehicle control for oral gavage

  • Dextrose solution (e.g., 20% w/v in water)

  • Handheld glucometer and test strips

  • Blood collection tubes (e.g., EDTA-coated capillaries)

Procedure:

  • Acclimation and Fasting: Acclimate mice to handling and the gavage procedure. Fast the mice for 6-8 hours (overnight) with free access to water.

  • Baseline Blood Glucose: At time t = -60 min, obtain a baseline blood glucose reading from a tail snip.

  • Compound Administration: At time t = -60 min, orally administer this compound or vehicle control to the mice.

  • Dextrose Challenge: At time t = 0 min, administer a dextrose solution (e.g., 2 g/kg body weight) via oral gavage.

  • Blood Glucose Monitoring: Measure blood glucose levels at t = 15, 30, 60, 90, and 120 minutes post-dextrose challenge.

  • Plasma Collection (Optional): At the end of the study, collect a final blood sample to measure the plasma concentration of this compound.

  • Data Analysis: Plot the blood glucose levels over time for each treatment group. Calculate the area under the curve (AUC) for glucose excursion and compare the AUC values between the this compound-treated groups and the vehicle control group.

Mandatory Visualizations

sstr3_signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Somatostatin Somatostatin sstr3 sstr3 Receptor Somatostatin->sstr3 Binds & Activates MK1421 This compound MK1421->sstr3 Binds & Blocks Gi Gi Protein sstr3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC InsulinSecretion Insulin Secretion cAMP->InsulinSecretion Potentiates (Glucose-dependently)

Caption: SSTR3 signaling pathway and the antagonistic action of this compound.

experimental_workflow cluster_invitro In Vitro: Static GSIS Assay cluster_invivo In Vivo: Oral Glucose Tolerance Test islet_culture Islet Culture (Overnight) pre_incubation Pre-incubation (Low Glucose, 60-120 min) islet_culture->pre_incubation incubation Incubation with this compound (Low & High Glucose, 60 min) pre_incubation->incubation supernatant_collection Supernatant Collection incubation->supernatant_collection insulin_elisa Insulin Measurement (ELISA) supernatant_collection->insulin_elisa fasting Mouse Fasting (6-8 hours) baseline_glucose Baseline Glucose (t = -60 min) fasting->baseline_glucose mk1421_admin Oral Administration of this compound (t = -60 min) baseline_glucose->mk1421_admin dextrose_challenge Oral Dextrose Challenge (t = 0 min) mk1421_admin->dextrose_challenge glucose_monitoring Blood Glucose Monitoring (t = 15-120 min) dextrose_challenge->glucose_monitoring

Caption: Experimental workflows for in vitro and in vivo studies of this compound.

References

Overcoming poor oral bioavailability of MK-1421 in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MK-1421, focusing on overcoming its poor oral bioavailability in animal studies.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during in vivo experiments with this compound.

Question/Issue Possible Cause(s) Suggested Solution(s)
Why am I observing very low and variable plasma concentrations of this compound after oral administration in rodents? This compound has intrinsically poor oral bioavailability in rodent species.[1][2] This is attributed to a combination of two factors: 1) Low intrinsic permeability : The molecule does not readily pass through the intestinal epithelium.[1] 2) P-glycoprotein (PGP) Efflux : this compound is a substrate for the PGP efflux transporter, which actively pumps the compound back into the intestinal lumen after absorption.[1][2]1. Co-administration with a PGP inhibitor: Consider formulating this compound with a known PGP inhibitor (e.g., verapamil, cyclosporine A, or specific pharmaceutical excipients like Vitamin E TPGS). This can reduce the efflux of this compound back into the gut lumen. Note that the choice of inhibitor and dose will require careful optimization and validation. 2. Formulation Strategies: Explore lipid-based formulations such as self-emulsifying drug delivery systems (SEDDS) or nanocarriers. These formulations can enhance absorption by different mechanisms, including bypassing PGP efflux. 3. Use of Permeability Enhancers: Incorporate pharmaceutically acceptable permeation enhancers into the formulation to improve the passage of this compound across the intestinal barrier.
The in vivo efficacy of orally administered this compound in our mouse model is lower than expected based on in vitro potency. This is likely a direct consequence of the poor oral bioavailability in mice. The concentration of this compound reaching the systemic circulation and the target tissue is insufficient to elicit the maximum pharmacological response.1. Confirm Bioavailability in Your Model: If possible, conduct a pilot pharmacokinetic (PK) study in your specific animal strain to determine the actual plasma exposure after oral dosing with your formulation. 2. Increase the Dose: The original discovery paper notes a dose-dependent effect in an oral glucose tolerance test (oGTT) in mice, with maximal efficacy at higher doses.[1][2] Consider performing a dose-response study to find the minimal efficacious dose for maximal effect in your model. 3. Optimize Formulation: As mentioned above, improving the formulation to increase bioavailability is the most direct way to enhance efficacy at a given dose.
We are seeing inconsistent results between individual animals in the same oral dosing group. High variability is often a hallmark of poor and unpredictable absorption. Factors such as differences in gastric emptying time, intestinal motility, and individual expression levels of PGP can exacerbate this variability for a compound like this compound.1. Standardize Experimental Conditions: Ensure strict adherence to protocols, including fasting times before dosing, as the presence of food can significantly impact the absorption of many drugs. 2. Improve Formulation Homogeneity: Ensure the formulation is homogenous and that the dosing vehicle is appropriate and consistent. For suspensions, ensure they are well-mixed before each administration. 3. Increase Group Size: A larger number of animals per group may be necessary to achieve statistical significance when dealing with a compound exhibiting high pharmacokinetic variability.

Frequently Asked Questions (FAQs)

Q1: What is the known oral bioavailability of this compound in different preclinical species?

A1: The oral bioavailability (F) of this compound is poor in rodents but significantly better in higher species.[1][2] Please refer to the data table below for specific values.

Q2: Why is the oral bioavailability of this compound better in dogs and monkeys compared to rodents?

A2: While the exact reasons are not detailed in the primary literature, species differences in the expression and substrate specificity of P-glycoprotein and other transporters in the gut can contribute to different oral bioavailabilities.[3]

Q3: Is this compound a substrate for P-glycoprotein (PGP)?

A3: Yes, this compound is an efficient substrate for the PGP transporter in multiple species, including mouse, rat, and human.[1] This is a key reason for its low oral bioavailability in rodents.

Q4: What is the permeability of this compound?

A4: this compound has poor intrinsic permeability, with a reported apparent permeability coefficient (Papp) of less than 10 x 10⁻⁶ cm/s.[1]

Q5: What dosing vehicle was used for this compound in the original mouse studies?

A5: The primary publication describing the discovery of this compound does not specify the exact vehicle used for the oral dosing in the mouse oral glucose tolerance test (oGTT). Researchers should select a suitable vehicle based on the physicochemical properties of their this compound batch, such as a suspension in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a surfactant (e.g., Tween 80).

Data Presentation

Table 1: Pharmacokinetic Profile of this compound in Preclinical Species

ParameterMouseRatDogRhesus Monkey
Plasma Clearance (Clp) (mL/min/kg)54226.510
Volume of Distribution (Vdss) (L/kg)3.51.91.71.3
Half-life (t½) (h)0.81.34.32.1
Oral Bioavailability (F) (%)1144234
Unbound Fraction (Fu) (%)2.61.61.41.5
Data sourced from "Discovery of this compound, a Potent, Selective sstr3 Antagonist, as a Development Candidate for Type 2 Diabetes".[1]

Experimental Protocols

Protocol: Oral Glucose Tolerance Test (oGTT) in Mice

This protocol is based on the methodology described for evaluating this compound's efficacy.[1][2]

  • Animal Model: Lean C57BL/6N mice.

  • Acclimatization: Acclimatize animals for at least 3 days before the experiment.

  • Fasting: Fast mice overnight (approximately 16-18 hours) with free access to water.

  • Baseline Blood Glucose: On the day of the experiment, obtain a baseline blood sample (t= -60 min) from the tail vein and measure blood glucose.

  • Compound Administration: Administer this compound or vehicle orally (p.o.) by gavage at t= -60 min. The volume and concentration should be based on the desired dose (e.g., 0.03 to 3 mg/kg).

  • Glucose Challenge: At t= 0 min, administer a dextrose solution (e.g., 2 g/kg) orally by gavage.

  • Blood Glucose Monitoring: Collect blood samples from the tail vein at multiple time points post-glucose challenge (e.g., 15, 30, 60, 90, and 120 min).

  • Analysis: Measure blood glucose levels for each sample. Calculate the area under the curve (AUC) for the blood glucose excursion and compare the results between vehicle- and this compound-treated groups.

Protocol: Bidirectional Transport Assay (for PGP Substrate Assessment)

This is a general protocol to determine if a compound is a substrate for PGP, a key characteristic of this compound. Cell lines such as Caco-2 or MDCK-MDR1 (which overexpress human PGP) are commonly used.

  • Cell Culture: Culture Caco-2 or MDCK-MDR1 cells on permeable filter supports (e.g., Transwell inserts) until a confluent monolayer is formed, typically for 21 days for Caco-2 or 4-7 days for MDCK-MDR1.

  • Monolayer Integrity Test: Verify the integrity of the cell monolayer before the experiment by measuring the transepithelial electrical resistance (TEER) or by assessing the transport of a low permeability marker like Lucifer yellow.

  • Transport Buffer: Use a suitable transport buffer, such as Hanks' Balanced Salt Solution (HBSS) with HEPES, on both the apical (A) and basolateral (B) sides of the monolayer.

  • Experiment Initiation:

    • A-to-B Transport: Add this compound to the apical chamber (donor) and fresh transport buffer to the basolateral chamber (receiver).

    • B-to-A Transport: Add this compound to the basolateral chamber (donor) and fresh transport buffer to the apical chamber (receiver).

    • To confirm PGP-mediated transport, run parallel experiments in the presence of a potent PGP inhibitor (e.g., zosuquidar) in both chambers.

  • Sampling: Incubate the plates at 37°C with gentle shaking. Collect samples from the receiver chamber at specified time points (e.g., 30, 60, 90, 120 min) and replace with fresh buffer. Collect samples from the donor chamber at the beginning and end of the experiment.

  • Quantification: Analyze the concentration of this compound in all samples using a validated analytical method, such as LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

    • An efflux ratio significantly greater than 2, which is reduced in the presence of a PGP inhibitor, indicates that the compound is a substrate for PGP.

Mandatory Visualizations

MK1421 Oral this compound Epithelium Intestinal Epithelium MK1421->Epithelium Absorption Permeability Low Permeability (Poor passive diffusion) Lumen Intestinal Lumen Blood Systemic Circulation Epithelium->Blood Enters Blood PGP PGP Efflux Pump PGP->Lumen Efflux

Caption: Causes of poor oral bioavailability of this compound.

start Start: In Vivo PK Study acclimate Acclimatize Animals start->acclimate fast Fast Animals Overnight acclimate->fast dose_iv Dose Group 1: IV Administration fast->dose_iv dose_po Dose Group 2: Oral Administration fast->dose_po sampling Collect Blood Samples at Timed Intervals dose_iv->sampling dose_po->sampling analysis Analyze Plasma Concentrations (LC-MS/MS) sampling->analysis calc Calculate PK Parameters (AUC, Clp, Vdss, t½, F) analysis->calc end End: Determine Oral Bioavailability calc->end

Caption: Workflow for a typical in vivo pharmacokinetic study.

start Low Oral Bioavailability Observed cause What is the likely cause? start->cause pgp PGP Efflux cause->pgp Efflux Ratio > 2 perm Low Permeability cause->perm Low Papp both Combination of Both cause->both Both issues identified sol_pgp Solution: Co-administer PGP Inhibitor pgp->sol_pgp sol_perm Solution: Use Permeability Enhancers perm->sol_perm both->sol_pgp both->sol_perm sol_both Solution: Use Advanced Formulations (e.g., SEDDS, Nanoparticles) both->sol_both

Caption: Troubleshooting logic for low oral bioavailability.

References

Addressing MK-1421 instability in long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MK-1421

Welcome to the this compound Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address and troubleshoot common issues related to the long-term storage and stability of the sstr3 antagonist, this compound.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the instability of this compound during long-term storage?

A1: The stability of pharmaceutical compounds like this compound can be influenced by several environmental factors. The most critical and common factors include exposure to heat, light, moisture (hydrolysis), and oxygen (oxidation).[3][4][5] For complex molecules, the specific functional groups present in the structure will determine its susceptibility to these factors.

Q2: I observed a change in the color and physical state of my lyophilized this compound powder. What does this indicate?

A2: A change in physical appearance, such as color variation, clumping, or the appearance of condensation, is a strong indicator of compound instability.[3] This often suggests moisture uptake or degradation. It is crucial to halt any experiments and assess the purity of the compound before further use.

Q3: Can repeated freeze-thaw cycles affect the stability of this compound solutions?

A3: Yes, repeated freeze-thaw cycles can negatively impact the stability and structural integrity of compounds in solution.[6] It is highly recommended to aliquot reconstituted solutions into single-use volumes to avoid this issue.

Q4: How should I prepare a stock solution of this compound for optimal stability?

A4: To prepare a stock solution, use a high-purity, anhydrous solvent in which this compound is highly soluble (e.g., DMSO).[7] Ensure the lyophilized powder is fully dissolved by vortexing or brief sonication. Store the stock solution in tightly sealed vials, protected from light, at -20°C or -80°C.

Q5: My results are inconsistent between experiments. Could this be a stability issue?

A5: Yes, inconsistent experimental outcomes are a common sign of compound instability.[8] Degradation can lead to a lower effective concentration of the active compound and the formation of byproducts with unknown effects. It is essential to verify the stability of your compound under your specific experimental conditions.

Troubleshooting Guide: this compound Degradation

This guide provides a systematic approach to identifying and resolving stability issues with this compound.

Problem Observed Potential Cause Recommended Action
Loss of Potency in Bioassay Chemical Degradation1. Confirm compound identity and purity via HPLC or LC-MS. 2. Prepare fresh stock solutions from a new vial of lyophilized powder. 3. Include a positive control with a freshly prepared, known-active compound.
Appearance of New Peaks in HPLC/LC-MS Degradation Product Formation1. Characterize degradation products using mass spectrometry (MS) to understand the degradation pathway.[9] 2. Conduct forced degradation studies (see Experimental Protocols) to identify conditions causing instability.[10]
Precipitation in Aqueous Buffer Poor Solubility / Aggregation1. Verify the solubility limit in your specific buffer. 2. Decrease the final concentration of this compound. 3. Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it does not exceed cytotoxic levels for your assay.[7]
Rapid Degradation in Cell Culture Media Enzymatic or pH-Mediated Degradation1. Run a control experiment incubating this compound in media without cells to differentiate between chemical and metabolic degradation. 2. Assess stability in media at different pH levels to check for pH sensitivity.[8]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol outlines a standard reversed-phase HPLC (RP-HPLC) method to quantify the purity of this compound and detect degradation products.[9][11]

Objective: To assess the percentage of intact this compound over time under various storage conditions.

Materials:

  • HPLC system with UV or PDA detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • This compound samples (stored under different conditions)

  • Reference standard of this compound

Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a final concentration of 20 µg/mL with a 50:50 mixture of Mobile Phase A and B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 280 nm (or optimal wavelength for this compound)

    • Column Temperature: 30°C

    • Gradient: Start with 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Data Analysis:

    • Integrate the peak area for this compound and any degradation products.

    • Calculate the purity of this compound as: (Peak Area of this compound / Total Peak Area of all components) x 100%.

    • Compare the purity of samples from different storage conditions to the reference standard.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to understand the degradation pathways and develop stability-indicating methods.[10][12]

Objective: To identify conditions that lead to the degradation of this compound.

Method:

  • Prepare separate solutions of this compound (e.g., 100 µg/mL) under the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Incubate solid powder and solution at 80°C for 48 hours.

    • Photostability: Expose solid powder and solution to UV light (e.g., 254 nm) for 24 hours.

  • After the incubation period, neutralize the acidic and basic samples.

  • Analyze all samples using the HPLC method described in Protocol 1 to assess the percentage of degradation and the profile of degradation products.

Visualizations

Hypothetical Degradation Pathway for this compound

cluster_main Hypothetical Degradation of this compound MK1421 This compound (Intact) Hydrolysis Hydrolysis Product (e.g., Amide bond cleavage) MK1421->Hydrolysis H₂O / H⁺ or OH⁻ Oxidation Oxidation Product (e.g., N-oxide formation) MK1421->Oxidation O₂ / ROS Photodegradation Photodegradation Product (e.g., Ring cleavage) MK1421->Photodegradation Light (UV)

Caption: Potential degradation routes for this compound.

Troubleshooting Workflow for this compound Instability

cluster_workflow Troubleshooting Workflow A Inconsistent Results or Observed Degradation B Assess Purity with HPLC A->B C Is Purity >95%? B->C D Investigate Other Experimental Variables (e.g., Assay Protocol) C->D Yes E Conduct Forced Degradation Study C->E No F Identify Degradation Conditions (Heat, Light, pH, etc.) E->F G Optimize Storage and Handling (Aliquot, Protect from Light, etc.) F->G H Re-evaluate Purity and Repeat Experiment G->H

Caption: A step-by-step workflow for troubleshooting instability.

Decision Logic for Optimal Storage Conditions

cluster_logic Selecting Storage Conditions CompoundForm Form of this compound Solid Lyophilized Solid CompoundForm->Solid Solution In Solution (e.g., DMSO) CompoundForm->Solution Solid_Storage Store at -20°C Inert Atmosphere (Argon/N₂) Protect from Light Use Desiccant Solid->Solid_Storage Long-Term Solution_Storage Aliquot into single-use vials Store at -80°C Protect from Light Avoid Freeze-Thaw Solution->Solution_Storage Long-Term

Caption: Logic for choosing appropriate this compound storage.

References

Improving the signal-to-noise ratio in MK-1421 binding assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MK-1421 binding assays and improving the signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3).[1][2] Sstr3 is a G protein-coupled receptor (GPCR) involved in regulating insulin secretion, making this compound a compound of interest in type 2 diabetes research.[1][3][4]

Q2: What are the common assay formats for studying this compound binding to sstr3?

Radioligand binding assays and fluorescence polarization (FP) assays are two common and suitable formats for characterizing the binding of antagonists like this compound to sstr3.[5] Radioligand assays are considered a gold standard for their robustness and sensitivity in determining binding affinity.[5] FP assays offer a non-radioactive alternative that is well-suited for high-throughput screening.[6][7][8]

Q3: What is a typical signal-to-noise ratio to aim for in a binding assay?

A good signal-to-noise ratio, often expressed as the ratio of total binding to non-specific binding, should ideally be at least 3:1. A ratio of 5:1 or higher is considered excellent. If your non-specific binding is more than 50% of the total binding, it can be difficult to obtain reliable data.

Q4: How do I determine the optimal concentration of radioligand to use in a competitive binding assay?

It is generally recommended to use a concentration of the radioligand at or below its dissociation constant (Kd). This minimizes non-specific binding while still providing a sufficient signal for detection. Using a concentration that is too high will lead to increased background and may make it difficult to detect the competitive effect of your test compound.[9]

Q5: What concentration of unlabeled competitor should be used to define non-specific binding?

To determine non-specific binding, a concentration of an unlabeled ligand with high affinity for the receptor that is 100- to 1000-fold higher than the Kd of the radioligand is typically used. This ensures that the vast majority of the specific binding sites are occupied by the unlabeled ligand.

Troubleshooting Guides

High Non-Specific Binding

Problem: The signal in the wells designated for non-specific binding (containing a high concentration of an unlabeled competitor) is a significant fraction of the total binding signal.

Possible Cause Solution
Radioligand concentration is too high. Reduce the radioligand concentration to a level at or below its Kd.
Insufficient blocking of non-specific sites. - Increase the concentration of blocking agents like Bovine Serum Albumin (BSA) in the assay buffer.- For radioligand assays using filtration, pre-soak the filter plates (e.g., glass fiber filters) in a solution of 0.3-0.5% polyethyleneimine (PEI).
Hydrophobic interactions of the radioligand with assay plates or tubes. - Include a low concentration of a non-ionic detergent (e.g., 0.01-0.05% Tween-20 or Triton X-100) in the binding and wash buffers.- Use low-binding polypropylene or siliconized tubes and pipette tips.
Insufficient washing. - Increase the number of wash steps (e.g., from 3 to 5).- Increase the volume of ice-cold wash buffer used for each wash.- Ensure rapid filtration and washing to minimize the dissociation of the specifically bound ligand.
Radioligand degradation or impurity. Use a fresh or newly validated batch of high-purity radioligand.
Low Specific Binding Signal

Problem: The difference between the total binding and non-specific binding is too small, resulting in a poor assay window.

Possible Cause Solution
Low concentration of active receptor. - Increase the amount of membrane preparation or whole cells used in the assay.- Use a cell line with a higher expression level of sstr3.
Suboptimal assay buffer conditions. - Optimize the pH and ionic strength of the assay buffer.- Ensure the presence of necessary divalent cations (e.g., MgCl2) as they can be crucial for GPCR conformation and ligand binding.[10]
Incorrect incubation time or temperature. - Perform a time-course experiment to determine the optimal incubation time to reach binding equilibrium.- Optimize the incubation temperature; while room temperature is common, some interactions may be more stable at 4°C or 37°C.
Degradation of the receptor. - Prepare fresh cell membranes or use freshly harvested cells.- Always keep membrane preparations on ice and store them at -80°C for long-term use.- Include protease inhibitors in the membrane preparation buffer.
Issues with the radioligand or fluorescent probe. - Confirm the activity and purity of your labeled ligand.- If using a fluorescent probe, ensure it is not quenched under the assay conditions.
High Variability Between Replicates

Problem: There is significant variation in the signal between replicate wells, leading to poor data quality and difficulty in fitting curves.

Possible Cause Solution
Inaccurate or inconsistent pipetting. - Calibrate pipettes regularly.- Use reverse pipetting for viscous solutions.- Ensure thorough mixing of all reagents before dispensing.
Uneven cell or membrane distribution. - Gently vortex or triturate the cell/membrane suspension before and during aliquoting to maintain a homogenous suspension.
Inconsistent incubation conditions. - Ensure consistent temperature and agitation across the entire plate during incubation.[5]
Issues with the filtration or plate reading process. - For filtration assays, ensure the vacuum is applied evenly across the filter plate.- For plate-based assays, check for and eliminate any air bubbles in the wells before reading.

Quantitative Data

The following table summarizes representative binding affinity data for this compound and a related compound for the human sstr3 receptor.

CompoundReceptorAssay TypeKᵢ (nM)IC₅₀ (nM)Reference
This compound (17e) Human sstr3Radioligand Binding-0.66[10]
MK-4256 Human sstr3Radioligand Binding-0.66[10]
MK-4256 Mouse sstr3Radioligand Binding-0.36[10]

Experimental Protocols

Radioligand Competition Binding Assay for this compound

This protocol describes a method to determine the binding affinity (Kᵢ) of this compound for the sstr3 receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes from a cell line stably expressing human sstr3 (e.g., HEK293 or CHO cells).

  • Radiolabeled sstr3 ligand (e.g., ¹²⁵I-[LTT]-somatostatin-28).

  • This compound.

  • Unlabeled sstr3 ligand for determining non-specific binding (e.g., unlabeled somatostatin-28).

  • Assay Buffer: 25 mM HEPES, 10 mM MgCl₂, 1 mM CaCl₂, 0.5% BSA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[10]

  • Glass fiber filter plates (pre-soaked in 0.5% PEI).

  • Scintillation cocktail.

Procedure:

  • Prepare Reagents:

    • Prepare serial dilutions of this compound in Assay Buffer.

    • Prepare a solution of the unlabeled sstr3 ligand at a concentration 100-1000 fold higher than the K_d of the radioligand for determining non-specific binding.

    • Dilute the radiolabeled sstr3 ligand in Assay Buffer to a final concentration at or near its K_d.

    • Thaw the sstr3-expressing cell membranes on ice and resuspend in Assay Buffer to a predetermined optimal concentration.

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL of Assay Buffer, 50 µL of radioligand solution, and 150 µL of cell membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of the high-concentration unlabeled ligand, 50 µL of radioligand solution, and 150 µL of cell membrane suspension.

    • Competition Binding: Add 50 µL of each this compound dilution, 50 µL of radioligand solution, and 150 µL of cell membrane suspension.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.[11][12]

  • Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.[12]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the average NSB counts from the total binding and competition binding counts.

    • Plot the specific binding as a percentage of the maximal binding against the log concentration of this compound.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[10]

Fluorescence Polarization (FP) Competition Assay for this compound

This protocol outlines a method to determine the binding affinity of this compound using a fluorescence polarization-based assay.

Materials:

  • Purified, soluble sstr3 receptor.

  • Fluorescently labeled sstr3 ligand (tracer).

  • This compound.

  • FP Assay Buffer: e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4.[8]

  • Black, low-binding 384-well assay plates.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in FP Assay Buffer.

    • Dilute the fluorescent sstr3 tracer in FP Assay Buffer to an optimal concentration (typically in the low nanomolar range).

    • Dilute the purified sstr3 receptor in FP Assay Buffer to a concentration that gives a significant polarization window.

  • Assay Plate Setup:

    • Low Polarization Control (Tracer only): Add FP Assay Buffer and the fluorescent tracer.

    • High Polarization Control (Tracer + Receptor): Add FP Assay Buffer, fluorescent tracer, and sstr3 receptor.

    • Competition: Add the this compound dilutions, fluorescent tracer, and sstr3 receptor.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.[13]

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate excitation and emission filters for the chosen fluorophore.[13]

  • Data Analysis:

    • Plot the millipolarization (mP) values against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation as described for the radioligand assay.

Visualizations

SSTR3 Signaling Pathway

sstr3_signaling cluster_membrane Cell Membrane sstr3 sstr3 gi Gi Protein sstr3->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP ac->camp Converts sst Somatostatin (Agonist) sst->sstr3 Binds & Activates mk1421 This compound (Antagonist) mk1421->sstr3 Binds & Blocks atp ATP atp->ac response Cellular Response (e.g., Inhibition of Insulin Secretion) camp->response Leads to

Caption: SSTR3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Radioligand Binding Assay

radioligand_workflow start Start reagents Prepare Reagents (Membranes, Radioligand, this compound) start->reagents plate_setup Set up 96-well Plate (Total, NSB, Competition) reagents->plate_setup incubation Incubate (e.g., 60 min, RT) plate_setup->incubation filtration Rapid Filtration (GF/C Filter Plate) incubation->filtration washing Wash Filters (Ice-cold Buffer) filtration->washing counting Scintillation Counting washing->counting analysis Data Analysis (IC50, Ki calculation) counting->analysis end End analysis->end

Caption: Workflow for a typical radioligand competition binding assay.

Troubleshooting Logic: High Non-Specific Binding

troubleshoot_nsb start High Non-Specific Binding Observed check_radioligand Is Radioligand [C] > Kd? start->check_radioligand reduce_radioligand Reduce Radioligand [C] check_radioligand->reduce_radioligand Yes check_blocking Is Blocking Sufficient? check_radioligand->check_blocking No re_evaluate Re-run Assay and Evaluate NSB reduce_radioligand->re_evaluate increase_blocking Increase BSA or Pre-soak Filters (PEI) check_blocking->increase_blocking No check_washing Are Wash Steps Adequate? check_blocking->check_washing Yes increase_blocking->re_evaluate optimize_washing Increase Wash Volume or Number of Washes check_washing->optimize_washing No check_detergent Is Hydrophobic Binding Suspected? check_washing->check_detergent Yes optimize_washing->re_evaluate add_detergent Add Low % Detergent (e.g., Tween-20) check_detergent->add_detergent Yes check_detergent->re_evaluate No add_detergent->re_evaluate

Caption: A logical workflow for troubleshooting high non-specific binding.

References

How to account for MK-1421 metabolism in pharmacokinetic modeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers and drug development professionals on how to account for the metabolism of MK-1421 in pharmacokinetic (PK) modeling. The content is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Where do I start with investigating the metabolism of a new compound like this compound?

A1: The initial step is to determine the metabolic stability of this compound.[1][2] This is typically assessed in vitro using subcellular fractions such as human liver microsomes (HLM) or S9 fractions, or cellular systems like hepatocytes.[2][][4] These experiments will provide an initial estimate of the intrinsic clearance of the compound, which is a key parameter for predicting its hepatic clearance in vivo.[2]

Q2: What are the key in vitro experiments needed to characterize the metabolic profile of this compound?

A2: A comprehensive in vitro metabolism assessment for a compound like this compound should include:

  • Metabolic Stability Assays: To determine the rate of metabolism in liver microsomes, S9 fractions, and hepatocytes from different species (including human) to calculate intrinsic clearance.[1][2][]

  • Metabolite Identification and Profiling: To identify the major metabolites of this compound.[1][4] This is crucial for understanding the biotransformation pathways and for determining if any metabolites are pharmacologically active or potentially toxic.

  • Cytochrome P450 (CYP) Reaction Phenotyping: To identify the specific CYP enzymes responsible for the metabolism of this compound.[1] This is important for predicting potential drug-drug interactions (DDIs).[5]

  • Time-Dependent Inhibition (TDI) Assays: Given that this compound has shown time-dependent inhibition of CYP3A4, it is critical to characterize the kinetics of this inhibition to assess the risk of clinical DDIs.

  • Transporter Interaction Assays: Since this compound is a substrate for P-glycoprotein (P-gp), it is important to conduct bidirectional permeability assays using cell lines like Caco-2 or MDCK-MDR1 to quantify the extent of P-gp mediated transport.[6][7]

Q3: How do I identify the specific cytochrome P450 (CYP) enzymes responsible for this compound metabolism?

A3: There are two primary approaches for CYP reaction phenotyping:

  • Chemical Inhibition: This method involves incubating this compound with HLM in the presence and absence of known selective inhibitors for each major CYP enzyme. A significant reduction in the metabolism of this compound in the presence of a specific inhibitor suggests the involvement of that enzyme.

  • Recombinant Human CYP Enzymes: This is a more direct approach where this compound is incubated with individual recombinant human CYP enzymes to directly measure the metabolic activity of each isoform.[2]

Q4: What is the significance of time-dependent inhibition of CYP3A4 observed for this compound?

A4: Time-dependent inhibition (TDI) of a CYP enzyme, such as CYP3A4, is a significant concern in drug development. It indicates that this compound or one of its metabolites may be irreversibly or quasi-irreversibly binding to and inactivating the enzyme. This can lead to a more pronounced and prolonged drug-drug interaction than competitive inhibition, as the synthesis of new enzyme is required to restore metabolic capacity. Therefore, it is essential to determine the kinetic parameters of TDI (KI and kinact) to predict the clinical significance of this interaction.

Q5: How can I investigate the role of transporters like P-glycoprotein in the pharmacokinetics of this compound?

A5: The role of P-glycoprotein (P-gp) in the transport of this compound can be investigated using in vitro cell-based assays. The most common method is the bidirectional permeability assay using Caco-2 or MDCK cells that overexpress P-gp. By measuring the permeability of this compound in the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions, an efflux ratio (B-to-A / A-to-B) can be calculated. An efflux ratio significantly greater than 2 is indicative of active transport, likely mediated by P-gp. The inclusion of a known P-gp inhibitor, such as verapamil, can confirm this.

Q6: How do I incorporate in vitro metabolism data into a pharmacokinetic model?

A6: In vitro metabolism data is crucial for developing a robust pharmacokinetic (PK) model, particularly a physiologically based pharmacokinetic (PBPK) model.[8][9][10][11] The intrinsic clearance (CLint) values obtained from metabolic stability assays are scaled to predict the in vivo hepatic clearance. Data from CYP reaction phenotyping helps to inform the contribution of specific enzymes to the overall clearance. This information is critical for simulating drug-drug interactions. Transporter data can be used to model absorption and distribution. These parameters are integrated into the differential equations that describe the drug's absorption, distribution, metabolism, and excretion (ADME) in the body.[8][11]

Troubleshooting Guides

Problem: My in vitro metabolic stability assay shows very rapid clearance of this compound. What are the next steps?

Solution:

  • Verify Assay Conditions: Ensure that the incubation time, protein concentration, and substrate concentration are appropriate to be in the linear range of the assay. Very rapid clearance can sometimes be an artifact of non-linear kinetics.

  • Consider Extrahepatic Metabolism: If the clearance is high in liver microsomes or hepatocytes, consider the possibility of metabolism in other tissues such as the intestine, kidney, or lung.[][4] Assays using subcellular fractions from these tissues can be conducted.

  • Investigate Phase II Metabolism: If using liver microsomes, which primarily assess Phase I (CYP-mediated) metabolism, consider that Phase II (conjugation) enzymes may be contributing significantly to the clearance.[] Repeat the assay using hepatocytes, which contain both Phase I and Phase II enzymes.[2]

  • Refine the PK Model: In your PK model, a high intrinsic clearance will translate to a high first-pass metabolism and low oral bioavailability. This aligns with the observation of poor bioavailability of this compound in rodents.[6][7]

Problem: I am having difficulty identifying the metabolites of this compound. What can I do?

Solution:

  • Use High-Resolution Mass Spectrometry (HRMS): HRMS provides accurate mass measurements, which can help in determining the elemental composition of potential metabolites and distinguishing them from background ions.

  • Radiolabeled Compound: If available, using a radiolabeled version of this compound (e.g., with 14C or 3H) can greatly facilitate the detection and quantification of all metabolites, regardless of their structure.

  • Multiple In Vitro Systems: Compare metabolite profiles from different in vitro systems (liver microsomes, S9, hepatocytes) to get a more complete picture of the metabolic pathways.

  • Cross-Species Comparison: Analyze metabolite formation in hepatocytes from different species (e.g., rat, dog, monkey, human) to identify species-specific metabolites and to ensure that the preclinical species used for toxicology studies are exposed to the major human metabolites.[4]

Problem: My pharmacokinetic model underpredicts the clearance of this compound. How can I refine the metabolism parameters?

Solution:

  • Re-evaluate In Vitro-In Vivo Extrapolation (IVIVE): The scaling of in vitro intrinsic clearance to in vivo hepatic clearance involves several assumptions. Review the scaling factors used, such as microsomal protein per gram of liver and liver blood flow.

  • Incorporate Extrahepatic Metabolism: If your model only considers hepatic clearance, the underprediction might be due to significant metabolism in other organs like the gut wall or kidneys. Incorporate clearance terms for these organs into your model.

  • Consider Transporter Effects: The interplay between transporters and metabolic enzymes can affect clearance. Ensure that your PBPK model accurately describes the transport of this compound into and out of hepatocytes.

  • Review Plasma Protein Binding: The unbound fraction of the drug is available for metabolism. Ensure that the plasma protein binding values used in your model are accurate, as small changes in this parameter can have a large impact on the predicted clearance of highly bound drugs.

Problem: The pharmacokinetic profile of this compound shows significant inter-individual variability. Could metabolism be the cause?

Solution:

  • Investigate Polymorphic Enzymes: If a major metabolic pathway of this compound is mediated by a polymorphic enzyme (e.g., CYP2D6, CYP2C9, CYP2C19), genetic variations in these enzymes could lead to significant differences in metabolism and exposure between individuals. Your CYP reaction phenotyping data will be critical here.

  • Assess DDI Potential: Co-administration of other drugs that are inhibitors or inducers of the primary metabolizing enzymes of this compound can lead to variability in its exposure.

  • Consider Non-CYP Enzymes: Investigate the role of other enzyme systems that can exhibit genetic polymorphisms, such as UGTs or SULTs.

  • PBPK Modeling with Population Data: Utilize a PBPK modeling approach to simulate the pharmacokinetics of this compound in a virtual population that incorporates known genetic polymorphisms in drug-metabolizing enzymes and transporters. This can help to quantify the likely contribution of metabolic differences to the observed variability.

Data Presentation

Table 1: Example Metabolic Stability Data for this compound in Human Liver Microsomes

ParameterValue
Incubation Time (min)0, 5, 15, 30, 60
This compound Concentration (µM)1
Microsomal Protein (mg/mL)0.5
t1/2 (min)25
Intrinsic Clearance (CLint, µL/min/mg protein)27.7

Table 2: Example Results from CYP450 Reaction Phenotyping for this compound

Recombinant CYP IsoformRate of this compound Metabolism (pmol/min/pmol CYP)
CYP1A2< 1.0
CYP2C92.5
CYP2C191.8
CYP2D6< 1.0
CYP3A415.2
CYP3A58.9

Table 3: Example Kinetic Parameters for Time-Dependent Inhibition of CYP3A4 by this compound

ParameterValue
KI (µM)5.2
kinact (min-1)0.08

Table 4: Example Bidirectional Permeability Data for this compound in Caco-2 Cells

DirectionApparent Permeability (Papp, 10-6 cm/s)
Apical to Basolateral (A-B)0.5
Basolateral to Apical (B-A)8.5
Efflux Ratio (B-A / A-B)17

Experimental Protocols

A detailed methodology for a key experiment is provided below.

Metabolic Stability Assay in Human Liver Microsomes (HLM)

Objective: To determine the in vitro half-life and intrinsic clearance of this compound upon incubation with HLM.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Positive control compound (e.g., testosterone)

  • Acetonitrile with internal standard for quenching

  • LC-MS/MS system for analysis

Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

  • Prepare a working solution of this compound in phosphate buffer.

  • In a 96-well plate, add the HLM and the NADPH regenerating system to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding the this compound working solution to the wells. The final concentration of organic solvent should be less than 1%.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the plate to precipitate the protein.

  • Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

  • Plot the natural logarithm of the percentage of this compound remaining versus time.

  • The slope of the linear regression of this plot gives the rate constant of metabolism (k).

  • Calculate the half-life (t1/2) as 0.693/k.

  • Calculate the intrinsic clearance (CLint) using the following equation: CLint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / protein concentration)

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism Characterization cluster_modeling Pharmacokinetic Modeling MetabolicStability Metabolic Stability (HLM, Hepatocytes) IVIVE In Vitro-In Vivo Extrapolation (IVIVE) MetabolicStability->IVIVE CL_int MetaboliteID Metabolite Identification PBPK PBPK Model Development MetaboliteID->PBPK Metabolite Kinetics ReactionPhenotyping CYP Reaction Phenotyping ReactionPhenotyping->PBPK Enzyme Contribution TDI Time-Dependent Inhibition DDI DDI Prediction TDI->DDI K_I, k_inact Transporter Transporter Assays (e.g., Caco-2) Transporter->PBPK Transporter Kinetics IVIVE->PBPK Hepatic Clearance PBPK->DDI PK_Sim PK Simulation in Virtual Populations PBPK->PK_Sim troubleshooting_pk Start Unexpected PK Profile (e.g., High Clearance) Check_Assay Review In Vitro Assay Conditions Start->Check_Assay Consider_Extrahepatic Investigate Extrahepatic Metabolism Check_Assay->Consider_Extrahepatic Assay OK Refine_Model Refine PBPK Model Parameters Check_Assay->Refine_Model Assay Issue Found & Corrected PhaseII Assess Phase II Metabolism Consider_Extrahepatic->PhaseII No Significant Extrahepatic CL Consider_Extrahepatic->Refine_Model Extrahepatic CL Quantified PhaseII->Refine_Model Phase II CL Quantified pbpk_metabolism cluster_invitro_data In Vitro Data cluster_phys_params Physiological Parameters CL_int Intrinsic Clearance (CL_int) From Metabolic Stability Assay PBPK_Liver PBPK Model: Liver Compartment CL_int->PBPK_Liver Scaled CL_int fu_p Fraction Unbound in Plasma (fu_p) From Plasma Protein Binding Assay fu_p->PBPK_Liver Q_h Hepatic Blood Flow (Q_h) Literature Value Q_h->PBPK_Liver Liver_vol Liver Volume Literature Value Liver_vol->PBPK_Liver

References

Best practices for handling and storing MK-1421 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing MK-1421 powder, along with troubleshooting guides and frequently asked questions (FAQs) for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3).[1][2] It belongs to the imidazolyl-tetrahydro-β-carboline class of compounds.[3][4] Its CAS number is 1235995-16-0.

Q2: What is the mechanism of action of this compound?

This compound functions by selectively binding to and blocking the sstr3 receptor. The activation of sstr3 by its endogenous ligand, somatostatin, typically leads to the inhibition of adenylyl cyclase through an inhibitory G protein (Gαi), resulting in decreased intracellular cyclic AMP (cAMP) levels. By antagonizing this receptor, this compound prevents this inhibitory signaling cascade, which can lead to an increase in cAMP levels and downstream cellular effects. This mechanism is relevant in contexts such as glucose-stimulated insulin secretion.[5]

Q3: What are the primary research applications for this compound?

This compound is primarily investigated for its potential role in the treatment of type 2 diabetes.[1][4] Its ability to antagonize sstr3 suggests applications in studying signaling pathways involving this receptor and its role in various physiological processes.

Handling and Storage of this compound Powder

Q4: How should this compound powder be stored upon receipt?

It is recommended to store this compound powder as indicated on the product's certificate of analysis. Generally, solid compounds are shipped at room temperature.[2] For long-term storage, it is advisable to keep the powder in a tightly sealed container in a dry and cool place.

Q5: Is this compound powder sensitive to light?

Q6: What are the general recommendations for preparing stock solutions of this compound?

To prepare a stock solution, it is common practice to dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO). Ensure the final concentration of the solvent in your experimental setup is compatible with your cell lines or assay system, as high concentrations of solvents like DMSO can have cytotoxic effects.[7]

Storage of Stock Solutions:

Storage ConditionRecommendation
Solvent DMSO is a common solvent for initial stock solutions.
Temperature Store stock solutions at -20°C or -80°C for long-term stability.
Aliquoting It is highly recommended to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.
Light Protect stock solutions from light by using amber vials or by wrapping vials in foil.

Experimental Protocols & Troubleshooting

Q7: What is a general workflow for an in vitro cell-based assay using this compound?

A typical workflow for evaluating the effect of this compound in a cell-based assay, such as a cAMP accumulation assay, is outlined below.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis prep_cells Seed SSTR3-expressing cells in a multi-well plate pre_incubation Pre-incubate cells with this compound or vehicle prep_cells->pre_incubation prep_compound Prepare serial dilutions of this compound prep_compound->pre_incubation agonist_addition Add SSTR3 agonist to stimulate the receptor pre_incubation->agonist_addition incubation Incubate for a defined period agonist_addition->incubation cell_lysis Lyse cells to release intracellular contents incubation->cell_lysis cAMP_measurement Measure cAMP levels (e.g., HTRF, ELISA) cell_lysis->cAMP_measurement data_analysis Analyze data and determine IC50 cAMP_measurement->data_analysis

A generalized workflow for an in vitro cell-based assay with this compound.

Q8: What is the signaling pathway affected by this compound?

This compound, as an sstr3 antagonist, blocks the inhibitory signaling pathway of somatostatin. The diagram below illustrates this mechanism.

signaling_pathway cluster_membrane Cell Membrane SSTR3 SSTR3 Receptor Gi_protein Gi Protein SSTR3->Gi_protein Activates Somatostatin Somatostatin (Agonist) Somatostatin->SSTR3 Binds & Activates MK1421 This compound (Antagonist) MK1421->SSTR3 Binds & Blocks AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Inhibition of Cellular Response PKA->Cellular_Response Leads to

Mechanism of action of this compound as an sstr3 antagonist.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or no compound activity Compound degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from powder. Aliquot stock solutions to minimize freeze-thaw cycles.
Low receptor expression: The cell line may have low or variable expression of sstr3.Confirm sstr3 expression using qPCR or Western blot. Use a cell line with confirmed high expression or a stably transfected cell line.
Incorrect assay conditions: Suboptimal agonist concentration or incubation times.Perform a dose-response curve for the sstr3 agonist to determine the optimal concentration (typically EC50 to EC80) for antagonist assays. Optimize incubation times for both the antagonist and agonist.
High background signal Non-specific binding: The compound may be binding to other cellular components or the assay plate.Include appropriate controls, such as a null cell line that does not express sstr3, to assess off-target effects. Ensure adequate washing steps in binding assays.
Contaminated reagents: Buffers or other reagents may be contaminated.Prepare fresh buffers and reagents.
Inconsistent results between experiments Variability in cell culture: Differences in cell passage number, confluency, or overall cell health.Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and health.
Pipetting errors: Inaccurate pipetting can lead to variability in compound concentrations.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions.
Compound precipitation: The compound may precipitate in the assay medium.Visually inspect for precipitation. Consider the solubility of this compound in your assay buffer and the final concentration of any organic solvents used.

References

Interpreting unexpected results in MK-1421 treated animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from animal models treated with MK-1421.

Troubleshooting Guides

This section addresses specific unexpected outcomes that may be encountered during experimentation with this compound. Each guide is presented in a question-and-answer format.

Issue 1: Unexpected Lack of Efficacy on Glucose Regulation in Rodent Models

Question: We are administering this compound to our mouse model of type 2 diabetes, but we are not observing the expected reduction in blood glucose excursion during an oral glucose tolerance test (oGTT). What could be the underlying cause?

Possible Explanation: The lack of efficacy in rodent models could be linked to the known pharmacokinetic properties of this compound. Specifically, the compound has demonstrated poor bioavailability in rodents.[1][2] This is thought to be a combination of low permeability and its function as a substrate for the P-glycoprotein (PGP) transporter, which actively pumps the compound out of cells.[1][2]

Data Summary: Pharmacokinetics of this compound in Preclinical Species

SpeciesBioavailabilityKey Factor(s)Reference
MousePoorPGP Substrate, Low Permeability[1][2]
RatPoorPGP Substrate, Low Permeability[1][2]
DogGoodHigher Permeability/Lower PGP Efflux[1]
MonkeyGoodHigher Permeability/Lower PGP Efflux[1]

Experimental Protocol: Oral Glucose Tolerance Test (oGTT) in Mice

  • Animal Model: C57BL/6N mice are a commonly used strain for this assay.[1]

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the experiment.

  • Fasting: Fast the mice overnight (approximately 12-16 hours) with free access to water.

  • This compound Administration: Administer this compound orally (e.g., via gavage) at the desired dose (studies have used doses ranging from 0.03 to 3 mg/kg) one hour before the glucose challenge.[1][2] A vehicle control group should be included.

  • Baseline Glucose: At time 0, collect a baseline blood sample from the tail vein to measure blood glucose.

  • Glucose Challenge: Administer a dextrose solution orally (typically 2 g/kg body weight).

  • Blood Glucose Monitoring: Collect blood samples at regular intervals post-dextrose administration (e.g., 15, 30, 60, 90, and 120 minutes) to measure blood glucose levels.

  • Data Analysis: Calculate the area under the curve (AUC) for blood glucose concentration over time for both treated and control groups. A significant reduction in AUC in the this compound group indicates efficacy.

Troubleshooting Workflow

G start Unexpected Lack of Efficacy in oGTT check_pk Review Pharmacokinetic Data start->check_pk check_dose Is the Dose Sufficient? check_pk->check_dose check_pgp Consider PGP Inhibition check_dose->check_pgp Yes increase_dose Increase this compound Dose check_dose->increase_dose No end_reassess Reassess Experimental Model check_dose->end_reassess If max dose is ineffective use_pgp_inhibitor Co-administer a PGP Inhibitor (e.g., Verapamil) check_pgp->use_pgp_inhibitor evaluate_alt_route Evaluate Alternative Administration Route (e.g., IV) check_pgp->evaluate_alt_route end_resolve Efficacy Observed increase_dose->end_resolve use_pgp_inhibitor->end_resolve evaluate_alt_route->end_resolve

Caption: Troubleshooting workflow for lack of efficacy.

Issue 2: Observation of Unexpected Cardiovascular Effects

Question: Our preclinical safety assessment in a canine model is showing minor, unexpected cardiovascular effects, such as a slight prolongation of the QTc interval. We understood this compound was developed to avoid this. How should we interpret this?

Possible Explanation: While this compound was specifically engineered to have a better cardiovascular safety profile than its predecessor, MK-4256, individual animal variability and experimental conditions can sometimes lead to unexpected findings.[1][2] The predecessor compound's QTc prolongation was attributed to off-target ion channel (hERG) binding, not the antagonism of sstr3.[1] Therefore, any observed cardiovascular effects with this compound warrant a thorough investigation to rule out similar off-target mechanisms.

Data Summary: Cardiovascular Safety Profile of sstr3 Antagonists

Compoundsstr3 AntagonistQTc Prolongation in DogshERG BindingReference
MK-4256 YesYes (unacceptable)Significant[1][2]
This compound YesNo significant changes observed in dedicated studiesLow[1][2]

Experimental Protocol: Cardiovascular Safety Assessment in Dogs

  • Animal Model: Beagle dogs are a standard model for cardiovascular safety pharmacology.

  • Telemetry Implantation: Animals are surgically implanted with telemetry devices to continuously monitor electrocardiogram (ECG), blood pressure, and heart rate.

  • Dosing: this compound is administered, often via intravenous infusion or oral dosing, at various concentrations.[1][2]

  • Data Collection: Continuous telemetric data is collected before, during, and after drug administration to assess changes in cardiovascular parameters.

  • Analysis: The QTc interval is calculated using a species-specific correction formula (e.g., Van de Water's). The relationship between drug plasma concentration and QTc change is then evaluated.

Logical Relationship Diagram

G cluster_mk4256 Predecessor Compound (MK-4256) cluster_mk1421 This compound mk4256 MK-4256 sstr3_antagonism_4256 sstr3 Antagonism mk4256->sstr3_antagonism_4256 herg_binding hERG Channel Binding mk4256->herg_binding qtc_prolongation QTc Prolongation sstr3_antagonism_4256->qtc_prolongation Not Linked herg_binding->qtc_prolongation Causative Link mk1421 This compound sstr3_antagonism_1421 sstr3 Antagonism mk1421->sstr3_antagonism_1421 no_herg_binding Minimal hERG Binding mk1421->no_herg_binding no_qtc No Significant QTc Prolongation no_herg_binding->no_qtc

Caption: Cardiovascular effect profiles of MK-4256 vs. This compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective antagonist of the somatostatin subtype-3 receptor (sstr3).[1][3] In the context of type 2 diabetes, somatostatin acting on sstr3 in pancreatic islet cells is thought to inhibit insulin secretion. By blocking this receptor, this compound is designed to relieve this inhibition, thereby promoting glucose-dependent insulin release.[1][4]

Signaling Pathway of this compound Action

G cluster_pancreatic_cell Pancreatic Islet Cell somatostatin Somatostatin sstr3 sstr3 Receptor somatostatin->sstr3 inhibition Inhibition of Insulin Secretion sstr3->inhibition Activates insulin Insulin Secretion inhibition->insulin Prevents mk1421 This compound mk1421->sstr3 Blocks

Caption: Mechanism of action of this compound on insulin secretion.

Q2: Are there any known off-target effects of this compound that we should be aware of?

A2: this compound was developed to have high selectivity for the sstr3 receptor.[1] Extensive screening has shown it has an excellent selectivity profile against other somatostatin receptor subtypes, various ion channels (including hERG), and a large panel of other enzymes and receptors.[2] However, as with any investigational compound, the potential for unknown off-target effects cannot be entirely dismissed. Any unexpected physiological responses should be carefully documented and investigated.

Q3: Why is there a discrepancy in bioavailability between rodents and higher species?

A3: The poor bioavailability of this compound in rodents is attributed to a combination of low passive permeability and high efflux mediated by the P-glycoprotein (PGP) transporter.[1][2] Higher species, such as dogs and monkeys, appear to have different PGP transporter characteristics or better passive absorption, leading to improved bioavailability.[1] This is a critical consideration when designing experiments and translating dosage from rodent models to larger animal studies.

Q4: What is the expected central nervous system (CNS) exposure of this compound?

A4: Due to its properties as a PGP substrate, this compound has very low penetration into the brain.[1][2] Studies have shown a very low brain-to-plasma concentration ratio.[1] Therefore, CNS-mediated effects are not expected at typical therapeutic doses. If neurological symptoms are observed, it would be considered a highly unexpected result and could suggest extremely high dosing or a compromised blood-brain barrier in the animal model.

References

Validation & Comparative

Cardiovascular Safety Profile: A Comparative Analysis of MK-1421 and MK-4256

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cardiovascular safety profiles of two selective somatostatin subtype-3 receptor (sstr3) antagonists, MK-1421 and MK-4256. Both compounds were investigated as potential treatments for type 2 diabetes due to their ability to promote glucose-dependent insulin secretion.[1][2][3][4] However, their development paths diverged significantly due to differences in their cardiovascular safety profiles, with MK-4256 exhibiting a liability that led to its discontinuation.[3] This guide summarizes the key experimental data, outlines the methodologies used in the cardiovascular safety assessments, and visualizes the underlying mechanisms.

Comparative Cardiovascular Safety Data

The following table summarizes the key quantitative data from preclinical cardiovascular safety studies of this compound and MK-4256.

ParameterThis compoundMK-4256Reference(s)
Primary Cardiovascular Finding No significant cardiovascular effects observed.Unacceptable QTc interval prolongation.[1][2][3]
Species Dog (anesthetized, vagus-intact and conscious, telemetrized)Dog (oral, telemetrized)[1][2]
Effect on QTc Interval No prolongation observed at plasma concentrations up to 140 μM (IV) and 5.8 μM (oral).Potentiation of the QTc interval.[1][2]
Other Electrophysiological Parameters No changes observed.Not specified, focus was on QTc.[1]
Proposed Mechanism of CV Effect N/A (no effect observed)Off-target hERG ion channel binding.[1][3]
Development Status Advanced to early development.Discontinued.[1][3]

Experimental Protocols

The cardiovascular safety of both compounds was primarily assessed in canine models, a standard preclinical model for evaluating potential effects on cardiac electrophysiology.

MK-4256: Oral Telemetrized Cardiovascular Dog Study
  • Objective: To assess the cardiovascular safety of MK-4256 following oral administration in conscious dogs.

  • Model: Conscious, telemetrized dogs. This model allows for the continuous monitoring of electrocardiogram (ECG) and other cardiovascular parameters in freely moving animals, minimizing the confounding effects of anesthesia.

  • Methodology:

    • Surgically implant telemetry transmitters for continuous ECG, blood pressure, and heart rate monitoring.

    • Allow for a post-operative recovery period.

    • Administer single oral doses of MK-4256 to the dogs.

    • Continuously record cardiovascular parameters for a specified period post-dosing.

    • Analyze the ECG data to determine effects on heart rate, and various interval durations, with a primary focus on the heart rate-corrected QT interval (QTc). A significant prolongation of the QTc interval is a key indicator of potential proarrhythmic risk.

This compound: Intravenous and Oral Cardiovascular Dog Studies

Two key studies were conducted to evaluate the cardiovascular safety of this compound:

  • Intravenous Infusion in Anesthetized, Vagus-Intact Dogs:

    • Objective: To assess the intrinsic effects of this compound on cardiovascular electrophysiology at a range of plasma concentrations.

    • Model: Anesthetized, vagus-intact dogs. Anesthesia allows for stable physiological conditions and precise control of drug administration.

    • Methodology:

      • Anesthetize the dogs and instrument them for ECG and hemodynamic monitoring.

      • Administer this compound via intravenous infusion at escalating doses to achieve target plasma concentrations of 17, 43, and 140 μM.[1]

      • Monitor and record all electrophysiologic parameters throughout the infusion period.

      • Analyze the data for any changes from baseline, particularly in the QTc interval.

  • Oral, Telemetrized Cardiovascular Dog Study:

    • Objective: To confirm the cardiovascular safety of this compound following oral administration in a conscious model.

    • Model: Conscious, telemetrized dogs (as described for MK-4256).

    • Methodology:

      • Administer oral doses of this compound to achieve a maximum plasma concentration (Cmax) of 5.8 μM.[1]

      • Continuously monitor cardiovascular parameters via telemetry.

      • Analyze the data for any significant changes in ECG or hemodynamic parameters.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of the adverse cardiovascular effect of MK-4256 and the general workflow for the cardiovascular safety assessment.

cluster_0 MK-4256 Action MK4256 MK-4256 Block Blockade MK4256->Block Off-target Antagonism Antagonism MK4256->Antagonism On-target hERG hERG K+ Channel QTc QTc Prolongation (Adverse Effect) hERG->QTc Leads to SSTR3 sstr3 Receptor Therapeutic Glucose-Dependent Insulin Secretion (Therapeutic Effect) SSTR3->Therapeutic Leads to Block->hERG Antagonism->SSTR3 cluster_workflow Cardiovascular Safety Assessment Workflow start Test Compound (e.g., this compound, MK-4256) animal_model Select Animal Model (e.g., Telemetrized Dog) start->animal_model dosing Compound Administration (Oral or IV) animal_model->dosing monitoring Continuous ECG and Hemodynamic Monitoring dosing->monitoring data_analysis Data Analysis (Focus on QTc Interval) monitoring->data_analysis outcome Safety Profile Determination data_analysis->outcome safe Safe Profile (e.g., this compound) outcome->safe No significant changes unsafe Adverse Profile (e.g., MK-4256) outcome->unsafe QTc prolongation

References

Validating the selectivity of MK-1421 against other somatostatin receptor subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the binding affinity of the novel compound MK-1421 against all five human somatostatin receptor subtypes (SSTR1-5). The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's selectivity profile.

Executive Summary

This compound has been identified as a potent and highly selective antagonist for the somatostatin receptor subtype 3 (SSTR3).[1][2][3][4] Extensive in vitro binding assays demonstrate that this compound exhibits significantly higher affinity for SSTR3 compared to other somatostatin receptor subtypes (SSTR1, SSTR2, SSTR4, and SSTR5). This high selectivity suggests its potential as a targeted therapeutic agent with a reduced likelihood of off-target effects mediated by other SSTRs.

Comparative Binding Affinity of this compound

The selectivity of this compound is quantitatively demonstrated by its binding affinity (Ki) for each of the five human somatostatin receptor subtypes. The following table summarizes these findings from competitive radioligand binding assays.

CompoundhSSTR1 Ki (nM)hSSTR2 Ki (nM)hSSTR3 Ki (nM)hSSTR4 Ki (nM)hSSTR5 Ki (nM)
This compound >1000>10001.3>1000>1000
Data sourced from Shah et al., ACS Medicinal Chemistry Letters, 2015.[2][3]

As the data indicates, this compound binds to the human SSTR3 receptor with high affinity, while its affinity for the other subtypes is negligible, highlighting its exceptional selectivity.

Experimental Protocols

The determination of the binding affinity of this compound was achieved through established in vitro radioligand binding assays. Below is a detailed methodology representative of the techniques employed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (this compound) for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing one of the five human somatostatin receptor subtypes (hSSTR1, hSSTR2, hSSTR3, hSSTR4, or hSSTR5).[5]

  • Radioligand: A specific radiolabeled somatostatin analog (e.g., 125I-[Leu8, D-Trp22, Tyr25]-Somatostatin-28).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: Typically a buffered solution such as 50 mM Tris-HCl, pH 7.4, containing divalent cations (e.g., 5 mM MgCl2) and protease inhibitors.

  • Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Frozen cell pellets expressing the target receptor are thawed and homogenized in ice-cold lysis buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard assay (e.g., BCA assay).[6]

  • Assay Setup: The assay is typically performed in a 96-well plate format.[6]

  • Incubation: Cell membranes (containing a specific amount of protein), the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound (this compound) are incubated together in the assay buffer.[7][8] Total binding is determined in the absence of the test compound, and non-specific binding is measured in the presence of a high concentration of a non-radiolabeled ligand.

  • Separation of Bound and Free Ligand: Following incubation to allow binding to reach equilibrium, the reaction mixture is rapidly filtered through the glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.[9]

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

  • Data Analysis: The amount of specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

Visualizing the Methodologies

To further clarify the experimental and logical frameworks, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis prep_cells Cells Expressing SSTR Subtype prep_membranes Membrane Homogenization prep_cells->prep_membranes incubation Incubation of Membranes, Radioligand, and this compound prep_membranes->incubation prep_radioligand Radioligand Solution prep_radioligand->incubation prep_mk1421 This compound Dilutions prep_mk1421->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting calc_ic50 IC50 Determination counting->calc_ic50 calc_ki Ki Calculation (Cheng-Prusoff) calc_ic50->calc_ki selectivity Selectivity Profile calc_ki->selectivity

Caption: Workflow for Determining the Selectivity of this compound.

Somatostatin Receptor Signaling Pathways

Somatostatin receptors, including SSTR3, are G protein-coupled receptors (GPCRs).[10] Their activation by the endogenous ligand somatostatin typically leads to the inhibition of adenylyl cyclase activity via an inhibitory G protein (Gi), resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][11] This is a primary mechanism through which somatostatin exerts its inhibitory effects on hormone secretion and cell proliferation.[11] SSTR3 antagonists, like this compound, block the binding of somatostatin, thereby preventing this inhibitory signaling cascade.[9]

cluster_pathway SSTR3 Signaling Pathway SST Somatostatin SSTR3 SSTR3 SST->SSTR3 Binds & Activates MK1421 This compound MK1421->SSTR3 Blocks Gi Gi-protein SSTR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Inhibitory Cellular Response cAMP->Response

Caption: SSTR3 Signaling and the Antagonistic Action of this compound.

References

Head-to-head comparison of MK-1421 and glipizide on glucose excursion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel somatostatin subtype-3 receptor (sstr3) antagonist, MK-1421, and the well-established second-generation sulfonylurea, glipizide, focusing on their effects on glucose excursion. The information presented is based on available preclinical data and is intended to inform research and development efforts in the field of type 2 diabetes.

Executive Summary

Current therapeutic options for type 2 diabetes are continually being expanded with novel mechanisms of action. This compound, a potent and selective sstr3 antagonist, represents a promising new approach.[1][2][3] Preclinical evidence suggests that this class of compounds may offer effective control of glucose excursion with a reduced risk of hypoglycemia compared to traditional insulin secretagogues like glipizide. While direct head-to-head clinical data for this compound against glipizide is not yet available, studies on a closely related predecessor compound, MK-4256, provide valuable insights into the potential comparative efficacy and safety profile.[4] Glipizide, a widely prescribed sulfonylurea, acts by stimulating insulin release from pancreatic β-cells, a mechanism that is effective but carries an inherent risk of hypoglycemia.[5][6][7]

Data Presentation: Preclinical Efficacy in Glucose Excursion

The following table summarizes the comparative performance of the sstr3 antagonist class (represented by MK-4256) and glipizide in a murine oral glucose tolerance test (oGTT) model. It is important to note that these data are from a preclinical study of a predecessor compound to this compound and should be interpreted as indicative of the potential of this drug class.

ParameterMK-4256 (this compound Predecessor)Glipizide
Effect on Glucose Excursion Superior reduction in glucose excursion.[3]Effective in reducing glucose excursion.
Hypoglycemia Risk Minimal risk observed in preclinical models.[4]Known risk of hypoglycemia.[5][7]
Mechanism of Action Glucose-dependent insulin secretion via sstr3 antagonism.[2][8]Glucose-independent insulin secretion via KATP channel blockade.[6]

Experimental Protocols

The data for the sstr3 antagonist was generated using a standardized oral glucose tolerance test (oGTT) in a murine model. The general protocol for such an experiment is as follows:

Oral Glucose Tolerance Test (oGTT) in a Murine Model

  • Animal Acclimatization: Mice are housed under controlled temperature and light-dark cycles and allowed to acclimate for a specified period before the experiment.

  • Fasting: Animals are fasted overnight (typically 12-16 hours) with free access to water.

  • Baseline Blood Glucose Measurement: A baseline blood sample is collected from the tail vein to measure fasting blood glucose levels.

  • Drug Administration: The test compound (e.g., this compound) or vehicle control is administered orally (p.o.) at a predetermined dose and time before the glucose challenge.

  • Glucose Challenge: A concentrated glucose solution (e.g., 2 g/kg body weight) is administered orally.

  • Post-Dosing Blood Sampling: Blood samples are collected at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Glucose Analysis: Blood glucose concentrations are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated to quantify the total glucose excursion. Statistical analysis is performed to compare the effects of the test compound to the vehicle control.

Signaling Pathways

The distinct mechanisms of action of this compound and glipizide are visualized in the following diagrams.

glipizide_pathway cluster_membrane Pancreatic β-Cell Membrane KATP_Channel ATP-sensitive Potassium (KATP) Channel K_efflux K+ Efflux KATP_Channel->K_efflux allows Ca_Channel Voltage-Gated Ca2+ Channel Ca_influx Ca2+ Influx Ca_Channel->Ca_influx allows Glipizide Glipizide Glipizide->KATP_Channel blocks Depolarization Membrane Depolarization K_efflux->Depolarization prevents Depolarization->Ca_Channel opens Insulin_Vesicles Insulin Vesicles Ca_influx->Insulin_Vesicles triggers exocytosis of Insulin_Secretion Insulin Secretion Insulin_Vesicles->Insulin_Secretion

Caption: Glipizide signaling pathway in pancreatic β-cells.

mk1421_pathway cluster_membrane Pancreatic β-Cell Membrane SSTR3 Somatostatin Receptor 3 (sstr3) Gi Gi Protein SSTR3->Gi activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces This compound This compound This compound->SSTR3 blocks Somatostatin Somatostatin Somatostatin->SSTR3 activates Gi->AC inhibits Insulin_Secretion Glucose-Dependent Insulin Secretion cAMP->Insulin_Secretion potentiates

Caption: this compound signaling pathway in pancreatic β-cells.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical in vivo study comparing the effects of this compound and glipizide on glucose excursion.

experimental_workflow Start Start Animal_Model Select Animal Model (e.g., C57BL/6 Mice) Start->Animal_Model Grouping Randomize into Treatment Groups: - Vehicle Control - this compound - Glipizide Animal_Model->Grouping Fasting Overnight Fasting Grouping->Fasting Dosing Oral Administration of Compound or Vehicle Fasting->Dosing OGTT Oral Glucose Tolerance Test (oGTT) Dosing->OGTT Sampling Serial Blood Sampling (0, 15, 30, 60, 90, 120 min) OGTT->Sampling Analysis Blood Glucose Measurement & AUC Calculation Sampling->Analysis Comparison Statistical Comparison of Glucose Excursion Analysis->Comparison End End Comparison->End

Caption: Preclinical experimental workflow for comparing oral hypoglycemic agents.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of MK-1421, a potent and selective somatostatin subtype-3 receptor (sstr3) antagonist, against related G protein-coupled receptors (GPCRs). The data presented is crucial for evaluating the selectivity and potential off-target effects of this compound, a critical aspect in the drug development process for potential treatments of type 2 diabetes.[1][2]

Summary of Cross-Reactivity Data

This compound, also referred to as compound 17e in developmental literature, was designed to exhibit high selectivity for the sstr3 receptor with minimal interaction with other receptors, particularly the hERG channel, which is often associated with cardiovascular side effects.[1][3] The following tables summarize the binding affinity of this compound against various GPCRs and other off-target proteins.

Table 1: Binding Affinity of this compound for Human Somatostatin Receptor Subtypes
Receptor SubtypeBinding Affinity (Ki, nM)
h-sstr1>1000
h-sstr2>1000
h-sstr3 0.3
h-sstr4>1000
h-sstr5>1000

Data sourced from Shah et al. (2015).[1]

Table 2: Off-Target Binding Profile of this compound

A comprehensive off-target screening was performed to assess the selectivity of this compound against a panel of receptors, ion channels, and transporters.

Target% Inhibition at 1 µM
A1 (Adenosine)12
A2A (Adenosine)2
A3 (Adenosine)15
α1A (Adrenergic)1
α1B (Adrenergic)2
α2A (Adrenergic)17
β1 (Adrenergic)1
β2 (Adrenergic)1
AT1 (Angiotensin)16
B2 (Bradykinin)1
CB1 (Cannabinoid)1
CB2 (Cannabinoid)1
CCK1 (CCK)1
D1 (Dopamine)1
D2 (Dopamine)1
ETA (Endothelin)1
GABAA1
H1 (Histamine)1
5-HT1A (Serotonin)1
5-HT2A (Serotonin)1
M1 (Muscarinic)1
M2 (Muscarinic)1
M3 (Muscarinic)1
NK1 (Neurokinin)1
δ (Opioid)1
κ (Opioid)1
µ (Opioid)1
Ca2+ Channel (L-type)1
K+ Channel (hERG)23
Na+ Channel (Site 2)1
Dopamine Transporter1
Norepinephrine Transporter1
Serotonin Transporter1

Data sourced from Shah et al. (2015).[1]

Experimental Protocols

The cross-reactivity data for this compound was primarily generated using radioligand binding assays. This standard method allows for the determination of the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Radioligand Binding Assay for Somatostatin Receptors

Objective: To determine the binding affinity (Ki) of this compound for human somatostatin receptor subtypes (sstr1-5).

Materials:

  • Cell membranes expressing the specific human somatostatin receptor subtype.

  • Radioligand: 125I-labeled somatostatin analog (e.g., 125I-Tyr11-SRIF-14).

  • Test compound: this compound at various concentrations.

  • Non-specific binding control: High concentration of a non-labeled sstr ligand (e.g., somatostatin).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mg/mL BSA, and protease inhibitors).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes, radioligand, and varying concentrations of this compound (or buffer for total binding, or non-specific control) are incubated together in the assay buffer. The mixture is typically incubated at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Off-Target Screening

A similar radioligand binding assay principle was applied for the broad panel of off-target proteins. Each assay utilized a specific cell line or membrane preparation expressing the target of interest and a corresponding validated radioligand. The assays were typically performed at a single high concentration of this compound (e.g., 1 µM) to determine the percent inhibition of radioligand binding, providing a measure of potential off-target interaction.

Visualizations

Signaling Pathway of sstr3 and Inhibition by this compound

sstr3_signaling cluster_membrane Cell Membrane sstr3 sstr3 G_protein Gi/o Protein sstr3->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Somatostatin Somatostatin (Endogenous Ligand) Somatostatin->sstr3 Binds & Activates MK1421 This compound (Antagonist) MK1421->sstr3 Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Inhibition of Insulin Secretion PKA->Cellular_Response Leads to

Caption: Sstr3 signaling pathway and the antagonistic action of this compound.

Experimental Workflow for Radioligand Binding Assay

binding_assay_workflow cluster_prep Assay Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor Membranes Incubate Incubate at Room Temperature (e.g., 60-90 min) Membranes->Incubate Radioligand Radioligand Radioligand->Incubate MK1421 This compound (Test Compound) MK1421->Incubate Filter Rapid Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Workflow of a typical radioligand binding assay.

References

Replicating the In Vivo Efficacy of MK-1421: A Comparative Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the published in vivo effects of MK-1421, a selective somatostatin receptor 3 (sstr3) antagonist, with relevant alternative therapies for type 2 diabetes. The information is intended to assist researchers in designing and interpreting preclinical studies aimed at replicating and expanding upon the initial findings for this class of compounds. To date, independent replication studies for the in vivo effects of this compound have not been identified in the public domain, underscoring the importance of rigorous, well-controlled experimental design.

In Vivo Performance of this compound and Comparators

The primary in vivo effect of this compound, as reported in its initial characterization, is the dose-dependent reduction of blood glucose excursion during an oral glucose tolerance test (oGTT) in mice.[1][2][3][4] This effect is attributed to its antagonism of the sstr3 receptor on pancreatic beta cells, which facilitates glucose-stimulated insulin secretion.[1][4]

For a comprehensive evaluation, this guide compares the performance of this compound with its predecessor, MK-4256, and with current incretin-based therapies, Tirzepatide (a dual GIP/GLP-1 receptor agonist) and Semaglutide (a GLP-1 receptor agonist).

CompoundMechanism of ActionAnimal ModelKey In Vivo Effect (oGTT)Effective Dose Range (oral, in mice)Cardiovascular Safety
This compound Selective sstr3 antagonistC57BL/6N miceDose-dependent reduction in blood glucose excursion0.03 - 3 mg/kgNo QTc interval prolongation observed in dogs[1][2][3]
MK-4256 Selective sstr3 antagonistMiceDose-dependent reduction in blood glucose excursionMaximally effective at doses as low as 0.03 mg/kg[1]Caused QTc interval prolongation in dogs[1][2][3]
Tirzepatide GIP and GLP-1 receptor agonistDiet-induced obese miceImproved glucose tolerance10 nmol/kg (subcutaneous, once daily for 14 days) showed significant effects[5]Not detailed in the provided preclinical oGTT studies
Semaglutide GLP-1 receptor agonistJuvenile mice and HFD-induced obese miceEnhanced glucose clearance14 nmol/kg (subcutaneous, every other day) showed significant effects[6][7]Not detailed in the provided preclinical oGTT studies

Experimental Protocols

To ensure the reproducibility of in vivo studies, adherence to detailed and standardized experimental protocols is critical. Below is a generalized protocol for an oral glucose tolerance test in mice, based on common practices in preclinical diabetes research.

Oral Glucose Tolerance Test (oGTT) Protocol in Mice

1. Animal Model:

  • Species and Strain: C57BL/6N or other relevant mouse strain.

  • Age and Sex: Typically, 8-12 week old male mice are used to avoid hormonal cycle variations.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.

2. Housing and Diet:

  • Housing: Mice should be housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard chow or a high-fat diet to induce an obese/diabetic phenotype, as required by the study design.

3. Fasting:

  • Animals should be fasted prior to the oGTT to establish a baseline glucose level. Fasting duration can range from 6 to 16 hours, with free access to water. A 6-hour fast is often sufficient and less stressful for the animals.

4. Compound Administration:

  • Route: For orally available compounds like this compound, administration is typically via oral gavage.

  • Vehicle: The compound should be dissolved or suspended in an appropriate vehicle (e.g., 0.5% methylcellulose).

  • Timing: The compound is usually administered 60 minutes prior to the glucose challenge.

5. Glucose Challenge:

  • A bolus of glucose (typically 1-2 g/kg body weight) is administered via oral gavage.

6. Blood Sampling:

  • Blood samples are collected at baseline (0 minutes, before glucose administration) and at specific time points post-glucose challenge. Common time points include 15, 30, 60, 90, and 120 minutes.

  • Blood is typically collected from the tail vein.

7. Glucose Measurement:

  • Blood glucose levels are measured using a glucometer.

8. Data Analysis:

  • Data is typically plotted as blood glucose concentration versus time.

  • The Area Under the Curve (AUC) for glucose is calculated to quantify the overall glucose excursion.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in the DOT language for use with Graphviz.

sstr3_signaling_pathway cluster_beta_cell Pancreatic Beta Cell SST Somatostatin SSTR3 sstr3 SST->SSTR3 Binds & Activates MK1421 This compound MK1421->SSTR3 Antagonizes Gai Gαi SSTR3->Gai Activates AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP Insulin ↓ Insulin Secretion cAMP->Insulin

Caption: SSTR3 signaling pathway in a pancreatic beta cell.

ogtt_workflow start Start: Acclimated Mice fasting Fasting (6-16h) start->fasting compound_admin Administer this compound or Comparator (t=-60 min) fasting->compound_admin baseline_glucose Baseline Blood Sample (t=0 min) compound_admin->baseline_glucose glucose_challenge Oral Glucose Challenge (1-2 g/kg) baseline_glucose->glucose_challenge blood_sampling Serial Blood Sampling (t=15, 30, 60, 90, 120 min) glucose_challenge->blood_sampling glucose_measurement Measure Blood Glucose blood_sampling->glucose_measurement data_analysis Data Analysis (AUC) glucose_measurement->data_analysis end End: Comparative Efficacy data_analysis->end

Caption: Experimental workflow for an oral glucose tolerance test (oGTT).

References

Independent Verification of MK-1421's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comparative analysis of MK-1421, a selective somatostatin receptor 3 (sstr3) antagonist, with a focus on the independent verification of its mechanism of action for the potential treatment of type 2 diabetes. As a novel therapeutic agent, understanding its performance relative to established alternatives is crucial for the research and drug development community. This document synthesizes available preclinical data for this compound and compares it with the well-established sulfonylurea class of drugs, specifically glipizide.

It is important to note that, based on a comprehensive review of publicly available scientific literature, independent verification of this compound's mechanism of action and efficacy by academic or non-commercial research institutions is limited. The majority of the detailed experimental data on this compound originates from the developing pharmaceutical company, Merck. [1][2] This guide therefore relies on these primary sources for information on this compound and draws from a broad range of independent studies for the comparator drug class.

Mechanism of Action

This compound: A Selective SSTR3 Antagonist

This compound is a potent and selective antagonist of the somatostatin receptor subtype 3 (sstr3).[1] Somatostatin, acting through its receptors, is a known inhibitor of insulin secretion from pancreatic β-cells. By blocking the sstr3 receptor, this compound is designed to disinhibit this process, thereby promoting glucose-dependent insulin secretion.[3][4] This glucose-dependent action is a key theoretical advantage, as it suggests a lower risk of hypoglycemia compared to agents that stimulate insulin release irrespective of blood glucose levels.

The development of this compound followed a predecessor compound, MK-4256, which also demonstrated efficacy as an sstr3 antagonist but was discontinued due to cardiovascular safety concerns, specifically QTc interval prolongation, which was attributed to off-target effects on the hERG potassium channel.[3] this compound was specifically engineered to minimize this hERG activity.[1]

cluster_pancreatic_islet Pancreatic Islet cluster_beta_cell β-cell cluster_extracellular sstr3 SSTR3 ac Adenylyl Cyclase sstr3->ac Inhibits camp cAMP ac->camp Converts ATP to pka PKA camp->pka Activates insulin_vesicles Insulin Vesicles pka->insulin_vesicles Promotes Exocytosis insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion somatostatin Somatostatin somatostatin->sstr3 Binds & Activates mk1421 This compound mk1421->sstr3 Binds & Blocks

Figure 1. Mechanism of Action of this compound as an SSTR3 Antagonist.
Sulfonylureas (e.g., Glipizide): An Established Alternative

Glipizide, a second-generation sulfonylurea, is a widely used oral anti-diabetic agent. Its primary mechanism of action involves binding to and closing the ATP-sensitive potassium (K-ATP) channels on the pancreatic β-cell membrane. This leads to membrane depolarization, opening of voltage-gated calcium channels, and subsequent influx of calcium, which triggers the exocytosis of insulin-containing granules. Unlike this compound, the insulin secretion stimulated by sulfonylureas is not strictly glucose-dependent, which can increase the risk of hypoglycemia.

cluster_beta_cell β-cell katp_channel K-ATP Channel depolarization Membrane Depolarization katp_channel->depolarization Closure leads to ca_channel Voltage-gated Ca2+ Channel depolarization->ca_channel Opens ca_influx Ca2+ Influx ca_channel->ca_influx Allows insulin_vesicles Insulin Vesicles ca_influx->insulin_vesicles Triggers Exocytosis insulin_secretion Insulin Secretion insulin_vesicles->insulin_secretion glipizide Glipizide glipizide->katp_channel Binds & Closes

Figure 2. Mechanism of Action of Glipizide.

Comparative Performance Data

In Vitro SSTR3 Binding Affinity and hERG Activity

The development of this compound aimed to retain high affinity for the sstr3 receptor while minimizing off-target effects on the hERG channel to avoid the cardiotoxicity seen with its predecessor, MK-4256.

Compoundh-sstr3 Binding IC50 (nM)hERG Activity IC50 (µM)
This compound 0.4 [5]>30 [5]
MK-4256 0.5 [5]3.5 [5]

Data for this compound and MK-4256 are from studies conducted by Merck.[5]

In Vivo Efficacy in Oral Glucose Tolerance Test (oGTT)

The efficacy of this compound in improving glucose tolerance was evaluated in lean C57BL/6N mice.

CompoundDose (mg/kg, oral)Glucose Excursion Inhibition (%)
This compound 0.03 ~20 [2]
0.1 ~40 [2]
0.3 ~60 [2]
1.0 ~80 [2]
3.0 ~100 [2]

Data for this compound is from studies conducted by Merck.[2]

Effect on Insulin Secretion from Human Islets

This compound demonstrated glucose-dependent insulin secretion in isolated human islets.

ConditionInsulin Secretion (Fold Increase over Basal)
This compound (5 µM) at 2 mM Glucose No significant increase [2]
This compound (5 µM) at 16 mM Glucose Significant increase [2]

Data for this compound is from studies conducted by Merck.[2]

Comparison with Sulfonylureas: Efficacy and Hypoglycemia Risk

Direct comparative studies between this compound and sulfonylureas are not available in the public domain. However, a key differentiating factor is the risk of hypoglycemia. While MK-4256 was noted to have a minimal hypoglycemia risk in mice compared to glipizide, quantitative data for a direct comparison with this compound is lacking.[6] Sulfonylureas are well-documented to carry a significant risk of hypoglycemia due to their glucose-independent mechanism of action.

Experimental Protocols

Oral Glucose Tolerance Test (oGTT) in Mice

start Start fasting Overnight Fasting of Mice start->fasting dosing Oral Administration of this compound or Vehicle fasting->dosing wait Wait for 1 hour dosing->wait glucose_challenge Oral Glucose Challenge (2 g/kg) wait->glucose_challenge blood_sampling Blood Sampling at 0, 15, 30, 60, 120 min glucose_challenge->blood_sampling glucose_measurement Blood Glucose Measurement blood_sampling->glucose_measurement glucose_measurement->blood_sampling Repeat at each time point end End glucose_measurement->end

Figure 3. Experimental Workflow for Oral Glucose Tolerance Test.

Objective: To assess the effect of an oral compound on glucose tolerance in mice.

Methodology:

  • Animal Model: Male C57BL/6N mice are used.

  • Fasting: Mice are fasted overnight (approximately 16 hours) with free access to water.

  • Compound Administration: this compound or vehicle is administered orally by gavage at specified doses.

  • Acclimatization: Mice are left for 1 hour to allow for compound absorption.

  • Baseline Blood Sample: A baseline blood sample (t=0) is collected from the tail vein.

  • Glucose Challenge: A glucose solution (2 g/kg body weight) is administered orally.

  • Blood Sampling: Blood samples are collected at 15, 30, 60, and 120 minutes post-glucose administration.

  • Glucose Measurement: Blood glucose levels are measured using a glucometer.

  • Data Analysis: The area under the curve (AUC) for glucose is calculated and compared between treated and vehicle groups to determine the percent inhibition of glucose excursion.

Whole-Cell Patch-Clamp Assay for hERG Channel Activity

start Start cell_prep Prepare HEK293 cells stably expressing hERG channels start->cell_prep patching Establish whole-cell patch-clamp configuration cell_prep->patching voltage_protocol Apply voltage-clamp protocol to elicit hERG current patching->voltage_protocol control_recording Record baseline hERG current voltage_protocol->control_recording compound_application Apply varying concentrations of this compound control_recording->compound_application test_recording Record hERG current in the presence of compound compound_application->test_recording washout Washout compound test_recording->washout data_analysis Analyze current inhibition to determine IC50 test_recording->data_analysis washout->control_recording Verify recovery end End data_analysis->end

Figure 4. Experimental Workflow for hERG Patch-Clamp Assay.

Objective: To determine the inhibitory effect of a compound on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

Methodology:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the hERG channel are used.

  • Electrophysiology Setup: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions: Cells are bathed in an extracellular solution, and the patch pipette is filled with an intracellular solution.

  • Voltage Protocol: A specific voltage-clamp protocol is applied to the cell to activate and measure the hERG current. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to elicit the characteristic tail current.

  • Baseline Recording: Stable baseline hERG currents are recorded in the absence of the test compound.

  • Compound Application: The cells are perfused with increasing concentrations of this compound.

  • Data Acquisition: The hERG current is recorded at each compound concentration until a steady-state block is achieved.

  • Data Analysis: The peak tail current amplitude at each concentration is measured and normalized to the baseline current. The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Conclusion

This compound represents a targeted approach to enhancing glucose-dependent insulin secretion through the selective antagonism of the sstr3 receptor. Preclinical data from its developer, Merck, indicates high potency and selectivity, with a significantly improved cardiovascular safety profile compared to its predecessor, MK-4256. The glucose-dependent mechanism of action suggests a potential advantage over existing therapies like sulfonylureas in terms of reduced hypoglycemia risk.

However, the core requirement for independent verification of this compound's mechanism of action and efficacy remains largely unfulfilled based on the current body of publicly accessible scientific literature. Further independent research and clinical trial data are necessary to fully validate the therapeutic potential and safety profile of this compound and to definitively establish its place in the management of type 2 diabetes. Researchers and drug development professionals should consider this lack of independent data when evaluating the promise of sstr3 antagonists as a therapeutic class.

References

A Comparative Analysis of SSTR3 Antagonism on Mouse and Human Islet Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Effects of Somatostatin Receptor Subtype 3 (SSTR3) Antagonism on Pancreatic Islet Insulin Secretion in Murine and Human Models.

This guide provides a comprehensive comparative analysis of the effects of selective somatostatin receptor subtype 3 (SSTR3) antagonists on insulin secretion from mouse and human pancreatic islets. The data presented is compiled from preclinical studies and aims to offer valuable insights for researchers in the fields of diabetes, endocrinology, and metabolic disease drug development.

Executive Summary

Somatostatin, a key paracrine inhibitor within the pancreatic islet, regulates hormone secretion through a family of five G-protein coupled receptors (SSTR1-5). SSTR3 has emerged as a critical mediator of somatostatin's inhibitory effect on insulin secretion from beta cells. This guide compares the in vitro effects of selective SSTR3 antagonists, MK-1421 and the closely related compound MK-4256, on glucose-stimulated insulin secretion (GSIS) in both human and mouse islets. The available data suggests that antagonism of SSTR3 enhances glucose-stimulated insulin secretion in both species, highlighting its potential as a therapeutic target for type 2 diabetes.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from preclinical studies on the effects of selective SSTR3 antagonists on human and mouse islets.

Table 1: Effect of SSTR3 Antagonist on Human Islet Insulin Secretion

CompoundConcentrationGlucose ConditionEffect on Insulin SecretionReference Donor Information
This compound5 µM16 mMAugmented insulin secretionIslets from two nondiabetic donors
This compound5 µM2 mMNo effectIslets from two nondiabetic donors

Table 2: Effect of SSTR3 Antagonist on Mouse Islet Insulin Secretion

CompoundConcentrationGlucose ConditionEffect on Insulin SecretionMouse Model
MK-4256400 nM8 mM Glucose + 200 nM Somatostatin-14Diminished somatostatin-mediated suppression of GSISWildtype mice
MK-4256N/AIn vivo oGTTED50: 0.16 mg/kg for suppression of glucose excursionLean C57BL/6N mice

Note: MK-4256 is a potent and selective SSTR3 antagonist from the same chemical series as this compound. The in vitro data on MK-4256 in mouse islets provides a valuable comparative proxy in the absence of direct in vitro GSIS data for this compound in this species.

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.

SSTR3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Somatostatin Somatostatin SSTR3 SSTR3 Somatostatin->SSTR3 Binds MK1421 This compound (SSTR3 Antagonist) MK1421->SSTR3 Blocks Gi Gi SSTR3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces PKA ↓ PKA cAMP->PKA Activates InsulinExocytosis ↓ Insulin Exocytosis PKA->InsulinExocytosis Promotes Experimental_Workflow cluster_islet_isolation Islet Isolation cluster_islet_culture Islet Culture & Recovery cluster_gsis_assay Glucose-Stimulated Insulin Secretion (GSIS) Assay cluster_analysis Analysis Isolate_Mouse 1a. Isolate Mouse Islets (Collagenase Digestion) Culture 2. Culture Islets Overnight Isolate_Mouse->Culture Isolate_Human 1b. Isolate Human Islets (Collagenase Digestion) Isolate_Human->Culture Preincubation 3. Pre-incubation (Low Glucose) Culture->Preincubation Treatment 4. Treatment Incubation (Low/High Glucose +/- this compound) Preincubation->Treatment Supernatant_Collection 5. Collect Supernatant Treatment->Supernatant_Collection Insulin_Measurement 6. Measure Insulin (ELISA/RIA) Supernatant_Collection->Insulin_Measurement Data_Analysis 7. Data Analysis Insulin_Measurement->Data_Analysis

The Rise and Apparent Halt of a Novel Diabetes Candidate: A Comparative Analysis of MK-1421

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of novel therapeutic agents for type 2 diabetes is a continuous endeavor. A decade ago, the selective somatostatin receptor 3 (sstr3) antagonist, MK-1421, emerged as a promising preclinical candidate. However, the anticipated clinical data on its long-term efficacy and safety never materialized, suggesting a discontinuation of its development. This guide provides a comprehensive overview of the preclinical data for this compound, juxtaposed with the established long-term clinical performance of current gold-standard treatments for type 2 diabetes, offering valuable insights for future drug discovery and development in this therapeutic area.

Introduction to this compound: A Targeted Approach for Type 2 Diabetes

This compound was developed by Merck as a potent and selective antagonist of the somatostatin receptor 3 (sstr3).[1][2][3][4] The rationale behind this approach was based on the understanding that somatostatin, acting through sstr3, inhibits insulin secretion. By blocking this receptor, this compound was designed to enhance glucose-stimulated insulin secretion, thereby improving glycemic control in individuals with type 2 diabetes.[1]

This investigational compound was a successor to an earlier candidate, MK-4256, which, despite demonstrating efficacy, was terminated due to concerns over cardiovascular safety, specifically QTc interval prolongation.[2][3][5] this compound was engineered to possess a more favorable cardiovascular risk profile.[2][3]

The Discontinuation of a Promising Candidate

Despite the promising preclinical profile, a thorough review of Merck's pipeline updates and clinical trial registries reveals a lack of public information on the long-term clinical development of this compound since its initial announcement in 2015. This absence of data strongly suggests that the clinical development program for this compound was discontinued. While the precise reasons for this have not been publicly disclosed, it underscores the challenges inherent in translating preclinical findings into clinically successful therapies.

Preclinical Profile of this compound

Preclinical studies demonstrated that this compound was a potent and highly selective sstr3 antagonist. Key findings from these early-stage investigations are summarized below.

Efficacy in Preclinical Models
ParameterFindingReference
Mechanism of Action Selective antagonist of somatostatin receptor 3 (sstr3), leading to enhanced glucose-stimulated insulin secretion.[1]
In Vitro Studies Potently and selectively blocked the sstr3 receptor.[1][2]
In Vivo Studies (Animal Models) Demonstrated robust glucose-lowering effects in animal models of type 2 diabetes.[2][3]
Preclinical Safety Profile

A critical aspect of this compound's development was its improved cardiovascular safety profile compared to its predecessor, MK-4256.

ParameterFindingReference
Cardiovascular Safety Did not cause the QTc interval prolongation observed with the earlier compound, MK-4256, in preclinical models.[2][3]

Long-Term Efficacy and Safety of Current Standard-of-Care Alternatives

In the absence of long-term data for this compound, this guide now turns to a comparative analysis of two major classes of drugs that have become cornerstones of type 2 diabetes management: Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs) and Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors. These agents have not only demonstrated robust glucose-lowering effects but also significant long-term cardiovascular and renal benefits in large-scale clinical trials.

Glucagon-Like Peptide-1 Receptor Agonists (GLP-1 RAs)

GLP-1 RAs mimic the action of the native incretin hormone GLP-1, leading to glucose-dependent insulin secretion, suppression of glucagon secretion, delayed gastric emptying, and promotion of satiety.

Long-Term Efficacy of GLP-1 RAs (Representative Data)

ParameterLiraglutide (LEADER Trial)Semaglutide (SUSTAIN-6 Trial)
Primary Endpoint (MACE) 13.0% in liraglutide group vs. 14.9% in placebo group (HR, 0.87; 95% CI, 0.78 to 0.97)6.6% in semaglutide group vs. 8.9% in placebo group (HR, 0.74; 95% CI, 0.58 to 0.95)
HbA1c Reduction Significant and sustained reductions compared to placebo.Significant and sustained reductions compared to placebo.
Body Weight Significant weight loss compared to placebo.Significant weight loss compared to placebo.
Blood Pressure Modest reductions in systolic blood pressure.Modest reductions in systolic blood pressure.

Long-Term Safety of GLP-1 RAs

Adverse Event ProfileCommon Side EffectsSerious Adverse Events
Liraglutide (LEADER Trial) Nausea, vomiting, diarrhea (generally transient)Pancreatitis (not significantly increased vs. placebo), medullary thyroid carcinoma (observed in rodent studies, relevance to humans is uncertain)
Semaglutide (SUSTAIN-6 Trial) Nausea, vomiting, diarrhea (generally transient)Diabetic retinopathy complications (higher incidence with semaglutide), pancreatitis (not significantly increased vs. placebo)
Sodium-Glucose Cotransporter-2 (SGLT2) Inhibitors

SGLT2 inhibitors reduce renal glucose reabsorption, leading to increased urinary glucose excretion and a subsequent lowering of blood glucose levels, independent of insulin action.

Long-Term Efficacy of SGLT2 Inhibitors (Representative Data)

ParameterEmpagliflozin (EMPA-REG OUTCOME Trial)Canagliflozin (CANVAS Program)
Primary Endpoint (MACE) 10.5% in empagliflozin group vs. 12.1% in placebo group (HR, 0.86; 95% CI, 0.74 to 0.99)26.9 participants with an event per 1000 patient-years in canagliflozin group vs. 31.5 in placebo group (HR, 0.86; 95% CI, 0.75 to 0.97)
Cardiovascular Death 3.7% in empagliflozin group vs. 5.9% in placebo group (HR, 0.62; 95% CI, 0.49 to 0.77)
Hospitalization for Heart Failure 2.7% in empagliflozin group vs. 4.1% in placebo group (HR, 0.65; 95% CI, 0.50 to 0.85)5.5 participants with an event per 1000 patient-years in canagliflozin group vs. 8.3 in placebo group (HR, 0.67; 95% CI, 0.52 to 0.87)
Renal Outcomes Significant reduction in the progression of kidney disease.Significant reduction in the progression of albuminuria and a composite of renal outcomes.

Long-Term Safety of SGLT2 Inhibitors

Adverse Event ProfileCommon Side EffectsSerious Adverse Events
Empagliflozin (EMPA-REG OUTCOME Trial) Genital mycotic infections, urinary tract infectionsDiabetic ketoacidosis (rare), lower limb amputations (not significantly increased)
Canagliflozin (CANVAS Program) Genital mycotic infections, urinary tract infections, osmotic diuresis-related eventsDiabetic ketoacidosis (rare), increased risk of lower limb amputations, bone fractures

Experimental Protocols

Detailed methodologies for the key clinical trials cited are publicly available and provide a framework for understanding the robust nature of the data supporting the use of GLP-1 RAs and SGLT2 inhibitors.

LEADER Trial (Liraglutide)

  • Objective: To evaluate the long-term effects of liraglutide on cardiovascular outcomes in patients with type 2 diabetes at high cardiovascular risk.

  • Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Participants: 9,340 patients with type 2 diabetes and high cardiovascular risk.

  • Intervention: Patients were randomly assigned to receive liraglutide (1.8 mg or the maximum tolerated dose) or placebo, in addition to standard care.

  • Primary Outcome: The first occurrence of a major adverse cardiovascular event (MACE), defined as cardiovascular death, nonfatal myocardial infarction, or nonfatal stroke.

  • Follow-up: Median follow-up of 3.8 years.

EMPA-REG OUTCOME Trial (Empagliflozin)

  • Objective: To assess the effect of empagliflozin on cardiovascular morbidity and mortality in patients with type 2 diabetes and established cardiovascular disease.

  • Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 7,020 patients with type 2 diabetes and established cardiovascular disease.

  • Intervention: Patients were randomized to receive empagliflozin (10 mg or 25 mg) or placebo once daily, in addition to standard of care.

  • Primary Outcome: A composite of death from cardiovascular causes, nonfatal myocardial infarction, or nonfatal stroke (3-point MACE).

  • Follow-up: Median observation time of 3.1 years.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental designs, the following diagrams are provided.

Signaling_Pathway_MK1421 cluster_pancreatic_beta_cell Pancreatic Beta-Cell Somatostatin Somatostatin sstr3 sstr3 Receptor Somatostatin->sstr3 Binds and Activates Gi Gi Protein sstr3->Gi Activates MK1421 This compound MK1421->sstr3 Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Insulin_Secretion Insulin Secretion cAMP->Insulin_Secretion Promotes

Caption: Signaling pathway of this compound in pancreatic beta-cells.

Experimental_Workflow_CVOT Patient_Population Patients with Type 2 Diabetes and High CV Risk Randomization Randomization Patient_Population->Randomization Treatment_Arm Investigational Drug (e.g., Liraglutide, Empagliflozin) + Standard of Care Randomization->Treatment_Arm Placebo_Arm Placebo + Standard of Care Randomization->Placebo_Arm Follow_Up Long-Term Follow-up (Years) Treatment_Arm->Follow_Up Placebo_Arm->Follow_Up Primary_Endpoint Assessment of Primary Endpoint (e.g., MACE) Follow_Up->Primary_Endpoint Data_Analysis Statistical Analysis Primary_Endpoint->Data_Analysis

Caption: Generalized workflow of a cardiovascular outcomes trial.

Conclusion

While this compound represented a mechanistically novel and promising preclinical candidate for the treatment of type 2 diabetes, its apparent discontinuation highlights the significant hurdles in drug development. In contrast, the extensive long-term clinical data for GLP-1 RAs and SGLT2 inhibitors have not only established their efficacy and safety but have also revolutionized the management of type 2 diabetes by demonstrating profound cardiovascular and renal protective benefits. For researchers and drug developers, the story of this compound serves as a valuable case study, while the success of current therapies provides a high benchmark for future innovations in the field. The focus on long-term, clinically meaningful outcomes, particularly cardiovascular and renal protection, will undoubtedly continue to shape the landscape of diabetes drug discovery.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of MK-1421

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the lifecycle of a compound extends beyond its synthesis and application; it culminates in its safe and compliant disposal. MK-1421, a potent and selective sstr3 antagonist investigated for its potential in treating type 2 diabetes, requires careful handling from inception to disposal to ensure laboratory safety and environmental protection.[1][2][3][4][5] While a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound is not publicly available, this guide provides a procedural framework based on the general principles of hazardous waste management for research chemicals of its class.

Immediate Safety and Handling Protocol

Prior to any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. Appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Workflow

The disposal of this compound and its associated waste must be conducted in accordance with institutional, local, and national regulations. The following step-by-step process provides a general guideline for its proper disposal:

  • Waste Identification and Segregation:

    • Solid Waste: Unused or expired this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and any solid reaction byproducts should be collected in a designated, clearly labeled hazardous waste container. The container should be compatible with the chemical properties of this compound.

    • Liquid Waste: Solutions containing this compound, including reaction mixtures and analytical samples, should be collected in a separate, labeled hazardous waste container for liquids. Avoid mixing with incompatible waste streams.

    • Sharps Waste: Any needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.

  • Container Management:

    • All waste containers must be securely sealed to prevent leaks or spills.

    • Each container must be accurately labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.

  • Storage:

    • Store hazardous waste containers in a designated, secure area away from general laboratory traffic.

    • Ensure the storage area is well-ventilated and has secondary containment to manage potential spills.

  • Consultation and Pickup:

    • Contact your institution's EHS department or a certified hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Provide them with a complete inventory of the waste, including the chemical name and quantity.

Disposal Decision-Making Logic

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste.

G start Start: this compound Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (e.g., unused compound, contaminated labware) waste_type->solid Solid liquid Liquid Waste (e.g., solutions, reaction mixtures) waste_type->liquid Liquid sharps Sharps Waste (e.g., needles, contaminated glass) waste_type->sharps Sharps collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid->collect_liquid collect_sharps Dispose in Designated Sharps Container sharps->collect_sharps store Store Securely in Designated Waste Area collect_solid->store collect_liquid->store collect_sharps->store contact_ehs Contact EHS or Certified Waste Disposal Service store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

Key Considerations and Data Summary

While specific quantitative data for this compound disposal is not available, the following table summarizes general information pertinent to its handling and classification.

ParameterInformationSource
Chemical Name This compound[2][3]
Chemical Class Tetrahydro-β-carboline derivative[2][3]
Primary Hazard Assumed to be hazardous; handle with cautionGeneral Practice
Disposal Route Certified Hazardous Waste DisposalInstitutional Policy

Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and your local EHS department for detailed instructions and to ensure full compliance with all applicable regulations.

References

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